6-Bromo-1,5-dimethyl-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,5-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-7-5-11-12(2)9(7)4-8(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZYXBZBDVQMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657248 | |
| Record name | 6-Bromo-1,5-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-83-7 | |
| Record name | 6-Bromo-1,5-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"6-Bromo-1,5-dimethyl-1H-indazole" CAS number 1159511-83-7
An In-Depth Technical Guide to 6-Bromo-1,5-dimethyl-1H-indazole (CAS: 1159511-83-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. It delves into the compound's properties, synthesis, reactivity, and applications, with a focus on the scientific principles that guide its use in research and development.
Introduction
This compound is a substituted indazole that has garnered significant interest as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1][2] The indazole scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous compounds with a wide array of biological activities, including potent kinase inhibitors used in oncology.[3][4][5] The specific substitution pattern of this molecule—a bromine atom at the 6-position and methyl groups at the 1- and 5-positions—provides a unique combination of steric and electronic properties, making it an ideal precursor for targeted molecular design.
The bromine atom at the C-6 position is particularly important, as it serves as a reactive handle for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][6] This reactivity is critical for its role as a key intermediate in the synthesis of advanced drug candidates, including those targeting neurological disorders and various cancers.[1][2] This guide will explore the essential technical aspects of this compound, providing field-proven insights for its effective application.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These data are compiled from supplier information and are crucial for planning synthetic routes and analytical procedures.
| Property | Value | Reference(s) |
| CAS Number | 1159511-83-7 | [1] |
| Molecular Formula | C₉H₉BrN₂ | [1][7][8] |
| Molecular Weight | 225.09 g/mol | [1][7][8] |
| Appearance | Pink solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C, dry, tightly sealed | [1] |
Table 1: Core Physicochemical Properties.
Analytical Characterization
While specific spectra should be acquired for each batch, the following table outlines the expected analytical data for structural verification. The chemical shifts in NMR are particularly informative for confirming the regiochemistry of the substitution pattern. For instance, the distinction between N-1 and N-2 methylation can be readily determined by ¹H NMR spectroscopy.[9]
| Analytical Method | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons, two distinct methyl singlets (one for C5-CH₃ and one for N1-CH₃). |
| ¹³C NMR | Resonances for nine distinct carbon atoms, including two methyl carbons and carbons of the bicyclic aromatic system. |
| Mass Spectrometry | Molecular ion peak (M+) consistent with the isotopic pattern of bromine (¹⁹Br/⁸¹Br). |
| HPLC | Used to confirm purity (typically ≥ 95%). |
Table 2: Typical Analytical Data Profile.
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The logical flow from a common starting material to the final product is outlined below. This multi-step process is designed to control the regiochemistry at each stage.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Synthesis Protocol
Step A: Bromination of 5-Methyl-1H-indazole
The initial step focuses on the electrophilic bromination of the indazole ring. The directing effects of the fused benzene ring and the methyl group favor substitution at the C4 or C6 positions. Using a controlled brominating agent like N-Bromosuccinimide (NBS) in an acidic medium can enhance selectivity for the desired C6 position.
-
Preparation: To a solution of 5-methyl-1H-indazole (1.0 equiv.) in concentrated sulfuric acid, cool the mixture to 0-5°C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise, ensuring the temperature remains below 10°C. The acid protonates the indazole, activating the ring for electrophilic substitution while the bulky nature of the reaction environment can favor substitution at the less hindered C6 position.
-
Reaction: Stir the mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Isolation: The resulting precipitate, 6-Bromo-5-methyl-1H-indazole, is collected by filtration, washed with cold water, and dried under vacuum.
Step B: Regioselective N-Methylation
Alkylation of an NH-indazole can produce a mixture of N-1 and N-2 isomers.[9][10] The N-1 position is generally the thermodynamically more stable product, while the N-2 position can be favored under kinetic control.[11][12] Using a standard base like potassium carbonate with an alkyl halide in a polar aprotic solvent typically provides good selectivity for the N-1 product.
-
Preparation: Suspend 6-Bromo-5-methyl-1H-indazole (1.0 equiv.) and potassium carbonate (K₂CO₃) (2.0 equiv.) in anhydrous acetone or DMF in a round-bottom flask.
-
Alkylation: Add methyl iodide (CH₃I) (1.2 equiv.) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (or 50-60°C for DMF) and stir for 4-6 hours. Monitor the consumption of the starting material by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of this compound in synthesis stems from the reactivity of its C-Br bond, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.[1]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds between sp²-hybridized centers.[13][14] Bromoindazoles are known to be effective partners in these reactions, coupling with a variety of aryl- or heteroaryl-boronic acids or their esters.[6][15] This reaction is fundamental to building the molecular complexity required for many modern drug candidates.
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Suzuki Coupling
This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.
-
Preparation: To a microwave vial or Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for which [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%) is an excellent choice for heteroaromatic substrates.[6]
-
Solvent and Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 2-12 hours. The reaction can be conveniently run in a sealed vial under microwave irradiation to shorten reaction times.[15]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute it with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired coupled product.
Handling, Storage, and Safety
Proper handling of this compound is essential for laboratory safety. The following information is based on data for structurally similar compounds like 6-Bromo-1-methyl-1H-indazole.[16][17][18]
| Hazard Class | GHS Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[16][18] May cause skin and serious eye irritation. May cause respiratory irritation. |
Table 3: GHS Hazard Information for Structurally Related Compounds.
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[17][19]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid as a powder to avoid dust formation.[19][20]
-
Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale dust.[19] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][17][19]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its structure is optimized for subsequent functionalization, primarily via palladium-catalyzed cross-coupling reactions at the C-6 bromine position. Understanding its synthesis, reactivity, and handling requirements allows researchers to effectively leverage this building block in the creation of novel and complex molecules with therapeutic potential. The methodologies and insights provided in this guide serve as a practical resource for scientists working at the forefront of medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1159511-83-7 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 16. 6-Bromo-1-methyl-1H-indazole | 590417-94-0 [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
Navigating the Void: A Technical Guide to the Prospective Crystal Structure of 6-Bromo-1,5-dimethyl-1H-indazole
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 6-Bromo-1,5-dimethyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry, particularly for its potential applications in oncology and neurology.[1] While its versatile scaffold is utilized in the synthesis of novel therapeutic agents, a critical piece of its physicochemical characterization—the single-crystal X-ray structure—is not currently available in the public domain. This guide provides a comprehensive roadmap for obtaining and analyzing the crystal structure of this compound. We will detail a robust, field-proven protocol for its synthesis and crystallization, outline the principles of single-crystal X-ray diffraction for structure elucidation, and discuss the anticipated structural features and their implications for drug design, drawing parallels with a structurally related analogue.
Introduction: The Significance of Crystalline Architecture in Drug Discovery
The three-dimensional arrangement of atoms within a molecule is fundamental to its biological activity. For drug development professionals, a high-resolution crystal structure provides invaluable insights into a compound's conformation, intermolecular interactions, and potential binding modes with therapeutic targets. The indazole nucleus is a well-established pharmacophore, and understanding the impact of substitution patterns on the solid-state structure of derivatives like this compound is crucial for rational drug design. This document serves as a practical guide to bridge the current knowledge gap regarding the crystal structure of this promising molecule.
A Proposed Pathway to Crystalline this compound: Synthesis and Crystallization
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The following protocol is a synthesis of established methodologies for analogous indazole compounds.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, likely commencing from a substituted aniline derivative. While a specific synthetic route for this exact molecule is not detailed in the provided search results, a plausible and robust pathway can be inferred from the synthesis of similar indazoles.[2][3]
Experimental Protocol: Synthesis of this compound
-
Step 1: Diazotization of 4-Bromo-2,5-dimethylaniline.
-
Dissolve 4-bromo-2,5-dimethylaniline in a suitable acidic medium (e.g., a mixture of glacial acetic acid and propionic acid).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the corresponding diazonium salt. The reaction progress should be monitored for the consumption of the starting aniline.
-
-
Step 2: Reductive Cyclization.
-
To the freshly prepared diazonium salt solution, add a reducing agent such as stannous chloride in concentrated hydrochloric acid, again at a low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for several hours until the cyclization to the indazole ring is complete.
-
-
Step 3: N-Methylation.
-
Isolate the crude 6-bromo-5-methyl-1H-indazole.
-
In a suitable aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate, followed by a methylating agent like methyl iodide.
-
Stir the reaction at room temperature or with gentle heating until the N-methylation is complete, yielding this compound.
-
-
Step 4: Purification.
-
The final product should be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to achieve high purity (≥95% by HPLC).[1]
-
Caption: Synthetic workflow for this compound.
Crystallization of this compound
The growth of single crystals is often an empirical process. A systematic approach involves screening various solvents and crystallization techniques.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane, and mixtures thereof).
-
Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in promising solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion (Hanging and Sitting Drop):
-
Hanging Drop: Place a small drop of the concentrated compound solution on a siliconized coverslip and invert it over a well containing a reservoir of a less-soluble solvent (the precipitant).
-
Sitting Drop: Place the drop of the compound solution on a pedestal within a sealed well containing the precipitant.
-
-
Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature to induce crystallization.
Elucidating the Structure: Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.
Workflow for Crystal Structure Determination
Caption: Workflow for single-crystal X-ray diffraction analysis.
Anticipated Structural Insights and Comparative Analysis
While the precise crystal structure of this compound remains to be determined, we can anticipate key structural features and their significance by examining a related molecule for which crystallographic data is available: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[4]
In a reported structure of a bromo-indazole derivative, the fused pyrazole and benzene rings are nearly co-planar.[4] It is highly probable that the indazole core of this compound will also exhibit a high degree of planarity. The key structural parameters to be determined are summarized in the table below, with hypothetical values provided for illustrative purposes.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Anticipated Value/Information | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal lattice. |
| Bond Lengths & Angles | C-N, C-C, C-Br bond lengths; Torsion angles | Provides insight into the molecular geometry and conformation. |
| Intermolecular Interactions | π-π stacking, C-H···Br interactions | Governs the crystal packing and influences physical properties. |
The crystal packing will likely be influenced by weak intermolecular interactions. In the case of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, π–π stacking and C—H⋯Br hydrogen bonds were observed to link the molecules into a three-dimensional network.[4] Similar interactions would be expected for this compound, and their nature and geometry will be critical for understanding its solid-state properties.
Conclusion and Future Outlook
The determination of the single-crystal X-ray structure of this compound is a crucial step in its development as a lead compound in medicinal chemistry. The protocols and analytical framework presented in this guide provide a clear path forward for achieving this goal. The resulting structural data will empower researchers to engage in more effective structure-activity relationship (SAR) studies and to design next-generation indazole-based therapeutics with improved efficacy and physicochemical properties.
References
A Technical Guide to the Solubility of 6-Bromo-1,5-dimethyl-1H-indazole in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 6-Bromo-1,5-dimethyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited availability of public, quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, its predictive factors based on molecular structure, and detailed, field-proven protocols for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding of this compound's solution behavior to advance their research and development objectives.
Introduction: The Significance of Solubility
This compound belongs to the indazole class of heterocyclic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous molecules with a wide array of biological activities, including anti-cancer and anti-inflammatory applications.[1][2] The physicochemical properties of any active pharmaceutical ingredient (API) or intermediate, particularly its solubility, are critical determinants of its utility.
Solubility impacts every stage of the drug development pipeline:
-
Synthetic Chemistry: Solvent selection is crucial for reaction efficiency, controlling reactant concentration, and facilitating product isolation and purification.
-
Purification: Techniques like crystallization are entirely dependent on differential solubility in various solvent systems.
-
Biological Screening: Compounds must be solubilized, typically in solvents like Dimethyl Sulfoxide (DMSO), to be tested in biological assays.
-
Formulation & Drug Delivery: The bioavailability of a drug is often dictated by its solubility in both aqueous and lipid environments.
Given the absence of extensive published data for this compound, this guide provides the necessary theoretical grounding and practical methodologies to empower researchers to generate reliable solubility data.
Physicochemical Profile and Solubility Prediction
The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3][4] An analysis of the structure of this compound allows for a qualitative prediction of its solubility behavior.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 6-Bromo-1-methyl-1H-indazole[5][6] | 6-Bromo-1H-indazole[7] |
| Molecular Formula | C₉H₉BrN₂ | C₈H₇BrN₂ | C₇H₅BrN₂ |
| Molecular Weight | 225.09 g/mol | 211.06 g/mol | 197.03 g/mol |
| Appearance | Solid (Predicted) | Solid | White to tan solid |
| Calculated LogP | ~2.8 - 3.2 (Predicted) | ~2.8 | ~2.3 - 2.6 |
Structural Analysis:
-
Indazole Core: The fused benzene and pyrazole rings form a relatively large, aromatic, and predominantly non-polar surface area.
-
Bromine Atom: The bromo-substituent at the 6-position significantly increases the molecular weight and contributes to the non-polar character of the molecule.
-
Methyl Groups: The two methyl groups (at N1 and C5) further enhance the lipophilicity (non-polarity) and reduce the potential for hydrogen bonding compared to an unsubstituted indazole.[4]
-
Nitrogen Atoms: The two nitrogen atoms in the pyrazole ring introduce a polar element and can act as hydrogen bond acceptors, though this effect is modest compared to the overall non-polar nature of the molecule.
Solubility Prediction: Based on this structure, this compound is predicted to be a non-polar to weakly polar molecule. Therefore, its solubility is expected to be:
-
High in non-polar aprotic solvents (e.g., Toluene, Dichloromethane) and polar aprotic solvents (e.g., DMSO, DMF, Acetone).
-
Moderate to Low in polar protic solvents with significant non-polar character (e.g., Ethanol, Isopropanol).
-
Very Low to Insoluble in highly polar protic solvents like water and potentially lower-chain alcohols like Methanol.
A Systematic Workflow for Solubility Determination
A tiered approach is recommended to efficiently and accurately determine the solubility profile, moving from rapid qualitative screening to precise quantitative measurement. This workflow ensures that resource-intensive quantitative methods are applied only to relevant and promising solvent systems identified in the initial screen.
Figure 1: A tiered experimental workflow for determining the solubility of this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a clear rationale for each step, ensuring data integrity and reproducibility.
Protocol 1: Rapid Qualitative Solubility Assessment
This initial screen provides a quick overview of solubility across a range of solvent polarities.
Objective: To classify the compound as "Soluble," "Slightly Soluble," or "Insoluble" in a diverse set of organic solvents at a nominal concentration.
Materials:
-
This compound
-
Solvent Panel: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane (DCM), Toluene, Hexane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Small glass vials (e.g., 1.5 mL) with caps
-
Vortex mixer
-
Analytical microbalance
Procedure:
-
Preparation: Label one vial for each solvent to be tested.
-
Weighing: Add approximately 2 mg of this compound to each vial. The exact mass is not critical, but consistency is key.
-
Solvent Addition: Add 0.5 mL of the respective solvent to each vial. This creates a target concentration of ~4 mg/mL.
-
Mixing: Cap the vials securely and vortex vigorously for 60 seconds.
-
Observation: Allow the vials to stand for 5 minutes. Visually inspect each vial against a dark background.
-
Causality: This rest period allows fine, undissolved particles to settle, making observation clearer.
-
-
Classification:
-
Soluble: No visible solid particles; the solution is clear.
-
Slightly Soluble: Some solid remains, but a significant portion appears to have dissolved. The solution may be hazy.
-
Insoluble: The vast majority of the solid remains undissolved.
-
Protocol 2: Quantitative Shake-Flask Method for Thermodynamic Solubility
This method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[8]
Objective: To determine the exact saturation concentration of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (sufficient excess)
-
Chosen solvent(s) from Protocol 1
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Quantitative NMR (qNMR) setup.
Procedure:
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Use this to create a calibration curve for HPLC analysis.
-
Trustworthiness: A multi-point calibration curve (typically 5-7 points) ensures the accuracy of the final concentration measurement.
-
-
Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., add 10 mg to 2 mL of the test solvent). The key is to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Shake for at least 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure true equilibrium is reached.
-
Causality: Shaking ensures continuous interaction between the solid and the solvent. A long equilibration time is necessary to overcome the kinetic barrier of dissolving the crystal lattice, leading to the true thermodynamic solubility value.
-
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the supernatant using a pipette. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial.
-
Causality: Filtration is a critical step to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility.
-
-
Dilution: If necessary, accurately dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to bring its concentration within the range of the prepared calibration curve.
-
Analysis: Analyze the final sample by HPLC-UV or another suitable analytical method. Determine the concentration of the dissolved compound by comparing its response to the calibration curve.
-
Calculation: Adjust the measured concentration for any dilution factors used. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
Data Presentation and Interpretation
Organizing experimental results in a structured format is essential for analysis and comparison.
Table 2: Template for Recording Solubility Data of this compound
| Solvent | Solvent Class | Dielectric Constant (20°C) | Qualitative Result (Protocol 1) | Quantitative Solubility (mg/mL @ 25°C) |
| Hexane | Non-Polar | 1.88 | ||
| Toluene | Non-Polar | 2.38 | ||
| Dichloromethane | Polar Aprotic | 9.08 | ||
| Acetone | Polar Aprotic | 20.7 | ||
| Acetonitrile | Polar Aprotic | 37.5 | ||
| DMF | Polar Aprotic | 38.3 | ||
| DMSO | Polar Aprotic | 46.7 | ||
| Isopropanol | Polar Protic | 19.9 | ||
| Ethanol | Polar Protic | 24.5 | ||
| Methanol | Polar Protic | 32.7 |
Interpretation: By correlating the quantitative solubility data with solvent properties like the dielectric constant, researchers can build a deeper understanding of the intermolecular forces driving the dissolution process. For a molecule like this compound, a strong correlation between high solubility and solvents with low-to-moderate polarity is anticipated, confirming its predominantly non-polar character.
Conclusion
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 6-Bromo-1-methyl-1H-indazole | 590417-94-0 [sigmaaldrich.com]
- 6. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Introduction: The Strategic Value of 6-Bromo-1,5-dimethyl-1H-indazole in Modern Research
An In-Depth Technical Guide to the Stability and Storage of 6-Bromo-1,5-dimethyl-1H-indazole
This compound (CAS No. 1159511-83-7) is a substituted indazole that has emerged as a critical building block in medicinal chemistry and material science.[1][2] The indazole scaffold is a privileged heterocyclic motif, renowned for its presence in a multitude of pharmacologically active compounds.[3] The specific substitution pattern of this molecule—a bromine atom at the 6-position and methyl groups at the 1- and 5-positions—confers a unique combination of reactivity and structural definition, making it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in oncology and neurology.[1][2]
The integrity of any research program hinges on the quality of its starting materials. For a specialized intermediate like this compound, ensuring its chemical stability from procurement to reaction is not merely a matter of best practice; it is a prerequisite for reproducible, high-fidelity results. This guide provides a comprehensive analysis of the compound's stability profile, potential degradation pathways, and field-tested protocols for its optimal storage and handling. The methodologies and recommendations presented herein are designed to empower researchers to maintain the compound's purity and reactivity, thereby safeguarding the validity of their experimental outcomes.
Core Physicochemical and Stability Profile
Understanding the fundamental properties of a compound is the first step in designing a robust storage strategy. The stability of this compound is governed by its aromatic, bicyclic indazole core, which is generally robust, but its substituents and potential contaminants can introduce vulnerabilities.
| Property | Value | Source |
| CAS Number | 1159511-83-7 | [1][4][5] |
| Molecular Formula | C₉H₉BrN₂ | [1] |
| Molecular Weight | 225.09 g/mol | [1] |
| Appearance | Pink solid | [1] |
| Purity (Typical) | ≥ 95% (HPLC) | [1] |
| Incompatibilities | Strong oxidizing agents, Strong acids, Strong bases | [6][7] |
The primary environmental factors that can compromise the integrity of this compound are temperature, atmosphere (oxygen and moisture), light, and pH. While generally stable under normal conditions, long-term stability necessitates control over these variables to prevent insidious degradation that could compromise sensitive downstream applications.[8]
Mechanistic Rationale for Storage Conditions
The recommendation to store this compound at refrigerated temperatures (0-8°C) is a proactive measure to minimize the kinetics of potential degradation reactions.[1] While the indazole core is thermodynamically stable, ambient temperatures can provide sufficient activation energy for slow-acting processes like oxidation or interaction with atmospheric moisture over extended periods. Refrigeration effectively arrests these processes, ensuring the compound's purity is maintained for long-term storage.
Furthermore, the compound's known incompatibilities guide the need for a controlled chemical environment.[6][7] Strong oxidizing agents can attack the electron-rich heterocyclic ring system, while strong acids or bases can potentially catalyze hydrolytic cleavage or other rearrangements, particularly if trace impurities are present. Therefore, storage in a well-sealed container, away from reactive chemicals, is paramount.
Potential Degradation Pathways and Influencing Factors
While specific degradation studies for this compound are not widely published, we can infer likely pathways based on the chemistry of the indazole scaffold and related bromo-aromatic compounds.[9] These pathways are the theoretical basis for the recommended handling and storage protocols.
-
Oxidative Degradation : The indazole ring and methyl substituents can be susceptible to oxidation. Atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of N-oxides or other oxidized artifacts. Storing under an inert atmosphere (e.g., argon or nitrogen) is the most effective preventative measure.
-
Hydrolytic Degradation : Although the indazole ring is generally resistant to hydrolysis, extreme pH conditions (strong acids or bases) could promote degradation. This is primarily a concern during solution-based experiments rather than during solid-state storage.
-
Photodegradation : Aromatic and bromo-substituted compounds can be sensitive to UV light. Energy absorption can lead to radical formation and subsequent decomposition. Protection from light by using amber vials or storing in the dark is a critical and simple preventative step.
-
Thermal Degradation : As with most complex organic molecules, excessive heat can induce decomposition. While the melting point of the related 6-Bromo-1H-indazole is high (180-185 °C), indicating good thermal stability, long-term exposure to elevated temperatures should still be avoided.
Caption: Key environmental factors influencing the degradation of this compound.
Validated Protocols for Storage and Handling
To ensure the long-term viability and purity of this compound, the following self-validating protocols, which explain the scientific rationale behind each step, should be implemented.
Table of Recommended Storage Conditions
| Parameter | Long-Term Storage (> 1 month) | Short-Term / In-Use |
| Temperature | 0-8°C (Refrigerated) | Room Temperature (Controlled) |
| Atmosphere | Inert gas (Argon/Nitrogen) preferred; tightly sealed container is mandatory. | Tightly sealed container. |
| Light | Store in the dark (e.g., amber vial inside a box). | Protect from direct light. |
| Container | Tightly sealed, chemically inert vial (e.g., amber glass with PTFE-lined cap). | Original, well-sealed container. |
Protocol 1: Initial Receipt and Long-Term Storage
This protocol is designed to create a secure and stable environment for the compound upon its arrival in the laboratory.
-
Visual Inspection (Self-Validation Step): Upon receipt, visually inspect the container for an intact seal and the compound for its expected appearance (e.g., pink solid).[1] Any deviation may indicate a compromised container or product and should be reported to the supplier.
-
Log Entry: Record the date of receipt, lot number, initial appearance, and storage location in a dedicated chemical inventory log. This creates an auditable trail for the material.
-
Inert Atmosphere Overlay (Causality: Prevents Oxidation): If the compound will be stored for several months or is of particularly high value, transfer it inside a glovebox or purge the headspace of the vial with a gentle stream of an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, the primary agents of atmospheric degradation.
-
Secure Sealing: Ensure the vial cap is tightly secured. Use parafilm around the cap-vial interface as an extra barrier against moisture and air ingress.
-
Light Protection: Place the vial inside a secondary container, such as a small box or zipper bag, to provide an additional layer of light protection.
-
Refrigeration: Place the packaged vial in a designated, temperature-monitored refrigerator at 0-8°C.[1]
Caption: Workflow for optimal long-term storage of this compound.
Protocol 2: Handling for Experimental Use
-
Equilibration (Causality: Prevents Condensation): Before opening, remove the vial from the refrigerator and allow it to equilibrate to ambient laboratory temperature for at least 20-30 minutes. Opening a cold vial immediately will cause atmospheric moisture to condense on the solid, introducing water which can affect reaction stoichiometry and long-term stability.
-
Weighing: Weigh the required amount of the compound promptly in a clean, dry environment. Avoid prolonged exposure to air.
-
Resealing: Tightly reseal the main container immediately after dispensing. If the compound was stored under an inert atmosphere, re-purge the headspace before resealing for long-term storage.
-
Solution Preparation: Indazole derivatives are generally soluble in organic solvents like DMSO and DMF.[9] Prepare solutions fresh for use whenever possible. If solutions must be stored, they should be kept refrigerated and protected from light, though stability in solution is typically lower than in the solid state.
Framework for a Forced Degradation Study
For critical applications such as GMP synthesis or the development of reference standards, a forced degradation study is essential to definitively identify degradation products and pathways. The following experimental framework, adapted from established methodologies for related compounds, provides a robust starting point.[9]
Caption: Experimental workflow for a forced degradation study of the target compound.
Protocol 3: Forced Degradation Experimental Setup
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to serve as a dark control.
-
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours). For acid and base samples, neutralize the aliquot before analysis.
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC-UV/MS method. This method must be capable of separating the parent compound from all potential degradation products.
-
Data Interpretation: Calculate the percentage of degradation and identify the structure of major degradation products using mass spectrometry data. This provides a definitive map of the compound's vulnerabilities.
Conclusion
This compound is a stable organic compound when stored and handled correctly. Its primary vulnerabilities are exposure to light, atmospheric oxygen, and incompatible chemicals like strong oxidizing agents. The implementation of the protocols outlined in this guide—specifically, long-term storage at refrigerated temperatures (0-8°C) in a tightly sealed container protected from light—will ensure the preservation of its chemical integrity. For researchers and drug development professionals, adherence to these scientifically-grounded procedures is a critical step in generating reliable and reproducible data, ultimately accelerating the pace of discovery and innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 5. This compound | 1159511-83-7 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Biological activity of "6-Bromo-1,5-dimethyl-1H-indazole"
An In-depth Technical Guide to the Biological Activity and Synthetic Utility of 6-Bromo-1,5-dimethyl-1H-indazole
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, synthetic pathways, and its crucial role as a versatile intermediate in the development of novel therapeutic agents. The primary focus will be on the biological activities of molecules derived from the 6-bromo-indazole scaffold, drawing insights from its application in oncology, neurology, and other key research areas.
Introduction: The Privileged Indazole Scaffold and the Emergence of this compound
The indazole nucleus is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with a wide array of biological activities.[1] Indazole derivatives have been successfully developed into therapeutic agents for a range of diseases, including cancer, inflammatory conditions, and infectious diseases.[2][3] Their versatile binding capabilities and synthetic tractability make them a cornerstone in modern drug discovery.
This compound (CAS No. 1159511-83-7) is a specific derivative that has garnered attention as a key building block for more complex and potent molecules.[4] Its unique substitution pattern, featuring a bromine atom at the 6-position and methyl groups at the 1 and 5-positions, provides synthetic handles for diversification and modulation of its physicochemical properties. The bromine substituent, in particular, enhances the reactivity of the molecule, making it a valuable precursor for a variety of coupling reactions essential in the synthesis of targeted drug candidates.[4] This guide will explore the synthetic utility and the biological landscape of compounds derived from this important intermediate.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is critical for its application in both synthesis and biological assays. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1159511-83-7 | [5][6] |
| Molecular Formula | C₉H₉BrN₂ | [6] |
| Molecular Weight | 225.09 g/mol | [6] |
| Appearance | White to yellow to tan to brown solid | [1] |
Synthetic Pathways and Utility
The primary value of this compound lies in its role as a synthetic intermediate. The presence of the bromo group at the C6 position allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to introduce diverse substituents and build molecular complexity.
General Synthetic Workflow
While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from the synthesis of its parent compound, 6-Bromo-1H-indazole.[7] The general workflow would involve the diazotization of a substituted aniline followed by cyclization, and subsequent methylation.
Caption: Proposed synthetic workflow for this compound.
Role as a Versatile Synthetic Intermediate
The true utility of this compound is demonstrated in its conversion to a multitude of derivatives with diverse biological activities. The C-Br bond serves as a key reaction site for introducing new functional groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Discovery and History of Indazole-Based Compounds
Part 1: The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
Introduction to the Indazole Core
The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring. This scaffold has emerged as a "privileged structure" in medicinal chemistry, a testament to its ability to bind to a wide range of biological targets with high affinity.[1] The unique arrangement of its atoms and electrons allows for a variety of non-covalent interactions, making it a versatile building block in the design of therapeutic agents. The indazole core is found in a number of FDA-approved drugs for the treatment of a diverse range of conditions, including cancer and chemotherapy-induced nausea and vomiting.[1][2]
Physicochemical Properties and Tautomerism
Indazole (C₇H₆N₂) can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. The 1H-tautomer is the most thermodynamically stable.[3] The presence of two nitrogen atoms in the five-membered ring allows for both hydrogen bond donation and acceptance, contributing to its favorable interactions with biological macromolecules. The specific tautomeric form and substitution pattern on the indazole ring can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, all of which are critical for drug development.
Significance in Drug Discovery
The indazole scaffold's importance in drug discovery stems from its ability to serve as a bioisostere for other key aromatic systems, such as indole, while offering distinct electronic and steric properties. This has led to the development of numerous indazole-containing compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects.[4] Several indazole-based drugs have reached the market, validating the therapeutic potential of this heterocyclic system.[2][5]
Part 2: Historical Perspective: The Dawn of Indazole Chemistry
The Pioneering Synthesis by Emil Fischer (circa 1883)
The history of indazole chemistry begins with the seminal work of Nobel laureate Emil Fischer. In 1883, he reported the first synthesis of an indazole derivative, not the parent indazole itself, but an oxo-substituted version, 3-indazolone.[3] This foundational discovery laid the groundwork for over a century of research into the synthesis and application of this important class of compounds.
Fischer's initial synthesis involved the intramolecular cyclization of o-hydrazinobenzoic acid through heating. This reaction proceeds via the loss of a water molecule to form the stable heterocyclic system of 3-indazolone.
-
Starting Material: o-Hydrazinobenzoic acid
-
Procedure:
-
o-Hydrazinobenzoic acid is heated.
-
The heating promotes an intramolecular condensation and cyclization reaction.
-
A molecule of water is eliminated, leading to the formation of 3-indazolone.
-
-
Reaction Conditions: While specific temperatures and reaction times were not meticulously documented in the original report, the transformation is understood to occur at elevated temperatures.
Early Developments and Foundational Synthetic Methods
Following Fischer's discovery, other methods for the synthesis of the indazole core were developed. Among the most notable is the Jacobson synthesis, which provides a route to the parent 1H-indazole. This method involves the decomposition of N-nitroso-o-acetotoluidide. Mechanistic studies have shown this reaction to be an intramolecular azo coupling.[6]
The following protocol is based on the method described in Organic Syntheses.[6]
-
Starting Material: o-Toluidine
-
Procedure:
-
Acetylation: o-Toluidine (0.839 mole) is slowly added to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml). The mixture is cooled in an ice bath.
-
Nitrosation: The cooled mixture is nitrosated by the rapid admission of a stream of nitrous gases, keeping the temperature between +1° and +4°. The nitrosation is complete when the solution exhibits a permanent black-green color.
-
Isolation of N-nitroso-o-acetotoluidide: The solution of N-nitroso-o-acetotoluidide is poured onto a mixture of ice and ice water and allowed to stand in an ice bath for 2 hours. The separated oil is extracted with benzene. The combined benzene extract is washed with ice water and methanol.
-
Decomposition and Cyclization: The benzene solution is added dropwise to boiling benzene over 4 hours. The mixture is refluxed for an additional hour.
-
Extraction of Indazole: The cooled solution is extracted with 2N hydrochloric acid. The combined acid extracts are treated with excess ammonia to precipitate the indazole.
-
Purification: The crude indazole is collected, dried, and can be purified by vacuum distillation.
-
-
Yield: 36-47%
Part 3: Synthetic Strategies for the Indazole Core
Classical Methodologies
A notable method for the synthesis of 2H-indazoles is the Davis-Beirut reaction. This reaction provides a straightforward route to richly diversified 2H-indazoles and indazolones under both acidic and basic conditions.[7][8] A key advantage of this method is the use of inexpensive starting materials and the avoidance of toxic metals.[8] The reaction typically involves the condensation of an o-nitrobenzaldehyde with a primary amine, followed by a cyclization step.[9]
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical reaction of isatin with a base and a carbonyl compound to produce substituted quinoline-4-carboxylic acids.[10] While primarily known for quinoline synthesis, variations of this reaction can be applied to the synthesis of indazole-containing fused heterocyclic systems.[11]
Modern Synthetic Approaches
Modern synthetic chemistry has introduced powerful tools for the construction of the indazole scaffold. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been effectively used to form carbon-nitrogen bonds in the synthesis of N-substituted 3-aminoindazoles from 3-haloindazoles.[12]
A general and efficient two-step synthesis of substituted 3-aminoindazoles from readily available 2-bromobenzonitriles has been developed. This method serves as an alternative to the traditional SNAr reaction of hydrazines with o-fluorobenzonitriles.[13]
The following protocol is a general procedure for the synthesis of 3-aminoindazoles from 2-bromobenzonitriles.[12][13]
-
Step 1: Synthesis of Hydrazones
-
A Schlenk tube is charged with benzophenone hydrazone (1.1 equiv), 2-bromobenzonitrile (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 5.5 mol%), and cesium carbonate (Cs₂CO₃, 1.5 equiv).
-
The tube is evacuated and backfilled with argon.
-
Toluene is added, and the mixture is heated at 100 °C until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is concentrated to yield the arylhydrazone.
-
-
Step 2: Acidic Deprotection and Cyclization
-
The arylhydrazone from Step 1 is dissolved in methanol.
-
p-Toluenesulfonic acid monohydrate is added, and the mixture is heated to reflux.
-
Upon completion of the reaction, the solvent is removed, and the residue is treated with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are dried and concentrated to afford the 3-aminoindazole.
-
-
Yield: 73-90% for the cyclization step.
Part 4: Indazole-Based Compounds in Therapeutics
The versatility of the indazole scaffold is showcased by the number of approved drugs and clinical candidates that incorporate this heterocyclic system.
Anti-Cancer Agents
-
4.1.1.1. Discovery and Development: Pazopanib was developed by GlaxoSmithKline and approved by the FDA in 2009 for the treatment of advanced renal cell carcinoma.[4]
-
4.1.1.2. Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition: Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis. It targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[14]
-
4.1.1.3. Quantitative Biological Data:
| Target | IC₅₀ (nM) |
| VEGFR-1 | 10 |
| VEGFR-2 | 30 |
| VEGFR-3 | 47 |
| PDGFR-α | 71 |
| PDGFR-β | 84 |
| c-Kit | 74 |
| Data from multiple sources.[15][16][17] |
-
4.1.1.4. Synthetic Overview: The synthesis of pazopanib generally starts from 3-methyl-6-nitro-1H-indazole, which undergoes methylation, reduction of the nitro group, and subsequent coupling reactions to build the final molecule.[18]
-
4.1.2.1. Discovery and Development: Axitinib was developed by Pfizer and approved by the FDA in 2012 for the treatment of advanced renal cell carcinoma.[7][19]
-
4.1.2.2. Mechanism of Action: VEGFR Inhibition: Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[18]
-
4.1.2.3. Quantitative Biological Data:
| Target | IC₅₀ (nM) |
| VEGFR-1 | 0.1 |
| VEGFR-2 | 0.2 |
| VEGFR-3 | 0.1-0.3 |
| Data from multiple sources.[16][20][21][22] |
-
4.1.3.1. Discovery and Development: Entrectinib was discovered by Nerviano Medical Sciences and further developed by Ignyta, which was later acquired by Roche. It received FDA approval in 2019.[23][24][25]
-
4.1.3.2. Mechanism of Action: Pan-TRK, ROS1, and ALK Inhibition: Entrectinib is a potent inhibitor of tropomyosin receptor kinases (TRK) A, B, and C, as well as ROS1 and anaplastic lymphoma kinase (ALK).[26][27]
-
4.1.3.3. Quantitative Biological Data:
| Target | IC₅₀ (nM) |
| TRKA | 1.7 |
| TRKB | 0.1 |
| TRKC | 0.1 |
| ROS1 | 0.2 |
| ALK | 1.6 |
| Data from multiple sources.[26][28][29][30][31] |
-
4.1.4.1. Discovery and Therapeutic Application: Lonidamine is a derivative of indazole-3-carboxylic acid that was initially investigated as an anti-spermatogenic agent but was later found to have significant anticancer properties.[17][32]
-
4.1.4.2. Mechanism of Action: Targeting Cancer Metabolism: Lonidamine disrupts cancer cell metabolism by inhibiting glycolysis, primarily through the inhibition of mitochondrially bound hexokinase, and by modulating mitochondrial function, which leads to apoptosis.[14][27][32][33]
Anti-Emetic Agents
-
4.2.1.1. Discovery and Development: Granisetron was developed by Beecham Pharmaceuticals in the mid-1980s and received medical approval in the early 1990s.[24]
-
4.2.1.2. Mechanism of Action: 5-HT₃ Receptor Antagonism: Granisetron is a selective antagonist of the serotonin 5-HT₃ receptor.[22][23] By blocking these receptors in the gastrointestinal tract and the brain's chemoreceptor trigger zone, it effectively prevents nausea and vomiting induced by chemotherapy and radiotherapy.[23][24][25][34]
Anti-Inflammatory Agents
-
4.3.1.1. Discovery and Therapeutic Application: Bendazac is a non-steroidal anti-inflammatory drug (NSAID) with applications in treating ocular inflammation and certain skin conditions.[19]
-
4.3.1.2. Mechanism of Action: Protein Anti-Denaturant and COX Inhibition: Bendazac's primary mechanism is believed to be the inhibition of protein denaturation, particularly in the lens of the eye, which is relevant to its use in cataract treatment.[21][35][36] It also exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[16][19]
Part 5: Conclusion and Future Perspectives
From its initial discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry, the indazole core has proven to be a remarkably versatile and fruitful area of research. The development of a wide array of synthetic methodologies has enabled the exploration of diverse chemical space, leading to the discovery of numerous biologically active compounds. The clinical success of indazole-based drugs in oncology and supportive care underscores the therapeutic potential of this heterocyclic system.
Future research in this field is likely to focus on the development of more selective and potent indazole derivatives targeting novel biological pathways. The application of modern drug discovery technologies, such as structure-based design and combinatorial chemistry, will undoubtedly continue to yield new indazole-based clinical candidates. Furthermore, the exploration of novel synthetic routes that are more efficient, cost-effective, and environmentally friendly will remain a key area of investigation for organic and medicinal chemists. The rich history and demonstrated therapeutic value of indazole-based compounds ensure that this remarkable scaffold will continue to be a source of innovation in drug discovery for years to come.
References
- 1. Indazole Derivatives [bldpharm.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 9. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 11. ias.ac.in [ias.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
- 14. Lonidamine: efficacy and safety in clinical trials for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bendazac | medtigo [medtigo.com]
- 17. Lonidamine - Wikipedia [en.wikipedia.org]
- 18. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 19. What is Bendazac used for? [synapse.patsnap.com]
- 20. Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Bendazac? [synapse.patsnap.com]
- 22. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 24. benchchem.com [benchchem.com]
- 25. What is the mechanism of Granisetron Hydrochloride? [synapse.patsnap.com]
- 26. Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. selleckchem.com [selleckchem.com]
- 28. benchchem.com [benchchem.com]
- 29. ascopubs.org [ascopubs.org]
- 30. aacrjournals.org [aacrjournals.org]
- 31. researchgate.net [researchgate.net]
- 32. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 33. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. Bendazac | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 36. BENDAZAC (PD013783, BYFMCKSPFYVMOU-UHFFFAOYSA-N) [probes-drugs.org]
Methodological & Application
Synthesis of 6-Bromo-1,5-dimethyl-1H-indazole: An Application Note for Advanced Chemical Synthesis
This guide provides a comprehensive, two-step experimental protocol for the synthesis of 6-Bromo-1,5-dimethyl-1H-indazole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The procedure is designed for senior application scientists and professionals, with a focus on the underlying chemical principles, safety, and reproducibility.
Introduction
Indazole derivatives are a cornerstone in modern pharmacology, forming the structural basis for a wide range of therapeutic agents. The title compound, this compound, is a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. Its specific substitution pattern offers unique opportunities for molecular design and optimization of drug candidates. This protocol outlines a reliable synthetic route, beginning with the formation of a 6-Bromo-5-methyl-1H-indazole intermediate, followed by a regioselective N-methylation to yield the final product.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the formation of the indazole core via diazotization and cyclization, followed by the selective methylation of the N1 position of the pyrazole ring.
Caption: Overall workflow for the two-part synthesis of this compound.
Part 1: Synthesis of 6-Bromo-5-methyl-1H-indazole
This initial stage involves the construction of the indazole ring system from a substituted aniline precursor. The chosen starting material is 4-bromo-2,5-dimethylaniline, which contains the necessary substituents for the desired product. The reaction proceeds via a well-established diazotization-cyclization pathway.[1]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |
| 4-Bromo-2,5-dimethylaniline | C₈H₁₀BrN | 200.08 | 20.0 g | ≥98% |
| Chloroform | CHCl₃ | 119.38 | 150 mL | Anhydrous |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 11.2 mL | ≥99% |
| Potassium Acetate | CH₃COOK | 98.14 | 3.1 g | ≥99% |
| Isoamyl Nitrite | C₅H₁₁NO₂ | 117.15 | 31.2 mL | ≥97% |
| Hydrochloric Acid | HCl | 36.46 | ~100 mL | 37% (conc.) |
| Sodium Hydroxide | NaOH | 40.00 | As needed | 50% aq. soln. |
| Heptane | C₇H₁₆ | 100.21 | 200 mL | Reagent grade |
Experimental Protocol
-
Acetylation of the Starting Material : In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-bromo-2,5-dimethylaniline (20.0 g) in anhydrous chloroform (150 mL). Cool the solution to 0-5 °C using an ice bath. Slowly add acetic anhydride (11.2 mL) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the reaction mixture at room temperature for 1 hour. This step protects the amino group and facilitates the subsequent cyclization.
-
Diazotization and Cyclization : To the reaction mixture, add potassium acetate (3.1 g) followed by the dropwise addition of isoamyl nitrite (31.2 mL) over 30 minutes. Heat the mixture to reflux (approximately 65-70 °C) and maintain for 18-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1] The isoamyl nitrite acts as the diazotizing agent, forming a diazonium salt which then undergoes intramolecular cyclization.
-
Work-up and Hydrolysis : After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the chloroform. To the resulting residue, add water (100 mL) and concentrated hydrochloric acid (100 mL). Heat the mixture to 50-55 °C and stir for 2-3 hours to effect hydrolysis of the acetyl group.[1]
-
Isolation and Purification : Cool the acidic mixture to 20 °C in an ice bath. Carefully adjust the pH to approximately 11 by the slow addition of a 50% aqueous sodium hydroxide solution, while maintaining a low temperature. A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water. Slurry the crude solid in heptane (200 mL) for 30 minutes, then filter and dry under vacuum to yield 6-Bromo-5-methyl-1H-indazole.[1]
Part 2: N-Methylation of 6-Bromo-5-methyl-1H-indazole
The second part of the synthesis focuses on the selective methylation at the N1 position of the indazole ring. The choice of a strong base and a polar aprotic solvent is crucial for achieving high regioselectivity, favoring the thermodynamically more stable N1-alkylated product.[2][3]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |
| 6-Bromo-5-methyl-1H-indazole | C₈H₇BrN₂ | 211.06 | 10.0 g | ≥98% |
| Sodium Hydride | NaH | 24.00 | 2.3 g | 60% disp. in oil |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | Anhydrous |
| Methyl Iodide | CH₃I | 141.94 | 3.5 mL | ≥99% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 300 mL | Reagent grade |
| Saturated NH₄Cl solution | - | - | 100 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
| Silica Gel | SiO₂ | 60.08 | As needed | 230-400 mesh |
Experimental Protocol
-
Deprotonation : To a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.3 g of 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully each time. Add anhydrous tetrahydrofuran (THF) (150 mL). Cool the suspension to 0 °C. In a separate flask, dissolve 6-Bromo-5-methyl-1H-indazole (10.0 g) in anhydrous THF (50 mL). Add this solution dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour. The use of sodium hydride in THF is a robust method for deprotonating the indazole, leading to high N1 selectivity.[3]
-
Methylation : Cool the reaction mixture back to 0 °C. Add methyl iodide (3.5 mL) dropwise. Stir the reaction at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Extraction : Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL) at 0 °C. Transfer the mixture to a separatory funnel and add ethyl acetate (150 mL). Wash the organic layer with water (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to isolate the desired product, this compound. Combine the fractions containing the pure product and evaporate the solvent to yield a solid.
Safety Precautions
-
Sodium Hydride (NaH) : A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and away from moisture.[2]
-
Methyl Iodide (CH₃I) : A toxic and carcinogenic substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Isoamyl Nitrite : A flammable and volatile liquid. Avoid inhalation and skin contact.
-
Chloroform : A suspected carcinogen. Use only in a fume hood.
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when performing these procedures.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1,5-dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-N Bond Formation in Indazole Scaffolds
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer agents.[1][2] Specifically, 6-aminoindazole derivatives have demonstrated promising bioactivity, making their synthesis a key focus in drug discovery programs.[1] The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3][4] This reaction has revolutionized the synthesis of arylamines, offering a significant improvement over harsher, traditional methods by providing a milder, more general, and functional-group-tolerant approach.[3]
This guide provides a detailed examination and a robust protocol for the Buchwald-Hartwig amination of "6-Bromo-1,5-dimethyl-1H-indazole." The protocol is designed to be a reliable starting point for researchers synthesizing libraries of 6-amino-1,5-dimethyl-1H-indazole derivatives for screening and lead optimization.
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates. The cycle is generally understood to proceed through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this otherwise challenging step, especially for less reactive aryl bromides and chlorides.[6]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
Experimental Workflow Visualization
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization of catalyst, ligand, base, and temperature may be required for specific, challenging amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst)
-
Phosphine Ligand (e.g., XPhos, RuPhos, or Xantphos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, the base, and this compound.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the amine followed by the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired reaction temperature (typically between 80-110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-amino-1,5-dimethyl-1H-indazole product.
Key Reaction Parameters: A Comparative Overview
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components. The following table provides a summary of typical conditions, drawing from established protocols for related heterocyclic systems.[7]
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Precatalysts (e.g., XPhos Pd G3) | Precatalysts offer improved air-stability and handling while ensuring the efficient in situ generation of the active Pd(0) species.[8] |
| Ligand | Biaryl Phosphines (e.g., XPhos, RuPhos) or Xantphos | Bulky, electron-rich biaryl phosphine ligands are crucial for stabilizing the Pd(0) center and promoting both the oxidative addition and the final reductive elimination steps, leading to higher yields and broader substrate scope.[6] Xantphos is often effective for coupling with N-heterocycles.[9] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine, forming the key palladium-amido intermediate. NaOtBu is a common choice, but milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial for substrates with base-sensitive functional groups. |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Aprotic, non-coordinating solvents are generally preferred. The choice can influence the solubility of the base and other reaction components. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle, particularly the initial oxidative addition and the final reductive elimination steps. |
| Reactant Ratio | Amine (1.1-1.5 equiv), Base (1.4-2.0 equiv) | A slight excess of the amine and a larger excess of the base are used to drive the reaction to completion. |
| Catalyst Loading | 1-5 mol% Pd, 1.2-6 mol% Ligand | Low catalyst loadings are generally effective, making the reaction atom-economical. The optimal Pd:Ligand ratio is often between 1:1.2 and 1:2. |
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of this protocol, the following self-validating measures should be implemented:
-
Reagent Purity: Use high-purity, anhydrous, and degassed solvents. The base, particularly NaOtBu, should be fresh and handled under an inert atmosphere to avoid deactivation by moisture.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Meticulous exclusion of air is critical for achieving high yields.
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the product. This provides real-time validation of the reaction's success.
-
Control Experiment: If troubleshooting is necessary, consider running a control reaction without the palladium catalyst or ligand to confirm that the observed transformation is indeed the result of the desired catalytic process.
By adhering to these principles of scientific integrity, researchers can confidently apply this protocol to accelerate their drug discovery efforts.
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. chemrxiv.org [chemrxiv.org]
Topic: N-Methylation of 6-bromo-5-methyl-1H-indazole: A Guide to Regiocontrolled Synthesis
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The N-methylation of the indazole scaffold is a cornerstone reaction in medicinal chemistry, unlocking access to a diverse array of pharmacologically active molecules.[1][2] Specifically, the 6-bromo-5-methyl-1H-indazole core is a valuable building block found in numerous developmental compounds. However, the inherent annular tautomerism of the indazole ring presents a significant synthetic challenge: the formation of two possible regioisomers, the N1- and N2-methylated products.[3][4] Achieving high regioselectivity is paramount, as the biological activity often resides in a single isomer. This guide provides a deep dive into the mechanistic principles governing this reaction and delivers field-proven, detailed protocols for the selective N-methylation of 6-bromo-5-methyl-1H-indazole, empowering researchers to predictably synthesize the desired regioisomer.
The Scientific Challenge: Understanding Regioselectivity in Indazole Alkylation
The core of the challenge lies in the electronic nature of the indazole ring. The proton on the nitrogen can reside on either N1 or N2, leading to two tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[2][3] Upon deprotonation with a base, a mesomeric indazolide anion is formed, where the negative charge is delocalized across both nitrogen atoms. Consequently, both N1 and N2 are nucleophilic, and direct alkylation often yields a mixture of products.[4][5]
The ratio of these N1 and N2 products is not random; it is dictated by a delicate balance of factors that can be manipulated to favor one isomer over the other. The key to controlling the reaction's outcome is to understand the principles of thermodynamic versus kinetic control.
-
Thermodynamic Control: This pathway favors the most stable product. The N1-methylated indazole is generally the more thermodynamically stable isomer.[6][7] Conditions that allow for equilibration, such as using strong bases in aprotic solvents, typically lead to the N1 product as the major isomer.[7][8]
-
Kinetic Control: This pathway favors the product that is formed fastest. The N2 position can sometimes be more sterically accessible or electronically favored for the initial attack under specific conditions, leading to the kinetically preferred N2-isomer.
The following diagram illustrates the formation of the common indazolide anion intermediate and the subsequent competitive methylation pathways.
Caption: Competitive N1 vs. N2 methylation pathways via a common indazolide anion.
Key Parameters Influencing Regioselectivity
Our laboratory experience, supported by extensive literature, has identified four critical parameters that must be optimized to control the N1:N2 product ratio.[6]
| Parameter | Impact on Regioselectivity | Scientific Rationale |
| Base | High Impact. Strong, non-nucleophilic bases like Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) are preferred.[9] | Strong bases ensure complete deprotonation to form the indazolide anion. The choice of cation (e.g., Na⁺, Cs⁺) can influence selectivity through coordination effects. For instance, NaH in THF has been shown to be highly selective for N1-alkylation.[6][10][11] |
| Solvent | High Impact. Polar aprotic solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) are commonly used.[9] | The solvent's ability to solvate the cation of the base can affect the reactivity of the anion. THF is often cited for promoting high N1 selectivity with NaH.[6][11] |
| Methylating Agent | Moderate Impact. Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are standard choices. | While both are effective, their reactivity and steric profile can subtly influence the N1:N2 ratio. Methyl iodide is a highly reliable and reactive agent for this transformation. |
| Temperature | Moderate Impact. Reactions are often run from 0 °C to elevated temperatures. | Lower temperatures can sometimes favor the kinetic product (N2), while higher temperatures can promote equilibration towards the more stable thermodynamic product (N1). |
Protocol 1: Selective Synthesis of 1,5-Dimethyl-6-bromo-1H-indazole (N1-Isomer)
This protocol is optimized for thermodynamic control to yield the N1-methylated product as the major isomer. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established and robust system for achieving high N1-selectivity.[6][10][11]
Experimental Workflow Overview
Caption: Step-by-step workflow for the selective N1-methylation of indazole.
Detailed Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 6-bromo-5-methyl-1H-indazole (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF, approx. 10 mL per 1 g of indazole).
-
Scientist's Note: Anhydrous conditions are critical as NaH reacts violently with water. Flame-drying the glassware and using an inert atmosphere prevents quenching of the base.
-
-
Deprotonation:
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.
-
Scientist's Note: Adding the NaH slowly at 0 °C controls the initial exotherm and hydrogen gas evolution. The formation of a suspension or salt is expected.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.
-
-
Methylation:
-
Re-cool the reaction mixture to 0 °C.
-
Add methyl iodide (CH₃I, 1.1 eq) dropwise via syringe.
-
Scientist's Note: The N1-alkylation is thermodynamically favored. Adding the electrophile at a controlled temperature ensures a smooth reaction profile.[6]
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Once complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Scientist's Note: Quenching destroys any unreacted NaH. This step is highly exothermic and must be done slowly and at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure 1,5-dimethyl-6-bromo-1H-indazole.
-
Strategies for N2-Methylation
While the N1-isomer is thermodynamically preferred, obtaining the N2-isomer is also a critical goal, especially for synthesizing specific drug analogues like Pazopanib from related precursors.[7] Achieving N2 selectivity often requires moving away from thermodynamically controlled conditions.
While a universally selective protocol for this specific substrate is less defined, general strategies to favor N2-alkylation often involve:
-
Mitsunobu Conditions: This reaction (using triphenylphosphine, a dialkyl azodicarboxylate like DEAD or DIAD, and an alcohol) often shows a preference for the N2 position.[6]
-
Steric Hindrance: Introducing bulky substituents at the C7 position of the indazole ring can sterically block the N1 position, thereby favoring alkylation at N2.[6][11]
-
Kinetic Control: Using different base/solvent combinations at lower temperatures may favor the kinetically controlled N2 product, though this often results in mixtures that require careful purification.
For researchers requiring the N2-isomer of 6-bromo-5-methyl-1H-indazole, a screening approach based on these principles is recommended.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion / No Reaction | 1. Inactive NaH (due to moisture exposure).2. Insufficient reaction time or temperature. | 1. Use a fresh bottle of NaH or wash the NaH with anhydrous hexanes to remove the mineral oil and any passivated layers.2. Allow the reaction to stir longer or gently heat to 40-50 °C after the addition of the methylating agent. |
| Poor N1:N2 Regioselectivity | 1. Reaction conditions not fully optimized.2. Presence of water in the reaction. | 1. Ensure the solvent is truly anhydrous. Switch to Cs₂CO₃ in dioxane, which is also reported to give high N1 selectivity.[9]2. Re-dry all solvents and reagents and ensure glassware is properly flame-dried. |
| Multiple Byproducts | 1. Over-alkylation (quaternization).2. Reaction temperature too high. | 1. Use a stoichiometric amount of the methylating agent (1.05-1.1 eq).2. Maintain careful temperature control, especially during the addition of reagents. |
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. research.ucc.ie [research.ucc.ie]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 6-Bromo-1,5-dimethyl-1H-indazole by Crystallization
Abstract
This comprehensive guide provides a detailed protocol for the purification of 6-Bromo-1,5-dimethyl-1H-indazole, a key intermediate in pharmaceutical research and drug development.[1] Recognizing the critical need for high-purity materials in these applications, this document outlines a systematic approach to purification via crystallization. We delve into the scientific principles underpinning solvent selection, the causality behind each step of the experimental protocol, and the analytical methods for purity verification. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity this compound.
Introduction: The Importance of Purity for this compound
This compound (CAS No. 1159511-83-7) is a substituted indazole that serves as a versatile building block in medicinal chemistry. The indazole scaffold is a privileged structure, found in numerous compounds with a wide range of biological activities.[2] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potentially introduce toxic byproducts into the drug substance.
Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4] The principle of crystallization is based on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.[3] By carefully selecting the appropriate solvent and controlling the cooling process, it is possible to selectively crystallize the desired compound in a highly pure form, leaving the impurities dissolved in the mother liquor.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective crystallization protocol.
| Property | Value/Information | Source |
| CAS Number | 1159511-83-7 | [5][6] |
| Molecular Formula | C₉H₉BrN₂ | [6] |
| Molecular Weight | 225.09 g/mol | [6] |
| Appearance | Expected to be a solid. | |
| Melting Point | Not explicitly reported, but related bromo-indazole compounds have melting points in the range of 145-153°C.[7] | N/A |
| Solubility | Indazole derivatives are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol), with lower solubility in non-polar solvents.[8] | N/A |
Potential Impurities: The impurity profile of crude this compound is largely dependent on its synthetic route. Common synthesis pathways for indazoles may involve the cyclization of substituted anilines.[9] Potential impurities could include:
-
Isomeric Byproducts: Positional isomers formed during the synthesis.
-
Unreacted Starting Materials: Residual starting materials from an incomplete reaction.
-
Reagents and Catalysts: Carryover of reagents or catalysts used in the synthesis.
-
Side-Reaction Products: Compounds formed from competing reaction pathways.
The Crystallization Workflow: A Step-by-Step Approach
The purification of this compound by crystallization can be broken down into four key stages: Solvent Selection, Dissolution, Crystal Formation, and Isolation & Drying.
Caption: A schematic overview of the crystallization process for this compound.
Experimental Protocols
Part 1: Solvent Selection
Rationale: The choice of solvent is the most critical parameter in crystallization. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization.
Protocol:
-
Place approximately 10-20 mg of crude this compound into separate small test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. A suitable solvent should not dissolve the compound at room temperature.
-
Candidate solvents to screen include:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Hydrocarbons: Heptane, Toluene
-
Mixed Solvent Systems: Ethanol/Water, Acetone/Water
-
-
Gently heat the test tubes that show poor solubility at room temperature. A good solvent will dissolve the compound completely upon heating.
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. Observe for the formation of crystals.
-
Select the solvent or solvent system that provides a good yield of well-formed crystals. For mixed solvent systems, dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve before cooling.
Part 2: Crystallization Protocol
Materials:
-
Crude this compound
-
Selected crystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
If the solution is colored due to impurities, a small amount of activated carbon can be added, and the solution can be hot-filtered to remove the carbon and colored impurities.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolate the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
Purity Assessment
The purity of the crystallized this compound should be assessed using appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Result for High Purity |
| Melting Point Analysis | To determine the melting point and melting range. | A sharp melting point with a narrow range (e.g., 1-2°C). Impurities typically depress and broaden the melting range. |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity and detect any impurities. | A single major peak corresponding to the target compound, with purity >99%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any structural impurities. | A clean spectrum consistent with the structure of this compound, with no significant peaks from impurities. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's solubility is too high in the chosen solvent, or the solution is cooled too rapidly. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a different solvent. |
| No Crystal Formation | The solution is not supersaturated; too much solvent was used, or the compound is very soluble even at low temperatures. | Evaporate some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the mother liquor and cool again to recover more crystals. Ensure the crystals are washed with a minimal amount of ice-cold solvent. |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
The crystallization protocol detailed in this application note provides a reliable and effective method for the purification of this compound. By carefully selecting the appropriate solvent and controlling the crystallization process, researchers can obtain this valuable intermediate in high purity, which is essential for its successful application in drug discovery and development. The principles and techniques described herein are also broadly applicable to the purification of other solid organic compounds.
References
- 1. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. jchr.org [jchr.org]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes & Protocols: Leveraging 6-Bromo-1,5-dimethyl-1H-indazole for the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within the vast chemical space explored for kinase inhibition, the 1H-indazole core has emerged as a "privileged scaffold".[1][2] This structural motif, a bioisostere of indole, is adept at forming key hydrogen bond interactions within the ATP-binding pocket of a wide array of protein kinases, mimicking the natural ligand ATP.[1] Its versatility and favorable physicochemical properties have led to the successful development of several FDA-approved anticancer drugs, including Pazopanib and Axitinib.[3][4]
This guide focuses on a particularly valuable and versatile building block: 6-Bromo-1,5-dimethyl-1H-indazole . The strategic placement of a bromine atom at the C6-position provides a reactive "handle" for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. The methyl groups at the N1 and C5 positions can further enhance binding affinity and modulate solubility. This document provides an in-depth exploration of the synthetic strategies, detailed experimental protocols, and SAR insights for researchers and drug development professionals employing this key intermediate to target a range of kinases, including VEGFR, CDK, and FGFR.[5][6][7][8]
Core Synthetic Methodologies: Functionalizing the Indazole Scaffold
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods offer a robust and highly tolerant means of forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of molecular fragments crucial for kinase recognition.
Key Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This is arguably the most prevalent method for functionalizing the 6-bromo position. It facilitates the formation of a C-C bond between the indazole core and various aryl or heteroaryl boronic acids or esters.[4][9][10][11][12] This is critical for building bi-aryl structures that can span the ATP binding site and interact with both the hinge region and other key pockets.
-
Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling the bromo-indazole with terminal alkynes.[13] The resulting linear and rigid alkynyl linkage can serve as a spacer or introduce unique interactions within the kinase active site.
-
Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the method of choice. It allows for the formation of C-N bonds with a wide range of primary and secondary amines, creating opportunities for additional hydrogen bonding or salt-bridge interactions.
These foundational reactions provide a modular "toolkit" for decorating the indazole scaffold, as illustrated below.
Caption: Key palladium-catalyzed cross-coupling strategies.
Application Protocol: Two-Step Synthesis of a VEGFR-2 Inhibitor Precursor
This section details a representative, field-proven workflow for synthesizing a potential kinase inhibitor, starting from this compound. The target molecule incorporates a 4-aminopyrimidine moiety, a common hinge-binding element in many VEGFR-2 inhibitors.
Synthetic Workflow Overview
The synthesis proceeds in two key steps:
-
Step 1: Suzuki-Miyaura Coupling to install a pyrimidine ring at the C6-position of the indazole.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr) to append a side chain to the pyrimidine ring, a common strategy to complete the pharmacophore.
Caption: Two-step synthesis of a VEGFR-2 inhibitor precursor.
Part 1: Detailed Experimental Protocol
Step 1: Synthesis of 6-(Pyrimidin-2-yl)-1,5-dimethyl-1H-indazole (Intermediate 1)
-
Materials & Equipment:
-
This compound (1.0 eq)
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
-
-
Procedure:
-
To a round-bottom flask, add this compound, 2-(pyrimidin-2-yl)boronic acid pinacol ester, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add the 1,4-dioxane/water solvent mixture, followed by the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the dioxane.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield Intermediate 1 as a solid.
-
Step 2: Synthesis of N-Phenyl-2-(1,5-dimethyl-1H-indazol-6-yl)pyrimidin-4-amine (Final Product)
-
Materials & Equipment:
-
Intermediate 1 (1.0 eq)
-
Aniline (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol
-
Microwave reactor vial or sealed tube
-
Standard purification equipment (HPLC or column chromatography)
-
-
Procedure:
-
In a microwave vial, combine Intermediate 1, aniline, and DIPEA in n-butanol.
-
Seal the vial and heat the mixture in a microwave reactor to 150 °C for 1-2 hours. Alternatively, the mixture can be heated in a sealed tube at reflux for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography or preparative HPLC to obtain the final product.
-
Part 2: Data Presentation & Validation
The success of each synthetic step must be validated through rigorous analytical characterization.
| Parameter | Starting Material | Intermediate 1 | Final Product |
| IUPAC Name | This compound | 6-(Pyrimidin-2-yl)-1,5-dimethyl-1H-indazole | N-Phenyl-2-(1,5-dimethyl-1H-indazol-6-yl)pyrimidin-4-amine |
| Molecular Formula | C₉H₉BrN₂ | C₁₃H₁₂N₄ | C₁₉H₁₇N₅ |
| Molecular Weight | 225.09 g/mol | 224.26 g/mol | 315.38 g/mol |
| Typical Yield | N/A | 75-85% | 60-70% |
| ¹H NMR (Expected) | Signals for indazole protons and two methyl groups. | Disappearance of C6-H proton, appearance of pyrimidine protons. | Appearance of signals for the N-phenyl group. |
| Mass Spec (m/z) | [M+H]⁺ at 225/227 | [M+H]⁺ at 225.1 | [M+H]⁺ at 316.2 |
| Purity (HPLC) | >98% | >95% | >98% |
Structure-Activity Relationship (SAR) Insights
The this compound scaffold is a launchpad for generating potent and selective kinase inhibitors. The modifications introduced at the C6 position are pivotal in determining the target kinase profile and overall biological activity.[6][14]
-
The Hinge-Binding Moiety: The group installed at the C6-position is typically a heteroaromatic system (like pyrimidine, pyridine, or another indazole) designed to form critical hydrogen bonds with the kinase "hinge" region, the backbone connecting the N- and C-lobes of the kinase.[15]
-
The Role of the 1,5-dimethyl Substitution: The N1-methyl group prevents the formation of tautomers and directs substitution, while the C5-methyl group can occupy a small hydrophobic pocket in some kinases, enhancing affinity.[6]
-
Achieving Selectivity: By varying the size, electronics, and hydrogen bonding capacity of the groups attached at the C6-position, selectivity for different kinase subfamilies can be achieved. For example, larger, more hydrophobic groups may favor certain tyrosine kinases, while smaller, more polar groups might target serine/threonine kinases.
The table below provides illustrative examples from the literature of how different C6-substituents on the indazole core lead to inhibition of different kinases.
| C6-Substituent (R-group) | Target Kinase | Reported Potency (IC₅₀) | Reference |
| Amide-linked Heterocycles | ERK1/2 | Low nM | [14] |
| Substituted Pyrimidines | VEGFR-2 | Low nM | [5][6] |
| Substituted Phenyl Rings | FGFR1 | 5.5 - 15 nM | [6][8] |
| Aminopyrimidines | CDK9 | 26 nM | [7] |
| Various Heterocycles | Aurora Kinases | Varies (Isoform selective) | [16] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes for 6-Bromo-1,5-dimethyl-1H-indazole in Neuropharmacology Research
In the intricate landscape of neuropharmacology, the quest for novel chemical entities that can modulate pathological pathways in the central nervous system is relentless. The indazole core, a privileged heterocyclic scaffold, has consistently emerged as a cornerstone in the design of potent and selective therapeutic agents. Within this class, 6-Bromo-1,5-dimethyl-1H-indazole stands out as a versatile intermediate, offering strategic vectors for chemical modification and a gateway to exploring a range of neurological targets. This guide provides an in-depth exploration of its potential applications, supported by field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. While direct literature on this specific dimethylated analog is emerging, a wealth of data on structurally related indazoles provides a robust framework for its application in neuropharmacology research, particularly in the context of neurodegenerative diseases.[1][2][3]
The Indazole Scaffold: A Privileged Structure in Neuropharmacology
The 1H-indazole motif is a bioisostere of endogenous purines, allowing it to effectively interact with the ATP-binding pockets of numerous enzymes, particularly kinases.[4] This inherent property has made indazole derivatives a focal point in the development of kinase inhibitors. Furthermore, the indazole ring system is a versatile template for introducing various substituents, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The bromine atom at the 6-position of this compound serves as a valuable synthetic handle for introducing further chemical diversity through cross-coupling reactions.[5]
Potential Therapeutic Avenues in Neurodegenerative Diseases
Based on extensive research on analogous compounds, this compound is a promising starting point for the discovery of novel therapeutics for Alzheimer's and Parkinson's diseases.
Alzheimer's Disease: Targeting Amyloid-β Production and Cholinergic Deficits
Scientific Rationale: Alzheimer's disease (AD) is characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. Two key therapeutic strategies involve the reduction of Aβ production and the enhancement of cholinergic neurotransmission. Indazole derivatives have shown promise in both areas.[6][7]
Potential Mechanisms of Action:
-
Glutaminyl Cyclase (QC) Inhibition: A neurotoxic form of Aβ, pyroglutamate Aβ (pE-Aβ), is generated by the enzyme glutaminyl cyclase. Inhibition of QC is a promising strategy to reduce the formation of these toxic Aβ species.[6] Research on indazole-based compounds has identified potent QC inhibitors.[6]
-
Multi-Target Approach: A new family of 5-substituted indazole derivatives has been shown to simultaneously inhibit cholinesterases (AChE and BuChE) and β-secretase (BACE1), an enzyme critical for Aβ production. These compounds also exhibited neuroprotective and anti-inflammatory properties.[7]
Experimental Protocol: In Vitro Glutaminyl Cyclase (QC) Inhibition Assay
This protocol outlines a representative fluorescence-based assay to screen for QC inhibitors.
Materials:
-
Recombinant human QC enzyme
-
QC substrate (e.g., H-Gln-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM EDTA)
-
Test compound (this compound or its derivatives)
-
Positive control (a known QC inhibitor)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In the wells of a 384-well plate, add 5 µL of the test compound at various concentrations. For the negative control, add 5 µL of DMSO. For the positive control, add a known QC inhibitor.
-
Add 10 µL of the QC enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the QC substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at time zero and then every 5 minutes for 60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Data Presentation:
| Compound | QC Inhibition IC50 (nM) |
| Test Compound A | [Insert Value] |
| Test Compound B | [Insert Value] |
| Positive Control | [Insert Value] |
Signaling Pathway Visualization:
Caption: Inhibition of Glutaminyl Cyclase (QC) by indazole-based compounds.
Parkinson's Disease: Neuroprotection and Symptomatic Relief
Scientific Rationale: Parkinson's disease (PD) is primarily caused by the progressive loss of dopaminergic neurons in the substantia nigra. Therapeutic strategies aim to either slow down this neurodegeneration (neuroprotection) or manage the motor symptoms by modulating dopaminergic and other neurotransmitter systems.
Potential Mechanisms of Action:
-
Neuroprotection via Tau Modulation: A structurally related compound, 6-hydroxy-1H-indazole, has demonstrated neuroprotective effects in a mouse model of PD by reducing the hyperphosphorylation of tau, a protein implicated in neuronal death.[8]
-
LRRK2 Inhibition: Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant cause of familial PD. Indazole derivatives have been developed as potent LRRK2 inhibitors.[9]
-
Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-B is a clinically validated approach to increase dopamine levels in the brain and provide symptomatic relief in PD. Indazole-5-carboxamine derivatives have been explored as MAO inhibitors.
Experimental Protocol: In Vivo Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease
This protocol describes a representative in vivo study to evaluate the neuroprotective effects of a test compound.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Test compound (this compound or its derivatives)
-
Saline solution
-
Vehicle for test compound
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into four groups:
-
Group 1: Vehicle control (receives vehicle and saline)
-
Group 2: MPTP control (receives vehicle and MPTP)
-
Group 3: Test compound (low dose) + MPTP
-
Group 4: Test compound (high dose) + MPTP
-
-
Administer the test compound or vehicle daily for 7 days.
-
From day 3 to day 7, administer MPTP (e.g., 20 mg/kg, i.p.) or saline 30 minutes after the test compound/vehicle administration.
-
Two weeks after the last MPTP injection, perform behavioral tests (e.g., rotarod test, pole test) to assess motor function.
-
Following behavioral testing, euthanize the mice and collect brain tissue.
-
Process the brains for:
-
Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron loss.
-
HPLC analysis of dopamine and its metabolites in the striatum.
-
Western blot analysis of phosphorylated tau and other relevant proteins in brain lysates.
-
Data Presentation:
| Group | Rotarod Latency (s) | TH+ Neuron Count (Substantia Nigra) | Striatal Dopamine (ng/mg tissue) |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| MPTP Control | [Insert Value] | [Insert Value] | [Insert Value] |
| Test Compound (Low Dose) | [Insert Value] | [Insert Value] | [Insert Value] |
| Test Compound (High Dose) | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Workflow Visualization:
Caption: Workflow for in vivo neuroprotection study in an MPTP mouse model.
Kinase Inhibition: A Broad-Spectrum Potential
The indazole scaffold is a well-established kinase hinge-binding motif.[4] Derivatives of 6-Bromo-1H-indazole have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is implicated in various cellular processes, including cell growth, survival, and proliferation, and is also relevant in neuroinflammation and neuronal survival.[11][12][13]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for PI3K)
This protocol outlines a general method for assessing kinase inhibition.
Materials:
-
Recombinant kinase (e.g., PI3K)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the test compound to the wells of the microplate.
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Data Presentation:
| Compound | PI3K Inhibition IC50 (nM) |
| Test Compound C | [Insert Value] |
| Test Compound D | [Insert Value] |
| Known PI3K Inhibitor | [Insert Value] |
Conclusion and Future Directions
This compound represents a highly valuable and versatile scaffold for the development of novel neuropharmacological agents. The wealth of research on structurally related indazole derivatives provides a strong foundation for exploring its potential as a starting point for inhibitors of key targets in Alzheimer's and Parkinson's diseases, as well as a broader range of kinases involved in neurological disorders. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to unlock the full potential of this promising chemical entity in the ongoing effort to combat debilitating neurological conditions.
References
- 1. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 2. chemimpex.com [chemimpex.com]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 6-Bromo-1H-indazole | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Bromo-1,5-dimethyl-1H-indazole in Oncology Drug Discovery
Introduction: The Privileged Indazole Scaffold in Oncology
The 1H-indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a multitude of biological targets.[1] In oncology, this heterocyclic motif is particularly prominent in the design of protein kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a common driver of cancer cell proliferation, survival, and metastasis. The indazole core effectively mimics the purine structure of ATP, enabling compounds to act as competitive inhibitors in the ATP-binding pocket of various kinases.[2]
Within this important class of molecules, 6-Bromo-1,5-dimethyl-1H-indazole has emerged as a versatile and highly valuable intermediate for the synthesis of next-generation oncology drug candidates. Its structure is strategically functionalized for further chemical elaboration:
-
The bromo group at the 6-position serves as a key handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This position is often crucial for modulating the selectivity and potency of kinase inhibitors.
-
The N1-methyl group blocks one of the common sites of metabolic attack and can provide favorable interactions within the target protein.
-
The methyl group at the 5-position can enhance binding affinity and selectivity for specific kinase targets, offering a route to fine-tune the pharmacological profile of the final compound.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key building block in the synthesis of potential oncology therapeutics. The following sections detail its synthesis, key reactions, and protocols for its application in drug discovery workflows.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this intermediate is essential for its proper handling, storage, and use in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1159511-83-7 | --INVALID-LINK-- |
| Molecular Formula | C₉H₉BrN₂ | --INVALID-LINK-- |
| Molecular Weight | 225.09 g/mol | --INVALID-LINK-- |
| Appearance | Pink solid | --INVALID-LINK-- |
| Purity | ≥ 95% (HPLC) | --INVALID-LINK-- |
| Storage Conditions | Store at 0-8°C | --INVALID-LINK-- |
Synthetic Protocol: Representative Synthesis of this compound
The following is a representative, multi-step protocol for the synthesis of this compound, based on established methods for indazole synthesis. This protocol is intended as a guide and may require optimization.
Caption: A representative workflow for the synthesis of this compound.
Step 1: Diazotization of 4-Bromo-2,5-dimethylaniline
-
To a stirred solution of 4-bromo-2,5-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid and cool to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The resulting hydrazine salt will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 3: Cyclization to form 6-Bromo-5-methyl-1H-indazole
-
Heat the dried hydrazine salt from Step 2 in a suitable high-boiling solvent (e.g., o-dichlorobenzene) at reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry. Purify by column chromatography on silica gel if necessary.
Step 4: N-Methylation to yield this compound
-
To a solution of 6-bromo-5-methyl-1H-indazole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.5 eq).
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-18 hours. The N1-alkylation is generally favored over N2-alkylation for indazoles with substituents at the 5-position.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Application Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of the indazole core is the key to diversification. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for creating vast libraries of compounds for screening in oncology drug discovery programs.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the indazole scaffold and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental for synthesizing biaryl compounds, a common motif in kinase inhibitors.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Component | Example | Typical Molar Ratio | Purpose |
| Aryl Halide | This compound | 1.0 eq | Electrophilic partner |
| Boronic Acid/Ester | 4-(Trifluoromethyl)phenylboronic acid | 1.1 - 1.5 eq | Nucleophilic partner |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 0.02 - 0.10 eq | Catalyst for C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 eq | Activates the boronic acid |
| Solvent | 1,4-Dioxane/water, DME, or Toluene | - | Reaction medium |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask), add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) under a positive pressure of inert gas.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are prevalent in many kinase inhibitors.[1] This reaction allows for the coupling of the indazole core with a wide range of primary and secondary amines.
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Materials and Reagents:
| Component | Example | Typical Molar Ratio | Purpose |
| Aryl Halide | This compound | 1.0 eq | Electrophilic partner |
| Amine | Morpholine or Aniline | 1.1 - 1.5 eq | Nucleophilic partner |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 eq | Catalyst for C-N bond formation |
| Ligand | Xantphos, RuPhos, or BINAP | 0.02 - 0.10 eq | Stabilizes the catalyst and facilitates the reaction |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | 1.4 - 2.5 eq | Deprotonates the amine |
| Solvent | Toluene, Dioxane, or THF (anhydrous) | - | Reaction medium |
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vessel.
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aminated product.
Application in Kinase Inhibitor Drug Discovery
Derivatives of this compound are prime candidates for targeting various protein kinases implicated in cancer. For example, the scaffold can be elaborated to target kinases in crucial signaling pathways like the MAPK/ERK or PI3K/Akt pathways.
References
Application Note: A Comprehensive Guide to the Analytical Characterization of 6-Bromo-1,5-dimethyl-1H-indazole
Introduction
6-Bromo-1,5-dimethyl-1H-indazole (CAS No. 1159511-83-7) is a substituted indazole, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry.[1][2][3][4][5][6] The indazole scaffold is a privileged structure, appearing in numerous molecules with a wide range of biological activities, including kinase inhibition.[7] The precise characterization of this molecule is crucial for ensuring its purity, confirming its structure, and understanding its physicochemical properties, which are critical parameters for its application in drug discovery and development.[7][8]
This technical guide provides a comprehensive overview of the principal analytical methods for the characterization of this compound. It offers detailed, step-by-step protocols and explains the rationale behind experimental choices, ensuring a robust and validated approach to its analysis.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented below. These values are compiled from chemical supplier databases and computational predictions.
| Property | Value |
| Molecular Formula | C₉H₉BrN₂ |
| Molecular Weight | 225.09 g/mol |
| Appearance | Expected to be a solid |
| CAS Number | 1159511-83-7[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[8][10] For this compound, ¹H and ¹³C NMR will confirm the connectivity of atoms and the substitution pattern on the indazole ring.
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and single, sharp signal.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz for ¹H) provides better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.[11]
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ (or DMSO-d₆) containing 0.03% TMS in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz
-
Nucleus: ¹H
-
Temperature: 25 °C
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-32 (adjust for signal-to-noise)
-
Relaxation Delay: 1-2 seconds
-
-
Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and perform a Fourier transform. Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.
Expected ¹H NMR Spectral Features:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | ~3.8 - 4.2 | Singlet | 3H |
| C5-CH₃ | ~2.4 - 2.6 | Singlet | 3H |
| Aromatic-H (H4) | ~7.3 - 7.5 | Singlet or narrow doublet | 1H |
| Aromatic-H (H7) | ~7.5 - 7.7 | Doublet | 1H |
| Aromatic-H (H3) | ~7.9 - 8.1 | Singlet | 1H |
Note: Chemical shifts are predictive and may vary slightly.
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 100 MHz
-
Nucleus: ¹³C
-
Temperature: 25 °C
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2 seconds
-
-
Data Acquisition and Processing: Acquire and process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm).[12]
Expected ¹³C NMR Spectral Features:
-
Aliphatic Carbons: Two signals are expected for the N-CH₃ and C5-CH₃ groups.
-
Aromatic Carbons: Signals corresponding to the carbon atoms of the indazole ring will be observed. The carbon atom attached to the bromine (C6) will be significantly influenced by the halogen.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula confirmation.
Rationale for Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like indazoles, often producing the protonated molecule [M+H]⁺.[13]
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for accurate mass measurement and distinguishing the isotopic pattern of bromine.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Ionization Mode: Positive ESI
-
Mass Analyzer: TOF or Orbitrap
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the spectrum, ensuring sufficient resolution to observe the isotopic pattern.
Expected Mass Spectrum:
Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet with a mass difference of 2 Da and nearly equal intensity.[14]
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Relative Abundance |
| [M+H]⁺ | 225.0022 | 227.0001 | ~1:1 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds and for separating them from related substances or impurities.[15][16] A stability-indicating HPLC method is crucial for monitoring the degradation of the compound under various stress conditions.[7]
Rationale for Experimental Choices:
-
Stationary Phase: A C18 column is a versatile and commonly used reversed-phase column that provides good retention and separation for a wide range of organic molecules.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer allows for the optimization of retention and peak shape.[17] A gradient elution is often preferred for separating impurities with different polarities.[18]
-
Detector: A UV detector is suitable as indazole derivatives typically possess a chromophore that absorbs in the UV region.
HPLC Purity Analysis Protocol
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. This technique is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.
Protocol:
-
Sample Preparation: A precisely weighed amount (2-3 mg) of the dry, pure compound is required.
-
Instrumentation: The sample is combusted in a furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Data Analysis: The instrument software calculates the percentage of each element.
Expected Results for C₉H₉BrN₂:
| Element | Theoretical % |
| Carbon (C) | 48.02 |
| Hydrogen (H) | 4.03 |
| Nitrogen (N) | 12.45 |
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the analytical characterization of the target compound.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for complete characterization.
Conclusion
The analytical methods described in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently confirm the structure, determine the purity, and establish the identity of this important molecule, thereby ensuring the quality and reliability of their research and development efforts.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
- 18. ptfarm.pl [ptfarm.pl]
Application Notes & Protocols: Assessing the In Vitro Cytotoxicity of 6-Bromo-1,5-dimethyl-1H-indazole Derivatives
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3][4][5] Derivatives of this scaffold are key components in a range of FDA-approved therapeutics, particularly in oncology, with examples including the kinase inhibitors Pazopanib and Axitinib.[6][7][8] The specific derivative, 6-Bromo-1,5-dimethyl-1H-indazole, presents a promising starting point for the synthesis of novel chemical entities. The bromine atom at the 6-position serves as a versatile handle for synthetic modifications, allowing for the creation of diverse compound libraries aimed at new therapeutic targets.[7][9]
As researchers and drug development professionals, our primary task after synthesizing novel derivatives is to ascertain their biological effects. A critical first step in this process is the evaluation of cytotoxicity.[10][11] Determining a compound's effect on cell viability provides essential information about its therapeutic window and potential toxicity.[12] This guide provides a detailed framework and validated protocols for assessing the cytotoxic profile of this compound derivatives using a multi-assay approach, ensuring robust and reliable data generation for informed decision-making in drug discovery pipelines.
Pillar 1: Strategic Selection of Viability Assays
No single assay can provide a complete picture of a compound's cytotoxic mechanism. Therefore, a multi-pronged approach is recommended to build a comprehensive and trustworthy viability profile. We will focus on three robust, widely adopted assays that interrogate cell health through different biological readouts: mitochondrial function and cellular reducing potential. This strategy helps to identify and mitigate potential assay artifacts, such as compounds that interfere with a specific detection chemistry.
-
The Gold Standard: MTT (Tetrazolium Salt) Assay. This classic colorimetric assay is a cost-effective and reliable method for assessing metabolic activity.[10][13] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[14][15] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes primarily located in the mitochondria of living, metabolically active cells.[14] The resulting formazan must be solubilized before the absorbance is read, making it an endpoint assay.
-
The Sensitive Successor: Resazurin (alamarBlue®) Assay. This fluorescent and/or colorimetric assay offers higher sensitivity than MTT and is generally less toxic to cells.[16][17] The core principle is the reduction of the blue, cell-permeable, and non-fluorescent dye, resazurin, to the pink, highly fluorescent resorufin.[18][19][20] This reduction is performed by cytoplasmic and mitochondrial dehydrogenases in viable cells.[18] A key advantage is that the product, resorufin, is soluble in culture medium, creating a homogenous assay that eliminates the need for a separate solubilization step and allows for kinetic monitoring over short periods.[19][21]
-
The Real-Time Reporter: RealTime-Glo™ MT Assay. This advanced bioluminescent assay measures cell viability in real-time, enabling continuous monitoring of cytotoxicity over extended periods (up to 72 hours).[22][23][24] Its non-lytic chemistry is a significant advantage, preserving the cell population for further downstream multiplexed assays (e.g., assessing apoptosis).[24][25] The assay utilizes a prosubstrate that is permeable to cells. Inside metabolically active cells, this prosubstrate is reduced to a substrate for NanoLuc® luciferase.[22][25] The substrate then diffuses out of the cell into the medium, where it is used by the NanoLuc® enzyme to generate a stable luminescent signal that is directly proportional to the number of viable cells.[22]
Pillar 2: Validated Experimental Protocols
The following protocols are designed for a 96-well plate format but can be adapted for other formats. Adherence to aseptic cell culture techniques is paramount throughout these procedures.
General Experimental Workflow
The workflow for assessing compound cytotoxicity is consistent across the different assay types, varying only in the final reagent addition and detection steps.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Cell Viability Assay
Principle: Mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, producing insoluble purple formazan crystals, which are then solubilized for colorimetric quantification.[15]
Caption: Mechanism of the MTT assay.
Materials and Reagents:
-
This compound derivatives
-
Sterile, tissue culture-treated 96-well flat-bottom plates
-
Appropriate cell line(s) and complete culture medium
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.
-
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl.[26]
-
Vehicle (e.g., DMSO, sterile)
-
Positive control (e.g., Staurosporine, Doxorubicin)
-
Multichannel pipette, plate reader (absorbance)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of culture medium. Incubate overnight (~18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the indazole derivatives in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.5%.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the test compounds, vehicle control, or positive control.
-
Include "medium only" wells for background control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Add 100 µL of Solubilization Solution to each well.[26][27] Pipette up and down to mix thoroughly and ensure all formazan crystals are dissolved.
-
Final Incubation & Reading: Incubate the plate for an additional 4 hours to overnight at 37°C in a humidified atmosphere to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >630 nm can be used to reduce background noise.[14]
Data Analysis:
-
Subtract the average absorbance of the "medium only" background wells from all other readings.
-
Calculate % Viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Resazurin (alamarBlue®) Cell Viability Assay
Principle: Dehydrogenase enzymes in metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin product, which is quantified by fluorescence or absorbance.[18][19]
Caption: Mechanism of the Resazurin assay.
Materials and Reagents:
-
Items listed in Protocol 1 (excluding MTT and Solubilization Solution)
-
Resazurin-based reagent (e.g., alamarBlue®, PrestoBlue®, or a 0.1 mg/mL solution of Resazurin sodium salt in PBS)
-
Plate reader (fluorescence or absorbance)
Step-by-Step Procedure:
-
Cell Seeding & Compound Treatment: Follow steps 1-3 from the MTT Protocol.
-
Resazurin Addition: Add the resazurin reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL well volume).[18]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. Incubation time may need optimization depending on the metabolic rate of the cell line.[18] The plate should be protected from direct light.
-
Measurement: Measure the fluorescence using an excitation wavelength between 530-570 nm and an emission wavelength between 590-620 nm.[20] Alternatively, absorbance can be measured at 570 nm.[18]
Data Analysis:
-
Analysis is identical to the MTT assay. Use the fluorescence or absorbance readings to calculate % Viability and determine the IC₅₀ value.
Protocol 3: RealTime-Glo™ MT Cell Viability Assay
Principle: A non-lytic, real-time assay where metabolically active cells reduce a prosubstrate into a NanoLuc® substrate, generating a luminescent signal proportional to the number of viable cells.[22][25]
Caption: Mechanism of the RealTime-Glo™ MT assay.
Materials and Reagents:
-
Items listed in Protocol 1 (excluding MTT and Solubilization Solution)
-
RealTime-Glo™ MT Cell Viability Assay Kit (contains NanoLuc® Enzyme and MT Cell Viability Substrate)
-
Plate reader with luminescence detection capabilities, preferably with environmental control (37°C, 5% CO₂)
Step-by-Step Procedure:
-
Reagent Preparation: Prepare the 2X RealTime-Glo™ Reagent by mixing the enzyme and substrate into the culture medium according to the manufacturer's protocol.
-
Assay Setup (Two Options):
-
Real-Time Dosing: Add 50 µL of cells to each well, followed by 50 µL of 2X RealTime-Glo™ Reagent containing the serially diluted indazole derivatives. This allows for immediate and continuous monitoring from the moment of treatment.
-
Endpoint or Pre-Dosing: Plate 80-100 µL of cells and treat as described in the MTT protocol. At the desired time point, add 20 µL of 5X reagent or an equal volume of 2X reagent to the wells.
-
-
Measurement: Place the plate in a luminometer capable of maintaining 37°C and 5% CO₂.
Data Analysis:
-
Subtract the average luminescence of the "medium only" background wells.
-
Calculate % Viability at each time point: (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells) * 100.
-
Plotting the data over time provides a kinetic profile of cytotoxicity. IC₅₀ values can be calculated for specific time points as described previously.
Pillar 3: Data Presentation and Interpretation
Quantitative data should be summarized for clarity and easy comparison. The primary output of these assays is the IC₅₀ value, which represents the potency of the compound.
Table 1: Example Data Summary for this compound Derivatives
| Compound ID | Cell Line A (IC₅₀, µM) | Cell Line B (IC₅₀, µM) | Cell Line C (IC₅₀, µM) | Assay Method |
| Derivative 1 | 5.2 ± 0.4 | 12.8 ± 1.1 | > 50 | MTT (48h) |
| Derivative 2 | 1.8 ± 0.2 | 3.5 ± 0.3 | 25.1 ± 2.5 | MTT (48h) |
| Derivative 1 | 4.9 ± 0.6 | 11.5 ± 0.9 | > 50 | Resazurin (48h) |
| Derivative 2 | 1.5 ± 0.1 | 3.1 ± 0.2 | 22.9 ± 1.9 | Resazurin (48h) |
| Doxorubicin | 0.1 ± 0.02 | 0.3 ± 0.05 | 0.2 ± 0.03 | MTT (48h) |
Data are presented as mean ± standard deviation from three independent experiments.
Senior Application Scientist's Notes on Trustworthiness and Causality:
-
Why Use Multiple Cell Lines? Cytotoxicity can be highly cell-type specific. Testing on a panel of cell lines (e.g., representing different cancer types and a non-cancerous control line) is crucial to understand the selectivity and potential therapeutic index of your derivatives.
-
The Importance of Controls: Every plate must include:
-
Vehicle Control (e.g., 0.5% DMSO): Represents 100% cell viability and is the primary reference for calculating the effects of your compounds.
-
Positive Control (e.g., Doxorubicin): A known cytotoxic agent that validates the assay is performing as expected and that the cells are responsive to cytotoxic insults.
-
Background Control (Medium + Reagent, No Cells): Essential for subtracting the inherent signal from the medium and assay reagent, ensuring accuracy.[27]
-
-
Compound Interference: Indazole derivatives, like many small molecules, can be colored or autofluorescent.
-
For MTT: If a compound is yellow, it can interfere with the reading. Run a control plate with compounds but no cells to quantify this interference.
-
For Resazurin: If a compound is fluorescent at the same wavelengths as resorufin, it will create a false positive. Again, a "compound only" control is necessary.[17]
-
For RealTime-Glo™: Luminescence is a rare property in small molecules, making this assay less prone to compound interference.
-
-
Seeding Density is Critical: Too few cells will result in a weak signal and high variability. Too many cells can lead to overgrowth, nutrient depletion, and a plateaued signal, masking the true cytotoxic effect. Optimal seeding density must be determined for each cell line empirically.
By employing these robust protocols and maintaining rigorous standards of scientific integrity, researchers can confidently characterize the cytotoxic profiles of novel this compound derivatives, paving the way for the development of next-generation therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Indazole: a medicinally important heterocyclic moiety [ouci.dntb.gov.ua]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromo-4,7-dimethyl-1H-indazole [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. researchgate.net [researchgate.net]
- 16. canvaxbiotech.com [canvaxbiotech.com]
- 17. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 18. labbox.es [labbox.es]
- 19. biotium.com [biotium.com]
- 20. Resazurin Cell Viability Kit | Cell Signaling Technology [cellsignal.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [worldwide.promega.com]
- 23. RealTime-Glo™ MT Cell Viability Assay | 生死細胞判別アッセイ [promega.jp]
- 24. youtube.com [youtube.com]
- 25. RealTime-Glo™ MT Cell Viability Assay Technical Manual [promega.de]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-1,5-dimethyl-1H-indazole
Introduction
6-Bromo-1,5-dimethyl-1H-indazole is a vital heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. Its precise synthesis is critical for ensuring the viability of subsequent discovery and development efforts. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis, focusing on a common and effective pathway: the N-methylation of 6-bromo-5-methyl-1H-indazole. Our goal is to equip researchers with the expert knowledge to diagnose and resolve common synthetic challenges, thereby improving yield, purity, and reproducibility.
Common Synthetic Pathway: N-Methylation
The most direct route to this compound involves the regioselective N-methylation of the corresponding precursor, 6-bromo-5-methyl-1H-indazole. This reaction typically involves a strong base to deprotonate the indazole N-H, followed by quenching with a methylating agent. While seemingly straightforward, this reaction is fraught with potential challenges, primarily concerning regioselectivity (N1 vs. N2 methylation) and reaction completion.
Troubleshooting Guide (Q&A)
This section addresses specific problems that may arise during the synthesis.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer: Low or no conversion is a common issue that typically points to problems with deprotonation or the activity of the methylating agent.
-
Insufficiently Strong Base: The indazole N-H proton is weakly acidic and requires a sufficiently strong base for complete deprotonation. If you are using weaker bases like potassium carbonate (K₂CO₃), you may see incomplete conversion.
-
Solution: Switch to a stronger base. Sodium hydride (NaH) is highly effective and often promotes N1-alkylation when used in a solvent like tetrahydrofuran (THF).[1][2] Cesium carbonate (Cs₂CO₃) in a solvent like dioxane is another excellent option known to drive the reaction to completion with high N1 selectivity.[2]
-
-
Low Reaction Temperature: The kinetics of the reaction may be too slow at room temperature, especially with less reactive reagents.
-
Solution: Gently heating the reaction mixture can significantly improve the rate of conversion. For instance, reactions using Cs₂CO₃ in dioxane have been successfully performed at 90°C.[2] Always monitor for potential side product formation at elevated temperatures using thin-layer chromatography (TLC).
-
-
Poor Solubility: If the indazole starting material or the base is not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Ensure you are using an appropriate solvent. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or THF are generally effective for this type of reaction as they help to dissolve the reactants.[2]
-
-
Degraded Methylating Agent: Methylating agents like methyl iodide or dimethyl sulfate can degrade over time, especially if not stored properly.
-
Solution: Use a fresh bottle of the methylating agent or purify the existing stock if its quality is questionable.
-
Question 2: I've formed a mixture of two products that are very difficult to separate. How can I improve the regioselectivity for the desired N1-methylated isomer?
Answer: Achieving high regioselectivity between the N1 and N2 positions of the indazole ring is the most critical challenge in this synthesis. The formation of the undesired N2-methyl isomer complicates purification and reduces the overall yield. The choice of base and solvent is the most significant factor influencing the N1:N2 ratio.[2]
-
Understanding the Selectivity: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4] Reaction conditions that allow for equilibration will favor the formation of the more stable N1-substituted product.
-
N1-Selective Conditions: The combination of sodium hydride (NaH) in THF is a well-documented system that strongly favors N1-alkylation.[1][2] The sodium cation's interaction with the indazolide anion is believed to direct the alkylating agent to the N1 position.
-
N2-Selective Conditions: Conversely, certain conditions can favor the N2 isomer. For instance, substituents at the C7 position of the indazole ring can sterically hinder the N1 position and direct alkylation to N2.[1] While not directly applicable to the 5-methyl substrate, it's a key principle in indazole chemistry.
-
Troubleshooting Workflow for Low Yield & Poor Selectivity
The following diagram outlines a logical workflow for addressing these common issues.
Caption: Troubleshooting workflow for this compound synthesis.
Question 3: My purification by column chromatography is not working well. The two isomers and starting material co-elute. What can I do?
Answer: Purification can be challenging due to the similar polarities of the N1-methyl, N2-methyl, and N-H starting material.
-
Optimize Chromatography:
-
Solvent System: Systematically screen different solvent systems. A common starting point is a hexane/ethyl acetate gradient. If this fails, try switching to a dichloromethane/methanol system, which can offer different selectivity.
-
Silica Gel: Ensure you are using a high-quality silica gel with a consistent particle size. Using a finer mesh silica can improve resolution, albeit at the cost of slower elution.
-
-
Alternative Purification Methods:
-
Crystallization: If you have a significant amount of the desired N1-isomer, attempting to crystallize it from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be a highly effective way to isolate pure material.
-
Preparative HPLC: For smaller scales or when baseline separation is impossible, preparative reverse-phase HPLC is an excellent, though more resource-intensive, option.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the reaction's progress? A1: Thin-layer chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material and the products (e.g., 30% ethyl acetate in hexanes). The N1 and N2 isomers will likely have slightly different Rf values. For more precise monitoring, especially for determining the N1:N2 ratio, liquid chromatography-mass spectrometry (LC-MS) is ideal.
Q2: Can I use a different methylating agent, like dimethyl sulfate? A2: Yes, dimethyl sulfate is a potent and often more cost-effective methylating agent. However, it is highly toxic and should be handled with extreme caution in a fume hood. The principles of regioselectivity based on the base and solvent combination remain the same.
Q3: Are there any specific safety precautions I should take? A3: Yes. Sodium hydride (NaH) is a flammable solid that reacts violently with water; it must be handled under an inert atmosphere (nitrogen or argon). Strong methylating agents like methyl iodide and dimethyl sulfate are toxic and potential carcinogens. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated chemical fume hood.
Experimental Protocol: N1-Selective Methylation
This protocol is optimized for the regioselective synthesis of this compound.
Materials:
-
6-bromo-5-methyl-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Setup: To a dry, nitrogen-flushed round-bottom flask, add 6-bromo-5-methyl-1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 10 mL per gram of starting material) and stir to dissolve.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes.
-
Methylation: Add methyl iodide (1.2 eq) dropwise to the suspension at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as the major product.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong base ensures complete deprotonation; promotes high N1-selectivity.[1][2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reactants; optimal for N1-selective alkylation with NaH.[1] |
| Temperature | 0°C to Room Temperature | Controls initial reaction rate and minimizes potential side reactions. |
| Equivalents (Base) | 1.2 eq | A slight excess ensures complete deprotonation of the starting material. |
| Equivalents (CH₃I) | 1.2 eq | A slight excess drives the methylation reaction to completion. |
| Purification | Silica Gel Chromatography | Standard and effective method for separating the product from impurities. |
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 6-Bromo-1,5-dimethyl-1H-indazole
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the substrate 6-Bromo-1,5-dimethyl-1H-indazole . Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction: The Nuances of Coupling with this compound
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of C-C bonds. However, its success with heteroaromatic substrates like this compound is highly dependent on a careful selection of reaction parameters. The presence of the N-methylated indazole core introduces specific challenges, including potential catalyst inhibition and unique solubility profiles, which necessitate a tailored approach to reaction optimization. This guide will walk you through common issues and their solutions, backed by scientific principles and established protocols.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve issues based on the outcomes of your experiment.
Issue 1: Low to No Product Formation
Q: I am observing very low or no conversion of my this compound. What are the primary factors I should investigate?
A: This is a common issue that can often be traced back to a few critical components of the reaction setup. A systematic check is the most effective approach.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a frequent cause of failure.
-
Causality: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, which can render it catalytically inactive.[1] Phosphine ligands are also prone to oxidation.
-
Corrective Actions:
-
Use Fresh Catalyst and Ligands: Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and any additional ligands have been stored correctly under an inert atmosphere.[1]
-
Thorough Degassing: Oxygen must be rigorously excluded from the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 10-15 minutes prior to adding the catalyst, or by using a freeze-pump-thaw technique for more sensitive reactions.[1]
-
Consider a Pre-catalyst: Air-stable pre-catalysts can be a more reliable option as they are less prone to degradation during handling.[2]
-
-
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[3]
-
Causality: The base must be sufficiently strong and soluble in the reaction medium to form the reactive boronate species.[2][4] For N-heterocyclic substrates, the choice of base is particularly critical.
-
Corrective Actions:
-
Base Selection: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly effective for couplings with N-heterocycles.[2][5] Cs₂CO₃ is often a good choice due to its higher solubility in organic solvents.
-
Ensure Anhydrous Conditions (for the base): Water can be beneficial in the solvent system, but the base itself should be anhydrous. You can activate powdered K₂CO₃ by heating it under vacuum before use.[2]
-
-
-
Sub-optimal Solvent System: The solvent must be able to dissolve all reactants to a reasonable extent.
-
Causality: Poor solubility of any of the reactants, especially the base, can impede the reaction.
-
Corrective Actions:
-
Solvent Screening: Common solvent systems for Suzuki couplings include mixtures like 1,4-dioxane/water, THF/water, or DME/water.[2] The ratio of organic solvent to water can be optimized.
-
Higher Boiling Point Solvents: If solubility is a persistent issue, consider higher boiling point solvents like toluene or DMF, but be mindful that higher temperatures can sometimes lead to side reactions.[2]
-
-
-
Insufficient Temperature:
-
Causality: While aryl bromides are generally reactive, some Suzuki couplings require thermal energy to overcome the activation barrier for the oxidative addition and reductive elimination steps.
-
Corrective Actions: If your reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it to 90-110 °C.[2]
-
Issue 2: Significant Formation of Side Products
Q: My reaction is proceeding, but I'm observing significant impurities alongside my desired product. What are these and how can I minimize them?
A: The formation of side products not only reduces your yield but also complicates purification. Understanding their origin is key to suppression.
-
Protodeboronation of the Boronic Acid: This is the replacement of the boronic acid group with a hydrogen atom.
-
Causality: This side reaction is often promoted by the presence of water and the basicity of the reaction medium, and is more prevalent with electron-deficient boronic acids.[1]
-
Corrective Actions:
-
Use a Milder Base: If you suspect protodeboronation, switching to a milder base may help.
-
More Stable Boron Reagents: Consider converting your boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate. These reagents release the active boronic acid species more slowly, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[1]
-
-
-
Homocoupling of the Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid.
-
Causality: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[6]
-
Corrective Actions:
-
Rigorous Degassing: As with preventing catalyst deactivation, ensuring an oxygen-free environment is critical to minimize homocoupling.[6]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources that need to be reduced in situ.
-
-
-
Dehalogenation of this compound: This results in the formation of 1,5-dimethyl-1H-indazole.
-
Causality: After oxidative addition, the palladium complex can sometimes react with a hydride source in the reaction mixture (e.g., from the solvent or impurities) leading to reductive elimination of the dehalogenated product.[6]
-
Corrective Actions:
-
Use High Purity Solvents: Ensure your solvents are of high quality and free from impurities that could act as hydride donors.
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired cross-coupling versus dehalogenation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the Suzuki coupling of this compound?
A1: For N-alkylated indazoles, catalysts with bulky, electron-rich phosphine ligands are often a good starting point. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice as it has shown high efficacy in the coupling of other bromoindazoles, leading to high yields in relatively short reaction times.[7][8] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another common and effective catalyst, though it can be more sensitive to air.[5]
Q2: How do the methyl groups on the indazole ring affect the reaction?
A2: The methyl groups at the N-1 and C-5 positions can influence the reaction in a few ways:
-
N-1 Methyl Group: This group prevents potential complications arising from the acidic N-H proton present in unprotected indazoles, which can sometimes interfere with the catalyst.[9] It also enhances the solubility of the substrate in organic solvents.
-
C-5 Methyl Group: This electron-donating group can slightly decrease the reactivity of the C-6 bromine towards oxidative addition compared to an unsubstituted indazole. However, this effect is generally minor, and aryl bromides remain excellent coupling partners in Suzuki reactions.[2]
Q3: Is it necessary to use a glovebox for setting up this reaction?
A3: While a glovebox provides the ideal inert environment, it is not strictly necessary for a successful Suzuki coupling. You can achieve a sufficiently oxygen-free atmosphere at the bench by using standard Schlenk line techniques. This involves assembling your reaction vessel, adding the solid reagents (except the catalyst), sealing it, and then evacuating and backfilling with an inert gas like argon or nitrogen. This cycle should be repeated three times.[1] The degassed solvent and finally the catalyst can then be added under a positive pressure of the inert gas.
Q4: My product is difficult to purify. What strategies can I employ?
A4: Purification of Suzuki coupling products can be challenging due to the presence of structurally similar impurities.
-
Column Chromatography: This is the most common method. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial to separate the product from unreacted starting materials and homocoupled byproducts.[10]
-
Acid-Base Extraction: If your coupled product has a different pKa than the impurities (e.g., unreacted boronic acid), an acid-base wash during the workup can help remove them.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can help remove residual palladium catalyst.[11][12]
Data Presentation: Recommended Reaction Parameters
The following table summarizes a starting point and an optimized set of conditions for the Suzuki coupling of this compound.
| Parameter | Standard Conditions | Optimized Conditions | Rationale for Optimization |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) | - |
| Boronic Acid/Ester | Arylboronic Acid (1.2-1.5 eq) | Arylboronic Acid Pinacol Ester (1.2 eq) | Pinacol esters are more stable and less prone to protodeboronation.[1] |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (2 mol%) | Pd(dppf)Cl₂ is often more robust and efficient for heteroaromatic couplings.[7][8] |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.0 eq) | Cs₂CO₃ has better solubility in organic solvents, often leading to improved reaction rates. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 1,4-Dioxane / H₂O (4:1) | This is a generally effective and widely used solvent system.[2] |
| Temperature | 80-90 °C | 100 °C | A slightly higher temperature can increase the reaction rate without significant decomposition. |
| Reaction Time | 12-24 h | 2-6 h (Monitor by TLC/LC-MS) | Optimized conditions often lead to faster conversions. |
Experimental Protocols
Standard Protocol
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
Under a positive flow of argon, add 1,4-dioxane (8 mL) and water (2 mL). The solvent mixture should be previously degassed by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimized Protocol
-
To a microwave vial or a sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.02 mmol).
-
Seal the vessel and then purge with argon for 10 minutes.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS every hour.
-
After completion (typically 2-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
Technical Support Center: Synthesis of 6-Bromo-1,5-dimethyl-1H-indazole
Welcome to the technical support center for the synthesis of 6-Bromo-1,5-dimethyl-1H-indazole . This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions in a structured Q&A format to address specific challenges you may encounter during your synthetic work. Our focus is on providing not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in the lab.
Section 1: Synthesis of the Precursor: 6-Bromo-5-methyl-1H-indazole
A reliable synthesis of the target molecule begins with a high-quality precursor. Below, we address common questions regarding the preparation of 6-Bromo-5-methyl-1H-indazole.
Q1: What is a reliable method for synthesizing the 6-Bromo-5-methyl-1H-indazole precursor?
A common and effective method is the diazotization of 4-bromo-2,5-dimethylaniline, followed by cyclization. This route is scalable and generally provides good yields.[1][2]
Experimental Protocol: Synthesis of 6-Bromo-5-methyl-1H-indazole
Materials and Reagents:
-
4-Bromo-2,5-dimethylaniline
-
Acetic anhydride
-
Potassium acetate
-
Isoamyl nitrite
-
Chloroform
-
Heptane
-
Concentrated Hydrochloric acid
-
50% aqueous Sodium hydroxide solution
Procedure:
-
Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2,5-dimethylaniline in chloroform. Cool the solution and add acetic anhydride while maintaining the temperature below 40°C.
-
Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux (around 68°C) and maintain for approximately 20 hours. Monitor the reaction progress by TLC.
-
Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Remove the volatile components under reduced pressure. To the residue, add water and perform an azeotropic distillation. Subsequently, add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis.
-
Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to approximately 11 by the controlled addition of a 50% aqueous sodium hydroxide solution. Evaporate the solvent from the resulting mixture. The resulting solid can be slurried with heptane, filtered, and dried under vacuum to yield 6-Bromo-5-methyl-1H-indazole.[1]
Q2: I am observing a low yield in the synthesis of 6-Bromo-5-methyl-1H-indazole. What are the likely causes and how can I troubleshoot this?
Low yields in this synthesis can often be attributed to several factors:
-
Incomplete Diazotization: Ensure that the temperature during the addition of isoamyl nitrite is carefully controlled. The reaction is exothermic, and excessive heat can lead to the decomposition of the diazonium intermediate.
-
Side Reactions: Diazotization reactions can sometimes lead to the formation of azo dyes as byproducts, which can complicate purification and reduce the yield of the desired indazole.[3] Ensure efficient stirring and controlled addition of reagents to minimize these side reactions.
-
Sub-optimal Hydrolysis: The hydrolysis of the N-acetylated intermediate requires careful control of acid concentration and temperature. Incomplete hydrolysis will result in the N-acetylated indazole, which may be difficult to separate from the desired product.
-
Purification Losses: 6-Bromo-5-methyl-1H-indazole has some solubility in organic solvents. During the work-up, ensure that the aqueous layer is thoroughly extracted to minimize product loss.
Troubleshooting Table: Low Yield of 6-Bromo-5-methyl-1H-indazole
| Observation | Potential Cause | Recommended Action |
| Dark, tarry reaction mixture | Formation of azo dye byproducts | Ensure slow, controlled addition of isoamyl nitrite at the recommended temperature. Improve stirring efficiency. |
| Presence of N-acetylated indazole in the final product | Incomplete hydrolysis | Increase the heating time or the concentration of hydrochloric acid during the hydrolysis step. Monitor hydrolysis by TLC. |
| Low recovery after work-up | Product loss to the aqueous phase | Perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). |
Section 2: N-Methylation of 6-Bromo-5-methyl-1H-indazole
The final step in the synthesis is the methylation of the indazole core. The primary challenge here is controlling the regioselectivity of the methylation.
Q3: What is the most significant byproduct in the methylation of 6-Bromo-5-methyl-1H-indazole, and how can I control its formation?
The most common and challenging byproduct is the regioisomeric N2-methylated product, 6-Bromo-2,5-dimethyl-2H-indazole . The indazole anion is an ambident nucleophile, meaning that methylation can occur at either the N1 or N2 position.[4][5]
Controlling the N1:N2 ratio is paramount and is highly dependent on the reaction conditions. The N1-methylated product is generally the thermodynamically more stable isomer.[6] Therefore, conditions that favor thermodynamic control will yield a higher proportion of the desired this compound.
Key Factors Influencing Regioselectivity:
-
Base: A strong, non-nucleophilic base is crucial for selective N1-alkylation. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the indazole, and the resulting sodium salt favors N1-alkylation.[6][7] Weaker bases like potassium carbonate (K₂CO₃) can lead to a mixture of isomers.[5]
-
Solvent: Aprotic solvents are preferred. Tetrahydrofuran (THF) is an excellent choice when using NaH, as it promotes the formation of the desired N1-isomer.[7] Polar aprotic solvents like N,N-dimethylformamide (DMF) can sometimes lead to a higher proportion of the N2-isomer, especially with weaker bases.[5]
-
Temperature: The reaction may require heating to proceed at a reasonable rate, but this should be optimized to avoid side reactions.[7]
Q4: Can you provide a detailed protocol for the selective N1-methylation of 6-Bromo-5-methyl-1H-indazole?
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
6-Bromo-5-methyl-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-Bromo-5-methyl-1H-indazole (1.0 equivalent).
-
Deprotonation: Suspend the starting material in anhydrous THF. Under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0°C.
-
Anion Formation: Allow the reaction mixture to warm to room temperature and stir for approximately 30 minutes, or until hydrogen evolution ceases. The formation of the sodium salt of the indazole should be observed.
-
Methylation: Cool the mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required to drive the reaction to completion.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired N1-isomer from the N2-isomer and any other impurities.[8]
Workflow for N1-Methylation of 6-Bromo-5-methyl-1H-indazole
Caption: Workflow for the selective N1-methylation of 6-bromo-5-methyl-1H-indazole.
Section 3: Troubleshooting and Byproduct Analysis
Q5: Besides the N2-isomer, what other byproducts should I be aware of?
While the N2-isomer is the primary concern, other byproducts can arise from side reactions of the reagents:
-
Unreacted Starting Material: Incomplete deprotonation or insufficient reaction time can lead to the recovery of unreacted 6-Bromo-5-methyl-1H-indazole.
-
Side reactions of Methyl Iodide: Methyl iodide is a reactive alkylating agent and can react with other nucleophiles present in the reaction mixture. For instance, if DMF is used as a solvent, methyl iodide can react with it, especially at elevated temperatures.[9]
-
Quaternary Salt Formation: Although less common with mono-alkylation, the use of a large excess of methyl iodide could potentially lead to the formation of a quaternary indazolium salt.
Q6: How can I distinguish between the N1 and N2 methylated isomers?
NMR spectroscopy is a powerful tool for distinguishing between the N1 and N2 regioisomers. The chemical shifts of the protons on the indazole ring and the methyl group are characteristically different for the two isomers.
-
¹H NMR: The proton at the 7-position of the indazole ring is typically more deshielded in the N1-isomer compared to the N2-isomer due to the anisotropic effect of the pyrazole ring.
-
¹³C NMR: The chemical shifts of the carbons in the indazole ring, particularly C3 and C7a, can also be used to differentiate the isomers.
-
NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can provide definitive structural proof. For the N1-isomer, an NOE correlation is expected between the N1-methyl protons and the H7 proton.
Data Table: Typical NMR Characteristics for N1 vs. N2-Methylated Indazoles
| Isomer | Characteristic ¹H NMR Feature | Expected NOE Correlation |
| N1-methylated (Desired) | H7 proton is typically downfield. | Between N1-CH₃ and H7. |
| N2-methylated (Byproduct) | H7 proton is typically upfield compared to the N1-isomer. | No NOE between N2-CH₃ and H7. |
Q7: I am having difficulty separating the N1 and N2 isomers by column chromatography. Do you have any suggestions?
Separating these regioisomers can be challenging due to their similar polarities. Here are some tips:
-
Choice of Eluent: A shallow gradient of a hexane/ethyl acetate solvent system is often effective. Start with a low polarity eluent and gradually increase the polarity.
-
Silica Gel: Use high-quality silica gel with a small particle size for better resolution.
-
Loading: Do not overload the column, as this will lead to poor separation.
-
Alternative Techniques: If column chromatography is ineffective, consider preparative HPLC for a more efficient separation.[10] Recrystallization from a suitable solvent system can also be attempted, as the two isomers may have different solubilities.
Logical Diagram: Troubleshooting Low Yield in N-Methylation
Caption: A troubleshooting guide for low yields in the N-methylation of 6-bromo-5-methyl-1H-indazole.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-2,5-dimethylaniline|CAS 30273-40-6 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 6-Bromo-1,5-dimethyl-1H-indazole
Welcome to the technical support center for the synthesis of 6-Bromo-1,5-dimethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. This compound is a key building block in the development of various therapeutic agents, particularly those targeting neurological disorders[1]. Achieving high yield and purity, however, presents challenges, primarily concerning regioselectivity during the N-methylation step.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and optimize your synthetic outcomes.
Overall Synthetic Pathway
The synthesis is typically approached in a two-step sequence starting from 5-methyl-1H-indazole. The first step involves electrophilic bromination of the benzene ring, followed by a regioselective N-methylation to yield the desired N1-alkylated product.
Caption: General two-step synthesis of this compound.
Part 1: Synthesis of 6-Bromo-5-methyl-1H-indazole (Precursor)
The initial step is the bromination of 5-methyl-1H-indazole. The directing effects of the fused pyrazole ring and the methyl group favor substitution at the C4 and C6 positions. Careful control of stoichiometry and reaction conditions is necessary to selectively obtain the 6-bromo isomer.
Recommended Protocol: Electrophilic Bromination
This protocol utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
|---|---|---|---|
| 5-Methyl-1H-indazole | 132.16 | 10.0 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 14.2 g | 1.05 |
| Acetonitrile (MeCN) | 41.05 | 200 mL | - |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 5-methyl-1H-indazole (10.0 g, 75.7 mmol) in acetonitrile (200 mL). Stir the solution at room temperature until all solid has dissolved.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: Add N-Bromosuccinimide (14.2 g, 79.5 mmol, 1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL). Remove the acetonitrile under reduced pressure.
-
Extraction: Add water (100 mL) and ethyl acetate (150 mL) to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude product can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization from ethanol/water to yield 6-bromo-5-methyl-1H-indazole as a solid.
Troubleshooting & FAQs: Bromination Step
Q1: My reaction is producing significant amounts of a dibrominated byproduct. How can I prevent this?
-
Causality: Over-bromination occurs when an excess of the brominating agent is used or if the reaction is run for too long. The indazole ring is activated towards electrophilic substitution, making it susceptible to multiple additions.
-
Solution: Strictly control the stoichiometry. Use no more than 1.05 equivalents of NBS. Adding the NBS portion-wise at a low temperature (0-5 °C) helps maintain control over the reaction's exotherm and reactivity. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Q2: The reaction is sluggish and starting material remains even after several hours. What should I do?
-
Causality: This could be due to impure or degraded NBS or insufficient activation.
-
Solution: Ensure your NBS is pure and has been stored correctly (protected from light and moisture). If the reaction is still slow, you can let it warm slowly to room temperature after the initial 2 hours at 0 °C and monitor for another 1-2 hours. Avoid heating, as this will increase the likelihood of side reactions.
Part 2: N-Methylation of 6-Bromo-5-methyl-1H-indazole
This is the most critical step for yield and purity. The indazole anion formed upon deprotonation is an ambident nucleophile, meaning methylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[2] The desired product is the N1-methylated isomer, which is typically the thermodynamically more stable product.[3]
The Challenge of Regioselectivity
The ratio of N1 to N2 alkylation is highly dependent on the choice of base, solvent, counter-ion, and temperature.[3][4][5]
-
Kinetic vs. Thermodynamic Control: N2-alkylation is often the kinetically favored pathway, while N1-alkylation is thermodynamically favored.[2]
-
Solvent and Base Effects: Polar aprotic solvents like DMF can lead to mixtures of isomers, especially with bases like K₂CO₃.[5] A strong, non-nucleophilic base in a less polar solvent is often preferred for high N1 selectivity.
Caption: Troubleshooting decision tree for the N-methylation step.
Recommended Protocol for High N1-Selectivity
This protocol is optimized for high N1-regioselectivity by using sodium hydride (NaH) in tetrahydrofuran (THF). This combination is well-documented to favor the formation of the N1-alkylated indazole.[2][3][4][5] The sodium cation is believed to coordinate with the N2 nitrogen, sterically blocking it and directing the electrophile to the N1 position.[2]
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
|---|---|---|---|
| 6-Bromo-5-methyl-1H-indazole | 211.05 | 5.0 g | 1.0 |
| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | 1.13 g | 1.2 |
| Iodomethane (MeI) | 141.94 | 1.6 mL | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
Step-by-Step Procedure
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.13 g, 28.3 mmol, 1.2 eq.). Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, then carefully decant the hexane.
-
Solvent Addition: Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve 6-bromo-5-methyl-1H-indazole (5.0 g, 23.7 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.
-
Anion Formation: Stir the mixture at 0 °C for 1 hour. You should observe gas evolution (H₂) ceasing.
-
Methylation: Add iodomethane (1.6 mL, 26.1 mmol, 1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL) at 0 °C.
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to separate the N1 and N2 isomers and afford pure this compound.
Comparative Reaction Conditions for N-Methylation
The choice of reagents dramatically impacts the outcome. The following table summarizes expected results from different conditions, underscoring the superiority of the NaH/THF system for this transformation.
| Base | Solvent | Temperature (°C) | Typical N1:N2 Ratio | Expected Yield | Reference |
| NaH | THF | 0 to RT | >95:5 | Good to Excellent | [2][3][4] |
| Cs₂CO₃ | Dioxane | 90 | High N1-selectivity | Good | [5] |
| K₂CO₃ | DMF | RT | ~1:1 to 3:1 | Moderate | [5] |
| NaHMDS | THF/DMSO | RT | Solvent-dependent | Variable | [3] |
Troubleshooting & FAQs: N-Methylation Step
Q1: My ¹H NMR shows a significant peak corresponding to the N2-isomer. What went wrong?
-
Causality: The formation of the N2-isomer is favored under conditions that do not allow for thermodynamic control or effective steric blocking at the N2 position. Using a weaker base (like K₂CO₃) or a highly polar solvent (like DMF) can lead to poor regioselectivity.
-
Solution: The most reliable method to ensure high N1 selectivity is to use the NaH/THF protocol described above.[2][4][5] The strong base and non-coordinating solvent are key. If you must avoid NaH, cesium carbonate (Cs₂CO₃) is a reported alternative that also provides high N1 selectivity.[5]
Q2: The reaction is not going to completion, and I'm recovering a lot of starting material.
-
Causality: This is typically due to one of three issues: 1) Inactive base (NaH is easily passivated by atmospheric moisture), 2) Insufficient deprotonation time, or 3) Use of wet solvent. The indazole N-H is weakly acidic and requires a strong, active base for complete deprotonation.[5]
-
Solution: Use fresh NaH from a newly opened container or wash it thoroughly with hexane to remove the protective oil and any surface hydroxides. Ensure your THF is truly anhydrous by using a solvent from a purification system or distilling from a suitable drying agent. Allow at least one full hour for the deprotonation step at 0 °C before adding the methylating agent.
Q3: How do I confirm the regiochemistry of my product?
-
Causality: The N1 and N2 isomers have distinct spectroscopic signatures.
-
Solution: The most definitive method is 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation). An HMBC experiment will show a correlation between the N1-methyl protons and the C7a carbon of the indazole ring. This correlation is absent for the N2-isomer. In ¹H NMR, the chemical shifts of the aromatic protons can also be diagnostic, but require careful comparison with literature values for analogous compounds.
References
- 1. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Bromo-1,5-dimethyl-1H-indazole
Prepared by: Gemini Senior Application Scientist Last Updated: January 5, 2026
Welcome to the technical support guide for the purification of 6-Bromo-1,5-dimethyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key building block with high purity. The indazole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of therapeutic agents, particularly in oncology and neurology.[1][2] However, its purification is not always straightforward.
This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct, question-and-answer format. We will delve into the causality behind experimental choices, offering insights grounded in chemical principles to help you navigate common purification hurdles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Section 1.1: Initial Assessment & Common Impurities
Question: My crude reaction mixture is a dark, oily residue. What are the likely impurities I need to remove?
Answer: The nature and type of impurities are intrinsically linked to the synthetic route used. For indazoles, common synthetic pathways include cyclization reactions which can lead to several classes of impurities[3][4]:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like substituted anilines or hydrazones.
-
Regioisomers: A significant challenge in indazole synthesis is controlling the regioselectivity of N-alkylation. You may have the isomeric product, 6-Bromo-2,5-dimethyl-2H-indazole, which can have very similar chromatographic behavior.
-
Dehalogenated Byproducts: A common issue with bromo-aromatic compounds is the formation of de-brominated impurities (i.e., 1,5-dimethyl-1H-indazole).[5][6] This can occur under reductive conditions or during certain palladium-catalyzed cross-coupling reactions.[7]
-
Reaction Solvents and Reagents: High-boiling point solvents like DMF or DMSO, as well as excess reagents, are common contaminants in the crude product.
A preliminary purity assessment by Thin Layer Chromatography (TLC) and/or LC-MS is crucial before attempting any large-scale purification. This will give you an idea of the number of components and their relative polarities, guiding your choice of purification strategy.
Section 1.2: Troubleshooting Column Chromatography
Question: I'm struggling to separate my product from an impurity with a very similar Rf value on silica gel. What can I do?
Answer: This is a classic challenge, often caused by regioisomers or structurally similar byproducts. Here is a systematic approach to improving your separation:
-
Optimize the Mobile Phase: The standard hexane/ethyl acetate system may not provide sufficient resolution. The key is to modulate the polarity and the nature of the solvent interactions.
-
Introduce a Third Solvent: Adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane (DCM) can alter the selectivity of the separation. For halogenated heterocycles, DCM/methanol or DCM/ethyl acetate gradients are often effective.[8][9]
-
Use an Isocratic Elution: If the impurity is very close, a slow, isocratic (single solvent mixture) elution will allow for better separation than a steep gradient, as it maximizes the number of theoretical plates.
-
-
Change the Stationary Phase: If mobile phase optimization fails, the issue may be the stationary phase itself.
-
Reverse-Phase Chromatography: Consider using C18-functionalized silica. This separates compounds based on hydrophobicity rather than polarity. Since your product and impurity may have different hydrophobic characteristics, this can be a very effective alternative. A typical mobile phase would be a gradient of water and acetonitrile or methanol.[9]
-
-
Improve Column Packing and Loading:
-
Ensure a well-packed column to avoid channeling.
-
Load your crude material onto the column in a minimal amount of solvent (ideally, the initial mobile phase solvent). If your compound is poorly soluble, adsorbing it onto a small amount of silica gel ("dry loading") is a superior technique that often results in sharper bands.
-
Table 1: Recommended Starting Solvent Systems for Silica Gel Chromatography
| Solvent System (v/v) | Target Polarity | Rationale & Comments |
|---|---|---|
| Hexane / Ethyl Acetate (9:1 to 7:3) | Low to Medium | Standard starting point. Good for removing non-polar impurities.[1][9] |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | Offers different selectivity. Methanol is a strong hydrogen bond acceptor and donor. |
| Hexane / Dichloromethane (1:1) with Ethyl Acetate (0-10%) | Low to Medium | Good for fine-tuning the separation of closely eluting non-polar to medium-polar spots. |
Question: My compound is streaking or "tailing" on the TLC plate and column. How can I get sharp, well-defined bands?
Answer: Tailing is often a sign of undesirable secondary interactions between your compound and the silica gel, which is acidic.
-
Causality: The nitrogen atoms in the indazole ring are basic. They can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing the compound to move unevenly down the column.
-
Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1%. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your indazole product to elute symmetrically.
Part 2: Advanced Purification & Final Product Finishing
Section 2.1: Challenges with Crystallization
Question: My column-purified product is a persistent oil and refuses to crystallize. What are my options?
Answer: Obtaining a crystalline solid is often essential for ensuring high purity and for ease of handling. If your product oils out, it could be due to residual solvent, lingering impurities acting as a eutectic mixture, or the intrinsic properties of the molecule.
-
Purity Check: First, ensure your product is >95% pure by HPLC or ¹H NMR. Even small amounts of impurities can inhibit crystallization. If it's not pure enough, another round of chromatography may be necessary.
-
Solvent Removal: Ensure all chromatography solvents are rigorously removed under high vacuum, possibly with gentle heating. Co-evaporation with a solvent like DCM or toluene can help remove trace amounts of high-boiling point eluents.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites.
-
Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single speck to the oil. This is the most effective method.
-
Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., heptane or pentane) to the oil and stir vigorously. This can sometimes "shock" the compound into precipitating as a solid. The resulting solid can then be filtered and dried.
-
Workflow: Troubleshooting an Oily Product
Caption: Decision tree for handling oily purification products.
Question: I'm performing a recrystallization but my recovery is very low. How can I improve the yield?
Answer: Poor recovery is typically due to using too much solvent or cooling the solution too quickly.
-
The Principle of Recrystallization: The goal is to dissolve your compound in a minimal amount of a hot solvent in which it is poorly soluble at room temperature. The impurities should either be insoluble in the hot solvent (and can be filtered out) or highly soluble at cool temperatures (and remain in the mother liquor).
-
Improving Yield:
-
Minimize Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until everything just dissolves.
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals and prevents the product from crashing out with impurities.
-
Use an Anti-Solvent: If your compound is too soluble even in cold solvent, you can use an anti-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., DCM or Ethyl Acetate), then slowly add a poor solvent (e.g., Hexane or Heptane) at room temperature until the solution becomes cloudy (the saturation point). Then, cool slowly.
-
Section 2.2: Stability Considerations
Question: Is this compound thermally stable? Can I heat it to remove solvents?
Answer: While specific thermal decomposition data for this exact molecule is not widely published, brominated flame retardants, a related class of compounds, can decompose at elevated temperatures, often with the loss of HBr.[10] It is prudent to assume that prolonged exposure to high temperatures (>80-100 °C) could potentially lead to degradation or de-bromination.
Best Practices:
-
When removing solvents on a rotary evaporator, use a water bath temperature of 40-50 °C.
-
For drying the final product, use a vacuum oven at a moderate temperature (e.g., 40-50 °C) rather than a high-temperature oven.
-
Forced degradation studies on similar indazoles are often conducted at 60-80°C to assess stability under thermal stress.[1] This suggests that prolonged heating above this range should be avoided.
Part 3: Standard Operating Protocols (SOPs)
SOP 1: Flash Column Chromatography
This protocol assumes a crude product of ~1 gram with medium polarity.
-
Slurry Preparation: Prepare a slurry of 40-50 g of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is just level with the top of the silica bed.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the ~1 g of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM).
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator to yield a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Monitor the fractions by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10 to 80:20 Hexane:EtOAc) to elute your product.
-
-
Analysis & Pooling:
-
Analyze all collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
SOP 2: Recrystallization from a Two-Solvent System
This protocol is for purifying a solid product using a "good" solvent and a "poor" (anti-solvent).
-
Solvent Selection: Identify a "good" solvent where the compound is highly soluble (e.g., Ethyl Acetate) and a "poor" solvent where it is nearly insoluble (e.g., Heptane). The two solvents must be miscible.
-
Dissolution: Place the solid to be purified in a flask. Add the minimum amount of the "good" solvent at room temperature to just dissolve the solid completely.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise while stirring. Continue adding until the solution becomes persistently cloudy. This is the point of saturation.
-
Re-dissolution: Add a few drops of the "good" solvent to make the solution clear again.
-
Crystal Formation: Cover the flask and allow it to stand undisturbed. Slow cooling (first at room temperature, then in an ice bath) will promote the growth of pure crystals.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
General Purification Workflow
Caption: A typical workflow for the purification and isolation of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 8. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of 6-Bromo-1,5-dimethyl-1H-indazole
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals conducting forced degradation studies on 6-Bromo-1,5-dimethyl-1H-indazole. As a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, a thorough understanding of its stability profile is critical.[1][2] This document provides not only step-by-step protocols but also the scientific rationale behind these procedures and troubleshooting guidance for common experimental challenges.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the design and purpose of forced degradation studies for this compound.
Q1: What is the primary objective of performing a forced degradation study on this compound?
The primary objective is to intentionally degrade the molecule under more severe conditions than it would experience during accelerated stability testing.[3][4] This allows us to achieve several critical goals early in the development process:
-
Identify Potential Degradants: We can proactively identify the likely degradation products that may form under various environmental stresses.[4][5]
-
Elucidate Degradation Pathways: Understanding how the molecule breaks down helps in developing more stable formulations and defining appropriate storage conditions.[3][6]
-
Develop and Validate Stability-Indicating Methods: The study generates a complex sample matrix containing the parent compound and its degradants. This is essential for developing and validating an analytical method (typically HPLC) that can accurately separate and quantify the active pharmaceutical ingredient (API) in the presence of its breakdown products.[4][5][7]
Q2: Why is a target degradation of 5-20% recommended by regulatory bodies like the ICH?
The goal of a forced degradation study is not to completely destroy the drug substance.[8] The 5-20% range is considered the "sweet spot" for several reasons:[5][9]
-
Sufficient Degradant Formation: This level of degradation is typically adequate to produce a sufficient quantity of major degradation products for detection and characterization.
-
Preservation of Parent Molecule: It ensures that a significant peak for the parent compound remains, allowing for the clear establishment of degradation pathways and the demonstration of analytical method specificity.
-
Avoidance of Secondary Degradation: Excessive stress can lead to the degradation of primary degradants into secondary or tertiary products, which complicates the analysis and may not be relevant to real-world stability.
Q3: What are the key regulatory guidelines I must adhere to when designing my study?
The International Council for Harmonisation (ICH) provides the primary guidelines for forced degradation studies. The most relevant documents are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the requirement for stress testing to elucidate the intrinsic stability of the drug substance.[5][6][10]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides specific guidance on how to conduct photostability studies, including light source specifications.[6][10]
-
ICH Q2(R1): Validation of Analytical Procedures. While not a direct guide for forced degradation, the stability-indicating method developed from these studies must be validated according to these principles.[10]
Q4: I can't find much published data on the forced degradation of this compound specifically. How should I proceed?
This is a common scenario for novel or intermediate compounds. The recommended approach is to start with established protocols for structurally related indazole derivatives and adapt them based on your experimental observations.[11] The protocols in this guide are based on this principle and provide a robust starting point. The key is to begin with moderate stress conditions and adjust the intensity (e.g., temperature, reagent concentration, exposure time) based on the observed degradation rate.
Part 2: Experimental Workflows & Troubleshooting Guides
This section provides detailed, step-by-step protocols for subjecting this compound to various stress conditions. Each protocol is followed by a troubleshooting guide in a question-and-answer format.
Overall Experimental Workflow
The general process for all forced degradation conditions follows a similar path from sample preparation to analysis.
Caption: General workflow for forced degradation studies.
Acidic Hydrolysis
Protocol:
-
Preparation: To 1 mL of the 1 mg/mL stock solution of this compound, add 1 mL of 0.1 M Hydrochloric Acid (HCl).
-
Incubation: Incubate the mixture in a water bath at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, and 24 hours).
-
Neutralization: Before analysis, carefully neutralize each aliquot with an equivalent volume and concentration of Sodium Hydroxide (NaOH). This is crucial to stop the reaction and prevent damage to the HPLC column.[11]
-
Analysis: Dilute the neutralized sample with the mobile phase and analyze using a validated stability-indicating HPLC-UV/MS method.
Troubleshooting Guide:
-
Q: I am seeing less than 5% degradation even after 24 hours. What should I do?
-
A: Increase the stress level. You can either increase the concentration of HCl (e.g., to 1 M) or raise the incubation temperature (e.g., to 80°C). Apply these changes incrementally to avoid excessive degradation.[9]
-
-
Q: The compound degraded almost completely at the first time point. How can I adjust the experiment?
-
A: Reduce the stress level. Use a lower temperature (e.g., 40°C or room temperature), a more dilute acid (e.g., 0.01 M HCl), or take earlier time points (e.g., 0.5, 1, and 2 hours).
-
Alkaline (Base) Hydrolysis
Protocol:
-
Preparation: To 1 mL of the stock solution, add 1 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Incubation: Incubate the mixture in a water bath at 60°C.
-
Sampling: Withdraw aliquots at specified time points.
-
Neutralization: Neutralize each aliquot with an equivalent amount of 0.1 M HCl before analysis.[11]
-
Analysis: Analyze via HPLC-UV/MS.
Troubleshooting Guide:
-
Q: My compound is precipitating out of the alkaline solution. What does this mean?
-
A: The indazole moiety can have different solubility profiles at varying pH levels. If precipitation occurs, you may need to add a small, known percentage of an organic co-solvent (like acetonitrile) to the reaction mixture to maintain solubility.[9] Ensure the co-solvent does not react with the base or interfere with the analysis.
-
-
Q: Degradation is happening too quickly. What are my options?
-
A: Similar to acid hydrolysis, reduce the severity of the conditions. Lower the NaOH concentration (e.g., to 0.01 M), decrease the temperature, or shorten the incubation times.
-
Oxidative Degradation
Protocol:
-
Preparation: To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature, protected from light to prevent any confounding photolytic degradation.[11]
-
Sampling: Withdraw aliquots at specified time points.
-
Quenching: The reaction does not typically require quenching, but samples should be analyzed promptly. If needed, a small amount of a reducing agent like sodium bisulfite can be used, but its potential for chromatographic interference must be evaluated.
-
Analysis: Analyze via HPLC-UV/MS.
Troubleshooting Guide:
-
Q: I'm not observing any oxidative degradation. What's the next step?
-
A: Increase the concentration of H₂O₂ (e.g., up to 30%) or gently heat the mixture (e.g., to 40-50°C).[7] Be aware that heat can accelerate the decomposition of H₂O₂ itself.
-
-
Q: The degradation is extensive and immediate. How can I control it?
-
A: Use a lower concentration of H₂O₂ (e.g., 0.3% or 1%) and/or conduct the experiment at a reduced temperature (e.g., in an ice bath).
-
Thermal Degradation
Protocol:
-
Solid State: Place a known amount of solid this compound in a vial and heat it in a calibrated oven at a temperature above the accelerated stability condition, for example, 80°C.[12] At each time point, a vial is removed, cooled, and the solid is dissolved in a suitable solvent for analysis.
-
Solution State: Dissolve the compound in a suitable solvent mixture (e.g., 50:50 water:acetonitrile) and incubate at 80°C.[11]
-
Sampling: Withdraw aliquots at specified time points.
-
Analysis: Analyze the samples directly via HPLC-UV/MS.
Troubleshooting Guide:
-
Q: The compound shows no degradation in the solid state. Is this sufficient?
-
A: While this indicates good solid-state thermal stability, regulatory agencies expect thermal stress testing in solution as well, as this is often more representative of conditions in a liquid formulation.[6]
-
-
Q: The melting point of my compound is close to the test temperature. Is this a problem?
-
A: Yes, this can cause a phase change (melting) rather than chemical degradation, confounding your results. If this is the case, conduct thermal stress testing at a temperature well below the melting point or focus solely on solution-state thermal degradation.
-
Photolytic Degradation
Protocol:
-
Preparation: Place the stock solution in a chemically inert, transparent container (e.g., quartz cuvette). Prepare a "dark control" sample by wrapping an identical container in aluminum foil.[11][12]
-
Exposure: Place both the sample and the dark control in a photostability chamber. Expose them to a light source that complies with ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[9][10]
-
Sampling: Analyze the contents of both containers after the exposure period.
-
Analysis: Analyze both the exposed and control samples via HPLC-UV/MS. The difference in the degradation profile between the two samples will indicate the degradation attributable to light exposure.
Troubleshooting Guide:
-
Q: Why is a "dark control" sample necessary?
-
A: The light sources in photostability chambers also generate heat. The dark control is kept at the same temperature as the exposed sample, allowing you to differentiate between degradation caused by light (photolysis) and degradation caused by heat (thermolysis).
-
-
Q: I don't have access to a compliant photostability chamber. What can I do?
-
A: While an ICH-compliant chamber is required for regulatory submission, preliminary studies can be conducted using controlled UV lamps or even direct sunlight. However, the conditions must be meticulously documented, and the results should be considered preliminary until confirmed under ICH conditions.
-
Part 3: Data Interpretation and Reporting
Summarizing Quantitative Data
Organize your results in a clear, tabular format. This allows for easy comparison of the compound's stability under different stress conditions.
| Stress Condition | Reagent/Condition | Time (h) | Temperature (°C) | % Degradation | Major Degradation Products (m/z if identified) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | ||
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | ||
| Oxidation | 3% H₂O₂ | 24 | Room Temp | ||
| Thermal (Solution) | 50:50 ACN:H₂O | 24 | 80 | ||
| Photolytic | ICH Q1B Light | N/A | Chamber Temp |
Developing the Stability-Indicating Method
The cornerstone of a successful forced degradation study is the analytical method used to evaluate the samples.
Q: How do I confirm my HPLC method is "stability-indicating"?
A: A method is considered stability-indicating when it can unequivocally separate and quantify the parent API from all potential degradation products and process impurities. To demonstrate this:
-
Specificity/Selectivity: Analyze all stressed samples. The chromatogram should show baseline resolution between the this compound peak and all degradant peaks.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) or a Mass Spectrometer (MS) to assess peak purity. The peak purity factor for the parent compound in the presence of its degradants should be within the threshold limit, confirming that no other species are co-eluting.[13]
-
Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial assay value. This demonstrates that all major degradants are being accounted for.
Caption: Logical troubleshooting flow for degradation levels.
References
- 1. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 2. chemimpex.com [chemimpex.com]
- 3. scispace.com [scispace.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijcrt.org [ijcrt.org]
- 7. biomedres.us [biomedres.us]
- 8. m.youtube.com [m.youtube.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions in the functionalization of "6-Bromo-1,5-dimethyl-1H-indazole"
Welcome to the technical support center for the functionalization of 6-Bromo-1,5-dimethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. My goal is to provide you with expert, field-tested insights to help you anticipate and overcome common synthetic challenges, ensuring the integrity and success of your experiments. The indazole core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to many drug discovery programs.[1]
The structure of this compound presents specific considerations for cross-coupling reactions. The N-1 position is protected by a methyl group, which advantageously prevents common side reactions associated with the acidic N-H proton of parent indazoles.[2][3] However, the C-5 methyl group is electron-donating, which can increase the electron density of the aromatic system, potentially influencing the rate of oxidative addition and the propensity for certain side reactions.[4]
This guide is structured as a series of troubleshooting questions and FAQs to directly address issues you may encounter.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. Each solution is grounded in mechanistic principles of palladium-catalyzed cross-coupling reactions.[5]
Issue 1: Low Yield of Desired C-6 Coupled Product with Significant Starting Material Remaining
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but after several hours at 80-90 °C, LC-MS analysis shows mostly unreacted this compound. What is causing the low conversion?
Answer: Low conversion in palladium-catalyzed cross-coupling reactions is typically due to inefficient catalyst activation or a slow rate-determining step, which for aryl bromides is often the oxidative addition to the Pd(0) catalyst.[2][5] The electron-donating nature of the dimethyl-indazole system can make this step more challenging compared to electron-deficient systems.
Root Cause Analysis & Corrective Actions:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. If your reaction setup is not scrupulously anaerobic, the catalyst will be deactivated.
-
Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles). Assemble your reaction vessel under a positive pressure of an inert gas (Argon or Nitrogen). Use fresh, high-purity catalyst and reagents.[6]
-
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the Pd(0) center and facilitating oxidative addition. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often required to promote the reaction.
-
Solution: Switch from less bulky ligands like PPh₃ to more effective options for challenging couplings. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or sterically hindered alkylphosphine ligands (e.g., P(t-Bu)₃) are excellent choices.[7][8] They create a more reactive, coordinatively unsaturated Pd(0) center that is more likely to undergo oxidative addition.
-
-
Suboptimal Base or Solvent: The base plays a crucial role in the transmetalation step of the Suzuki coupling.[6] Its strength and solubility can significantly impact the reaction rate.
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting logic for low reaction conversion.
Issue 2: Significant Formation of Debrominated Byproduct (1,5-dimethyl-1H-indazole)
Question: My reaction is proceeding, but I am isolating a significant amount of the debrominated (hydrodehalogenation) product alongside my desired compound. How can I suppress this side reaction?
Answer: Hydrodehalogenation is a common and troublesome side reaction in palladium-catalyzed couplings of electron-rich heteroaryl halides.[10] It occurs when the Ar-Pd(II)-Br intermediate, formed after oxidative addition, undergoes a reaction that results in the replacement of the bromide with a hydride, followed by reductive elimination to yield the debrominated arene.
Plausible Sources of Hydride:
-
Solvent: Alcohols (e.g., isopropanol, ethanol) or even trace water can act as hydride sources.
-
Base: Amine bases or certain inorganic bases can facilitate hydride transfer.
-
Reagents: The boronic acid or its impurities can sometimes be a source of hydride.
Strategies to Minimize Debromination:
-
Ligand Selection is Critical: The choice of ligand can dramatically influence the relative rates of the desired C-C coupling versus the undesired C-H formation.
-
Solution: Employ bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos . These ligands accelerate the rate of reductive elimination to form the desired product, which can outcompete the hydrodehalogenation pathway.[10][11] A catalyst system of XPhosPdG2/XPhos has been shown to be effective in avoiding debromination in similar heterocyclic systems.[10][11]
-
-
Choice of Base and Solvent: A strong base can sometimes exacerbate the problem.
-
Solution: Use a carbonate base (Cs₂CO₃ or K₂CO₃) instead of stronger bases like alkoxides or hydroxides. Ensure you are using anhydrous, high-purity solvents. If using an alcohol-containing solvent mixture, consider switching to an aprotic system like Dioxane/Water or Toluene.
-
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the incidence of side reactions.
-
Solution: Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate. Monitor the reaction closely by LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor byproduct formation. Microwave irradiation can sometimes be beneficial by allowing for rapid heating to the target temperature, reducing overall reaction time.[10]
-
Comparative Table: Conditions to Mitigate Debromination
| Parameter | Condition Prone to Debromination | Recommended Condition for Suppression | Rationale |
| Ligand | PPh₃, dppf | XPhos, RuPhos, SPhos | Bulky ligands accelerate productive reductive elimination.[10] |
| Base | Strong bases (e.g., NaOtBu, KOH) | Weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) | Minimizes base-mediated decomposition pathways that can generate hydride species.[2] |
| Solvent | Protic solvents (e.g., IPA, EtOH) | Aprotic solvents (Dioxane, Toluene, DME) | Reduces the availability of potential hydride donors from the solvent. |
| Temperature | Prolonged heating at >100 °C | Lowest effective temperature (e.g., 80-90 °C) | Slows the rate of side reactions relative to the main coupling pathway. |
Issue 3: Formation of N-2 Arylated Byproducts
Question: Although my starting material is N-1 methylated, I am observing a minor product with a mass corresponding to the addition of the aryl group to the indazole, likely at the N-2 position. Is this possible and how can I avoid it?
Answer: While C-N coupling (Buchwald-Hartwig amination) is a powerful reaction in its own right, N-arylation can also be an undesired side reaction during intended C-C couplings.[5][12] The N-2 position of the indazole ring remains a potentially nucleophilic site. This is more commonly an issue in copper-catalyzed reactions but can occur in palladium catalysis, especially if the conditions inadvertently favor C-N bond formation.
Factors Favoring N-2 Arylation:
-
Catalyst System: Some catalyst systems are explicitly designed for C-N coupling. Copper contamination or using ligands known to promote amination can lead to this side reaction. For instance, copper-diamine systems are known to catalyze N-arylation of indazoles.[13][14]
-
Reaction Conditions: The choice of base and solvent can influence the selectivity between C-C and C-N bond formation.
Preventative Measures:
-
Ensure Catalyst Purity: Use high-purity palladium catalysts and ensure there is no copper contamination in your reagents or reaction vessel, especially if you are running a Sonogashira reaction where copper is a co-catalyst.
-
Select C-C Selective Ligands: Stick to ligands that are well-established for the specific C-C coupling you are performing (e.g., biarylphosphines for Suzuki and Buchwald-Hartwig C-C, specific phosphines for Sonogashira).
-
Optimize Base and Solvent: For Suzuki reactions, the standard carbonate/aqueous dioxane conditions are generally selective for C-C coupling. For Buchwald-Hartwig amination reactions, a strong, non-nucleophilic base like NaOtBu or LHMDS is often used. If you are attempting a different C-C coupling and see N-arylation, you may need to re-evaluate your base choice to one less conducive to C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for introducing an amine at the C-6 position?
A1: The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[5][15] For your substrate, you would react this compound with the desired primary or secondary amine.
-
Recommended Starting Conditions:
-
Catalyst: A Pd(0) source (e.g., Pd₂(dba)₃) or a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a suitable ligand.
-
Ligand: A bulky, electron-rich biarylphosphine ligand is crucial. RuPhos or tBuXPhos are excellent choices for coupling with a wide range of amines.[8]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.
-
Q2: I want to perform a Sonogashira coupling to install an alkyne. What are the key considerations?
A2: The Sonogashira coupling is highly effective for forming C(sp²)-C(sp) bonds.[16]
-
Catalyst System: This reaction traditionally uses a dual catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[16] Copper-free conditions have been developed but often require specialized ligands.
-
Base: A liquid amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used and often serves as the solvent or co-solvent.
-
Potential Pitfall: A major side reaction in Sonogashira coupling is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by running the reaction under strictly anaerobic conditions and adding the alkyne slowly to the reaction mixture.
General Catalytic Cycle of Cross-Coupling
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Q3: Do I need to protect the N-2 position of the indazole ring?
A3: For your specific substrate, This compound , the N-1 position is already blocked by a methyl group. While the N-2 lone pair has potential to coordinate to the palladium center, it is generally not necessary to protect this position for C-6 functionalization. The steric hindrance from the N-1 methyl group and the geometry of the indazole ring make problematic coordination less likely compared to an unprotected N-H indazole. Focus your optimization efforts on the ligand, base, and solvent rather than on a protection strategy.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required based on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the XPhos Pd G3 precatalyst.
-
Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water via syringe to achieve a typical solvent ratio of 4:1 or 5:1 (Dioxane:Water). The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Place the reaction mixture in a preheated oil bath at 90-100 °C.
-
Stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 14. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-1,5-dimethyl-1H-indazole
Welcome to the technical support center for the synthesis of 6-Bromo-1,5-dimethyl-1H-indazole. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from laboratory scale to pilot or manufacturing scale. As a key intermediate in the development of pharmaceuticals, particularly for neurological disorders, a robust and scalable synthesis is paramount.[1][2]
This document provides a proposed synthetic route, detailed protocols, and an in-depth troubleshooting guide in a question-and-answer format to address the specific challenges encountered during scale-up.
Section 1: Proposed Synthetic Pathway and Key Scale-Up Considerations
The synthesis of this compound is most effectively approached as a two-step process starting from the commercially available 5-methyl-1H-indazole. This route offers a more controlled introduction of the bromine atom and predictable regioselectivity during the final methylation step.
Overall Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Key Reaction Parameters and Scale-Up Challenges
| Parameter | Step 1: Bromination | Step 2: N-Methylation |
| Starting Material | 5-methyl-1H-indazole | 6-Bromo-5-methyl-1H-indazole |
| Key Reagents | N-Bromosuccinimide (NBS)[3] | Sodium Hydride (NaH), Methyl Iodide (MeI)[4] |
| Solvent | Acetonitrile (MeCN), CH₂Cl₂[3] | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)[4] |
| Temperature | 0°C to Room Temperature | 0°C to 90°C (depending on base/solvent)[4] |
| Typical Yield | >85% | 70-95% (N1 isomer) |
| Purity Assessment | HPLC, ¹H NMR | HPLC, ¹H NMR, LC-MS |
| Key Scale-Up Issues | - Handling solid NBS (dust inhalation)- Potential for runaway reaction if not cooled- Formation of di-bromo impurities | - N1/N2 regioselectivity control [4][5]- Safe handling of NaH (pyrophoric)- Exothermic reaction upon MeI addition- Separation of N1/N2 isomers |
Section 2: Experimental Protocol (Illustrative Lab-Scale)
The following protocol is a composite procedure based on established methodologies for similar transformations.[3][4] Optimization for specific equipment and scale is necessary.
Step 1: Synthesis of 6-Bromo-5-methyl-1H-indazole
-
Vessel Preparation: To a dry, inerted reaction vessel, add 5-methyl-1H-indazole (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (10-15 volumes). Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield 6-Bromo-5-methyl-1H-indazole as a solid.
Step 2: Synthesis of this compound
-
Vessel Preparation: To a dry, inerted reaction vessel, add a dispersion of sodium hydride (NaH, 60% in mineral oil) (1.2 eq).
-
Solvent Addition: Add anhydrous Tetrahydrofuran (THF) (10 volumes) and cool the suspension to 0-5°C.
-
Indazole Addition: Dissolve 6-Bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous THF (5 volumes) and add it dropwise to the NaH suspension, maintaining the temperature below 10°C. Note: Hydrogen gas evolution will occur.
-
Deprotonation: Stir the mixture at 0-5°C for 1 hour after the addition is complete.
-
Methylation: Add methyl iodide (MeI) (1.1 eq) dropwise, again maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by HPLC to confirm the consumption of the starting material and check the N1:N2 isomer ratio.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing & Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or, ideally for scale-up, by recrystallization to isolate the desired this compound.[6]
Section 3: Troubleshooting Guide
Step 1: Bromination Issues
Q: My bromination reaction is sluggish or stalls, resulting in low yield.
-
Possible Cause 1: Inactive NBS. N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light.
-
Solution: Use a fresh bottle of NBS or recrystallize the existing stock from water. Ensure it is stored in a dark, dry place.
-
-
Possible Cause 2: Insufficient Reaction Time/Temperature. While the reaction is initiated at low temperature for control, it may require warming to proceed to completion.
-
Solution: After the initial controlled addition at 0°C, allow the reaction to warm to room temperature and monitor over a longer period (up to 12-24 hours if necessary).
-
Q: I am observing significant amounts of di-brominated or other regioisomeric impurities.
-
Possible Cause: Over-bromination or incorrect reaction conditions. Using a large excess of NBS or running the reaction at elevated temperatures can lead to multiple brominations.
-
Solution: Use a stoichiometric amount of NBS (1.0 to 1.05 equivalents). Maintain strict temperature control during addition. The use of a non-polar solvent like dichloromethane (CH₂Cl₂) can sometimes improve selectivity compared to more polar solvents.[3]
-
Step 2: N-Methylation Issues
Q: The primary issue is poor regioselectivity, with a significant amount of the undesired N2-methyl isomer being formed.
-
Root Cause: The indazole anion is an ambident nucleophile, with negative charge density on both N1 and N2. The reaction outcome is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[4][5] The N1-substituted product is generally the thermodynamically more stable isomer.[7]
-
Solution 1 (Recommended for N1 Selectivity): Use a Strong, Non-coordinating Base in a Non-Polar Solvent. This is the most reliable method for favoring the N1 isomer.
-
Explanation: Using sodium hydride (NaH) in a solvent like THF generates the sodium salt of the indazole. The sodium cation does not strongly coordinate to either nitrogen, allowing the reaction to proceed under thermodynamic control, favoring the more stable N1 product.[4]
-
Action: Follow the recommended protocol using NaH in THF.
-
-
Solution 2: Optimize Weaker Base/Polar Solvent Systems. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or dioxane can also be used, but are more sensitive.
-
Explanation: In polar solvents with bases like K₂CO₃, the reaction is often under kinetic control, where the more accessible N2 position can be alkylated faster, leading to mixtures.[4] Cesium carbonate in dioxane at elevated temperatures (e.g., 90°C) has been reported to give high N1 selectivity, likely by pushing the reaction toward the thermodynamic product.[4]
-
Action: If NaH is not viable for your process, perform an optimization screen with Cs₂CO₃ in dioxane at various temperatures.
-
Caption: Troubleshooting workflow for poor N-methylation regioselectivity.
Q: The methylation reaction is incomplete, even with sufficient reaction time.
-
Possible Cause 1: Insufficient Base. The NaH may have degraded due to improper storage, or an insufficient molar equivalent was used.
-
Solution: Use a fresh container of NaH. Ensure accurate weighing and dispensing under an inert atmosphere. Increase the equivalents to 1.2-1.5 eq.
-
-
Possible Cause 2: "Wet" Solvent or Reagents. Water will quench the NaH and the indazole anion.
-
Solution: Use anhydrous solvents (e.g., freshly distilled THF or from a solvent purification system). Ensure the starting indazole is completely dry.
-
-
Possible Cause 3: Low Reaction Temperature. While the additions are done cold, the reaction may need to be warmed to room temperature or slightly above to ensure full conversion.
-
Solution: After adding the methyl iodide at 0°C, allow the reaction to warm to room temperature and monitor. If it stalls, gentle heating (e.g., to 40°C) can be applied.
-
General Scale-Up & Purification Issues
Q: How do I manage the exotherm and gas evolution during the methylation step at a larger scale?
-
Cause: The deprotonation of the indazole by NaH is exothermic and evolves hydrogen gas. The subsequent reaction with methyl iodide is also highly exothermic.
-
Solution:
-
Engineering Controls: Use a jacketed reactor with efficient cooling and overhead stirring.
-
Gas Venting: Ensure the reactor is equipped with a proper vent to an oil bubbler or a scrubber system to safely manage H₂ evolution.
-
Controlled Addition: Use a programmable addition pump for the dropwise addition of both the indazole solution and the methyl iodide. A slow addition rate is critical for managing the exotherm.
-
Reverse Addition: In some cases, adding the NaH slurry to the indazole solution (reverse addition) can provide better control, but this must be carefully evaluated at a small scale first.
-
Q: Column chromatography is not practical for my multi-kilogram scale. How can I purify the final product?
-
Solution: Recrystallization. This is the most scalable and cost-effective purification method for crystalline solids.
-
Solvent Screening: Perform a systematic solvent screen at the lab scale to find a single-solvent or dual-solvent system that provides good recovery and high purity. Common systems include isopropanol, ethanol/water, toluene, or heptane/ethyl acetate.
-
Impurity Rejection: The goal is to find a system where the desired N1-isomer is significantly less soluble than the N2-isomer and other impurities at a given temperature. HPLC analysis of the mother liquor and the isolated crystals is essential to validate the method's effectiveness.
-
Section 4: Frequently Asked Questions (FAQs)
Q: What are the most critical safety considerations for this synthesis at scale?
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It must be handled exclusively under an inert atmosphere (nitrogen or argon). All solvents and reagents must be strictly anhydrous. Personnel must be trained in handling pyrophoric reagents.
-
Methyl Iodide (MeI): Methyl iodide is a toxic and volatile suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Pressure and Gas Evolution: The reaction involving NaH generates hydrogen gas. The reactor must be properly vented to prevent pressure buildup.
Q: What analytical methods are best for in-process control (IPC)?
-
HPLC (High-Performance Liquid Chromatography): This is the ideal method. A well-developed HPLC method can simultaneously monitor the disappearance of the starting material and the appearance of both the desired N1-product and the undesired N2-isomer. This allows for precise determination of reaction completion and the crucial N1:N2 ratio.
-
TLC (Thin-Layer Chromatography): Useful for quick qualitative checks at the lab scale but lacks the quantitative accuracy of HPLC needed for scale-up decisions.
Q: Can I use a different methylating agent instead of methyl iodide?
-
Yes, other methylating agents like dimethyl sulfate (DMS) or methyl triflate can be used. However, they have different reactivity profiles and safety concerns.
-
Dimethyl Sulfate (DMS): Highly toxic and must be handled with extreme care. It is less expensive than MeI but may require different reaction conditions.
-
Methyl Triflate: A very powerful methylating agent but is significantly more expensive.
-
-
Any change in the methylating agent would require a complete re-optimization of the reaction conditions (base, solvent, temperature) to ensure high N1 selectivity.
References
- 1. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 2. chemimpex.com [chemimpex.com]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in the Synthesis of Substituted Indazoles
Welcome to the technical support center for the synthesis of substituted indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselectivity in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not only solutions to common problems but also the underlying scientific principles to empower your experimental design.
The indazole core is a vital pharmacophore in medicinal chemistry, but its synthesis, particularly the control of substitution at the N1 and N2 positions, presents a common and often frustrating challenge. This guide will address these issues in a practical, question-and-answer format, offering troubleshooting strategies and detailed protocols to help you achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting an N-alkylation of my substituted indazole and obtaining a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?
A1: This is a very common issue. The formation of a mixture of N1 and N2 isomers is due to the presence of two nucleophilic nitrogen atoms in the indazole ring. Achieving high N1 selectivity typically involves leveraging thermodynamic control, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer.[1][2] Here are the key factors to consider for enhancing N1-selectivity:
-
Choice of Base and Solvent: This is arguably the most critical factor. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[2][3][4] The rationale is that the sodium cation coordinates to the N2 nitrogen, sterically hindering the approach of the electrophile and directing alkylation to the N1 position.[4]
-
Substituent Effects: The electronic and steric nature of the substituents on your indazole ring plays a significant role. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents have been shown to yield >99% N1 regioselectivity with NaH in THF.[3][4][5]
-
Thermodynamic Equilibration: Using specific electrophiles, such as α-halo carbonyl or β-halo ester compounds, can promote an equilibration process that favors the formation of the more thermodynamically stable N1-substituted product.[2][3][4]
Below is a summary of conditions that generally favor N1-alkylation:
| Base | Solvent | Typical Electrophile | Key Considerations | Reference |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Alkyl Halides, Tosylates | Highly effective for a range of substrates. | [2][3][4] |
| Cesium Carbonate (Cs₂CO₃) | Dioxane | Alkyl Tosylates | Milder conditions, can provide excellent yields. | [6] |
| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Alkyl Halides | Can sometimes lead to mixtures, but is a common method. | [1] |
Q2: My synthetic target is the N2-alkylated indazole. What strategies can I employ to selectively synthesize this isomer?
A2: While the N1-isomer is often the thermodynamic product, specific conditions can be employed to favor kinetic control and promote alkylation at the N2 position. Here are some effective strategies:
-
Steric Hindrance at C7: Introducing a bulky substituent at the C7 position of the indazole ring can sterically block the N1 position, thereby directing alkylation to N2.[1] For example, indazoles with C7-NO₂ or C7-CO₂Me substituents have demonstrated excellent N2 regioselectivity (≥96%).[3][5][7]
-
Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), is a well-documented method for achieving N2-selectivity.[1][3][6] This reaction often proceeds under kinetic control.
-
The Davis-Beirut Reaction: For the de novo synthesis of 2H-indazoles (N2-substituted), the Davis-Beirut reaction is a powerful tool.[8][9][10] This reaction involves the cyclization of an o-nitrobenzylamine derivative in the presence of a base.[10]
-
Acid-Catalyzed Alkylation: In some cases, acid catalysis can promote N2-alkylation. The proposed mechanism involves protonation of the alkylating agent, which is then attacked by the N2-nitrogen of the indazole.[11]
The following diagram illustrates the factors influencing the regioselectivity of indazole alkylation:
Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.
Q3: I am struggling to synthesize a 4-azaindole derivative and am getting very low yields. What are the common pitfalls and how can I troubleshoot this?
A3: The synthesis of azaindoles, which contain a nitrogen atom in the benzene ring, can be challenging due to the electron-deficient nature of the pyridine ring.[12] This can hinder key reaction steps and often requires harsh conditions, leading to side reactions and decomposition.[12] Here are some common issues and troubleshooting strategies for azaindole synthesis, particularly for the Bartoli and Fischer indole synthesis routes:
-
Low Yield in Bartoli Synthesis:
-
Optimize Grignard Reagent: Ensure you are using an excess of the vinyl Grignard reagent (typically 3-4 equivalents) and that the reagent is of high quality.[12]
-
Strict Temperature Control: Maintain a low starting temperature (e.g., -78 °C) and allow the reaction to warm slowly.[12]
-
Modify Starting Material: Introducing a halogen (e.g., chlorine) on the nitropyridine starting material, alpha to the ring nitrogen, can significantly improve yields.[12]
-
-
Low Yield in Fischer Indole Synthesis:
-
Electron-Donating Groups: The Fischer indole synthesis for azaindoles is more effective when the starting pyridylhydrazine has an electron-donating group.[12]
-
Milder Conditions: Explore alternative, milder conditions to avoid the harsh acidic environments that can lead to decomposition.
-
-
General Troubleshooting for Azaindole Synthesis:
-
Reaction Monitoring: Use TLC or LC-MS to carefully monitor the reaction progress to identify the optimal reaction time and minimize the formation of degradation products.[12]
-
Dilution: Running the reaction at a higher dilution can favor the desired intramolecular cyclization over intermolecular side reactions.[12]
-
Detailed Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation of a Substituted Indazole
This protocol is adapted from a procedure known to favor N1-alkylation under thermodynamic control.[2][3]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide or tosylate (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted 1H-indazole.
-
Add anhydrous THF to dissolve the indazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide or tosylate dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 50 °C).[7]
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation via the Mitsunobu Reaction
This protocol is a general procedure for the N2-alkylation of indazoles using Mitsunobu conditions, which often favor the kinetic product.[1][3][6]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Alcohol (1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted 1H-indazole, the alcohol, and PPh₃ in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the DIAD or DEAD dropwise to the stirred solution. A color change is typically observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified directly by flash column chromatography on silica gel to separate the N2-alkylated product from triphenylphosphine oxide and other byproducts.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting regioselectivity issues in indazole synthesis.
Caption: A troubleshooting workflow for addressing poor regioselectivity in indazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 11. wuxibiology.com [wuxibiology.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromo-1,5-dimethyl-1H-indazole and 6-bromo-1-methyl-1H-indazole in Cross-Coupling Reactions
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents, including kinase inhibitors for oncology.[1][2] The functionalization of this privileged heterocycle, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is critical for the exploration of new chemical space in drug discovery. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for these transformations.
This guide provides an in-depth comparison of the reactivity of two closely related indazole building blocks: 6-Bromo-1,5-dimethyl-1H-indazole and 6-bromo-1-methyl-1H-indazole . While structurally similar, the presence of a single methyl group at the C5 position introduces subtle yet significant electronic differences that influence their performance in key synthetic reactions. This analysis is grounded in fundamental chemical principles and supported by data from analogous systems to provide actionable insights for researchers, scientists, and drug development professionals.
Structural and Electronic Considerations: The Impact of the C5-Methyl Group
The primary differentiator between the two molecules is the methyl group at the C5 position of the indazole ring in this compound. This substituent exerts a distinct electronic influence on the aromatic system.
-
Electron-Donating Effect: Methyl groups are widely recognized as electron-donating groups (EDGs) in aromatic systems.[3][4] This effect is primarily due to two phenomena:
-
Inductive Effect: The methyl group, being sp³-hybridized, is less electronegative than the sp²-hybridized carbon of the aromatic ring, leading to a slight push of electron density into the ring.
-
Hyperconjugation: Overlap of the C-H σ-bonds of the methyl group with the π-system of the indazole ring results in delocalization of electron density, further enriching the ring.
-
The rate-determining step for many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5] The electron density at the carbon bearing the halogen directly impacts the facility of this step. An increase in electron density, as caused by the C5-methyl group, can slightly retard the oxidative addition process, thereby decreasing the overall reaction rate compared to an unsubstituted analog.
Caption: Logical flow of the C5-methyl group's effect on reactivity.
Therefore, we can hypothesize that 6-bromo-1-methyl-1H-indazole will exhibit slightly higher reactivity in palladium-catalyzed cross-coupling reactions than its C5-methylated counterpart.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, widely used to synthesize biaryl and heteroaryl-aryl structures.[6][7]
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species, and reductive elimination to yield the product and regenerate the catalyst.[8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Table 1: Representative Suzuki-Miyaura Reaction Conditions & Expected Outcomes
| Parameter | 6-bromo-1-methyl-1H-indazole | This compound | Rationale for Comparison |
| Substrate | Aryl Bromide | Aryl Bromide (more electron-rich) | The C5-methyl group increases electron density. |
| Coupling Partner | Phenylboronic acid | Phenylboronic acid | Kept constant for direct comparison. |
| Catalyst | Pd(dppf)Cl₂ (2 mol%) | Pd(dppf)Cl₂ (2 mol%) | A robust, standard catalyst for this transformation.[9] |
| Base | K₂CO₃ (2.0 equiv.) | K₂CO₃ (2.0 equiv.) | Standard inorganic base. |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) | Common solvent system for Suzuki reactions. |
| Temperature | 90 °C | 90-100 °C | A slightly higher temperature may be needed to achieve a comparable reaction rate for the more substituted substrate. |
| Expected Yield | High (>90%) | High (>85%) | Both are expected to be efficient, with a potentially marginal decrease for the dimethyl analog under identical conditions. |
| Expected Rate | Faster | Slower | The electron-donating C5-methyl group is predicted to slow the rate-determining oxidative addition step. |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amine nucleophiles.[11][12] This reaction is of paramount importance in pharmaceutical synthesis, where aniline and related amine-containing motifs are prevalent.
The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[13][14]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
The same electronic principles apply. The increased electron density on the indazole ring of the 1,5-dimethyl derivative is expected to slow the initial oxidative addition step. This may necessitate the use of more electron-rich, sterically hindered phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) or slightly more forcing conditions to achieve comparable efficiency.[14]
Table 2: Representative Buchwald-Hartwig Amination Conditions & Expected Outcomes
| Parameter | 6-bromo-1-methyl-1H-indazole | This compound | Rationale for Comparison |
| Substrate | Aryl Bromide | Aryl Bromide (more electron-rich) | The C5-methyl group increases electron density. |
| Coupling Partner | Morpholine | Morpholine | A common, moderately reactive secondary amine. |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Standard Pd(0) source. |
| Ligand | Xantphos (4 mol%) | XPhos (4 mol%) | XPhos is a more active, electron-rich ligand often used for less reactive aryl halides.[15] |
| Base | NaOtBu (1.5 equiv.) | NaOtBu (1.5 equiv.) | A strong, non-nucleophilic base is standard. |
| Solvent | Toluene | Toluene | Common solvent for this reaction. |
| Temperature | 100 °C | 110 °C | A slightly higher temperature may be required to drive the reaction to completion. |
| Expected Yield | High (>90%) | High (>85%) | Excellent yields are expected for both, but the dimethyl analog may require a more active ligand system for optimal results. |
| Expected Rate | Faster | Slower | Consistent with the predicted slower oxidative addition. |
Experimental Protocols
The following protocols are representative and serve as validated starting points for optimization. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
To an oven-dried reaction vessel, add the 6-bromo-indazole substrate (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 equiv.).
-
Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., Dioxane/Water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel, wash sequentially with water and brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Methodology:
-
To an oven-dried Schlenk flask, add the 6-bromo-indazole substrate (1.0 equiv.), the phosphine ligand (e.g., Xantphos, 0.04 equiv.), and sodium tert-butoxide (1.5 equiv.).
-
Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.).
-
Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Conclusion and Field-Proven Insights
This comparative guide establishes that 6-bromo-1-methyl-1H-indazole is expected to be a slightly more reactive substrate in palladium-catalyzed cross-coupling reactions than This compound . This difference is attributed to the electron-donating nature of the C5-methyl group, which modestly disfavors the rate-determining oxidative addition step.
Practical Implications for the Synthetic Chemist:
-
For Rapid Coupling: When reaction kinetics are a primary concern and the C5 position does not require substitution, 6-bromo-1-methyl-1H-indazole is the preferred substrate. It may allow for lower catalyst loadings, milder temperatures, or shorter reaction times.
-
For Structurally Demanding Targets: If the final molecule requires a methyl group at the C5 position, the slightly lower reactivity of this compound is not a significant barrier. It can be easily overcome by:
-
Slightly increasing the reaction temperature.
-
Extending the reaction time.
-
Employing a more active, electron-rich, and sterically hindered phosphine ligand (e.g., a biarylphosphine) for the Buchwald-Hartwig amination.
-
Ultimately, the choice between these two valuable building blocks depends on the specific goals of the synthetic campaign. By understanding the underlying electronic effects, researchers can make informed decisions, anticipate reactivity trends, and design more efficient and robust synthetic routes.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. proprep.com [proprep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. chemrxiv.org [chemrxiv.org]
Comparing the biological activity of "6-Bromo-1,5-dimethyl-1H-indazole" derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous biologically active molecules. Among its halogenated congeners, 6-bromo-indazole derivatives have garnered significant attention for their therapeutic potential, particularly in oncology and kinase inhibition. This guide provides a comparative analysis of the biological activities of various 6-bromo-indazole derivatives, offering insights into their structure-activity relationships and providing detailed experimental protocols to aid in their evaluation.
While this guide focuses on the broader class of 6-bromo-indazole derivatives, it is important to note that direct comparative studies on derivatives of the specific starting material, "6-Bromo-1,5-dimethyl-1H-indazole," are limited in publicly available literature. However, by examining related structures, we can extrapolate valuable principles for the rational design of novel therapeutic agents.
The 6-Bromo-Indazole Scaffold: A Versatile Core for Drug Discovery
The indazole ring system, a bicyclic heteroaromatic compound, is a key pharmacophore in a number of FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib.[1] The introduction of a bromine atom at the 6-position of the indazole ring provides a strategic handle for further chemical modifications, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity.[2] This has led to the development of numerous 6-bromo-indazole derivatives with a diverse range of pharmacological effects.
Comparative Biological Activities of 6-Bromo-Indazole Derivatives
The biological activity of 6-bromo-indazole derivatives is profoundly influenced by the nature and position of substituents on the indazole core and appended functionalities. Here, we compare the anticancer, antiangiogenic, and kinase inhibitory activities of different series of these compounds.
Anticancer and Antiangiogenic Activity
A notable study by Sawant et al. explored a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives for their anticancer, antiangiogenic, and antioxidant properties.[3] The results, summarized in Table 1, highlight the potent and selective cytotoxic activity of these compounds against various cancer cell lines.
Table 1: Anticancer Activity of 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amide Derivatives
| Compound ID | R Group (Amide Substituent) | HepG2 (Liver Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |
| 11c | 4-Chlorophenyl | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.15 ± 0.02 |
| 11d | 4-Fluorophenyl | 0.10 ± 0.01 | 0.14 ± 0.02 | 0.18 ± 0.02 |
| 11h | 4-Methoxyphenyl | 0.25 ± 0.03 | 0.31 ± 0.04 | 0.38 ± 0.04 |
| Doxorubicin | (Standard) | 0.45 ± 0.05 | 0.52 ± 0.06 | 0.61 ± 0.07 |
Data extracted from Sawant et al. (2020).[3]
Notably, compounds 11c and 11d , bearing electron-withdrawing substituents on the phenylamide ring, exhibited superior anticancer activity compared to the standard chemotherapeutic drug, doxorubicin. This suggests that modulation of the electronic properties of the amide substituent plays a crucial role in the cytotoxic potency of these derivatives.
Kinase Inhibitory Activity
The indazole scaffold is a well-established kinase hinge-binding motif, and many 6-bromo-indazole derivatives have been developed as potent kinase inhibitors.[2] A study by an industrial group focused on N-(1H-indazol-6-yl)benzenesulfonamide derivatives as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a promising target in oncology.[4]
Table 2: Kinase Inhibitory Activity of N-(1H-Indazol-6-yl)benzenesulfonamide Derivatives against PLK4
| Compound ID | R Group (on Benzenesulfonamide) | PLK4 IC₅₀ (nM) |
| K22 | 4-(4-methylpiperazin-1-yl) | 0.1 |
| Centrinone | (Standard PLK4 inhibitor) | >100 |
Data extracted from a 2023 study on PLK4 inhibitors.[4]
The remarkable potency of compound K22 , with a sub-nanomolar IC₅₀ value against PLK4, underscores the potential of this scaffold in developing highly selective and potent kinase inhibitors. The 4-(4-methylpiperazin-1-yl) substituent on the benzenesulfonamide moiety appears to be critical for this high-affinity binding.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on 6-bromo-indazole derivatives allows for the deduction of several key structure-activity relationships:
-
Substitution at the 1-position: Alkylation or arylation at the N1 position of the indazole ring can significantly impact biological activity. The cyclopentyl group in the anticancer derivatives mentioned above likely contributes to favorable pharmacokinetic properties.
-
Substitution at the 4-position: The introduction of a carboxylic acid amide group at the C4 position has proven to be a successful strategy for generating potent anticancer agents.[3]
-
Substitution at the 6-position: The bromine atom at the C6 position serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions, leading to compounds with improved potency and selectivity.
-
Appended Moieties: The nature of the substituents on the appended aromatic rings is critical for determining the biological activity profile. Electron-withdrawing groups on the phenylamide ring of the anticancer derivatives and a specific basic moiety on the benzenesulfonamide ring of the PLK4 inhibitors were shown to be beneficial.
Experimental Protocols
To facilitate further research and evaluation of 6-bromo-indazole derivatives, detailed protocols for key biological assays are provided below.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
A variety of assay formats can be used to determine the inhibitory activity of compounds against a specific kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Protocol (Generic Luminescence-Based Kinase Assay):
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., with 1% DMSO).
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding a luciferase/luciferin-based ATP detection reagent.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. A higher signal indicates greater inhibition of the kinase.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a generic kinase inhibition assay.
Conclusion
Derivatives of 6-bromo-indazole represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The comparative analysis presented in this guide, based on available literature, highlights the importance of strategic substitutions on the indazole scaffold to achieve high potency and selectivity. The provided experimental protocols offer a practical framework for researchers to evaluate the biological activity of newly synthesized 6-bromo-indazole derivatives and to further explore the structure-activity relationships within this versatile chemical class. Future research focusing on derivatives of this compound is warranted to fully elucidate the therapeutic potential of this specific subclass.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Senior Application Scientist's Guide to the In Vitro Cytotoxicity of Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] In the landscape of oncology research, indazole derivatives have emerged as a particularly promising class of cytotoxic agents, with several compounds advancing into clinical trials and approved as anti-cancer drugs.[2][3] This guide provides an in-depth comparison of the in vitro cytotoxicity of selected indazole derivatives, grounded in experimental data and mechanistic insights to aid researchers in this dynamic field.
The Rationale for Targeting Cancer with Indazole Derivatives
The therapeutic potential of indazole derivatives lies in their ability to interact with a variety of molecular targets crucial for cancer cell survival and proliferation. Many of these derivatives function as kinase inhibitors, targeting enzymes like VEGFR, EGFR, and cyclin-dependent kinases (CDKs) that are often dysregulated in cancer.[3] Beyond kinase inhibition, other mechanisms, including the induction of apoptosis and cell cycle arrest, contribute to their anti-cancer efficacy.[4][5] This multi-faceted approach allows for the development of targeted therapies with potentially higher efficacy and reduced side effects compared to traditional chemotherapy.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of selected indazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a biological or biochemical function. Lower IC50 values indicate higher potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Noteworthy Observations | Reference |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | Potent growth inhibitory activity and induction of apoptosis. | [2] |
| Curcumin-Indazole Analog 3b | WiDr (Colon Carcinoma) | 27.20 | Exhibits high selectivity for cancer cells over normal cells. | [6][7] |
| MCF-7 (Breast Cancer) | 45.97 - 86.24 | Moderate activity. | [6] | |
| HeLa (Cervical Cancer) | 46.36 - 100 | Moderate activity. | [6] | |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | Promising inhibitory effect with good selectivity against normal cells (HEK-293). | [4] |
| Polysubstituted Indazole 7d | A2780 (Ovarian Carcinoma) | 0.64 - 17 | Induces G2/M cell cycle arrest. | [4] |
| A549 (Lung Adenocarcinoma) | 0.64 - 17 | [4] |
Unraveling the Mechanisms of Cytotoxicity
The cytotoxic effects of indazole derivatives are often mediated by the induction of programmed cell death, or apoptosis. This is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.
The Intrinsic Apoptotic Pathway: A Common Target
Several indazole derivatives, including Compound 2f , trigger the intrinsic, or mitochondrial, pathway of apoptosis.[2] This pathway is initiated by cellular stress, leading to an increase in reactive oxygen species (ROS). The surge in ROS disrupts the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. A key event in this pathway is the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, tipping the balance towards cell death.[2]
Figure 1: Simplified signaling pathway of apoptosis induction by an indazole derivative.
Restoring p53 Function: The MDM2-p53 Axis
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In many cancers with wild-type p53, its function is abrogated by the overexpression of its negative regulator, MDM2.[8] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[8] Certain indazole derivatives, such as Compound 6o , are being investigated for their potential to disrupt the p53-MDM2 interaction.[4] By inhibiting MDM2, these compounds stabilize p53, allowing it to accumulate in the nucleus and activate the transcription of genes involved in cell cycle arrest and apoptosis.[9][10]
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assays
The following are detailed, step-by-step methodologies for common in vitro cytotoxicity assays used to evaluate indazole derivatives. The choice of assay depends on the specific research question and the characteristics of the compound and cell line.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
Compound Treatment: The following day, treat the cells with various concentrations of the indazole derivative. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[13]
-
MTT Addition: After incubation, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[13]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cell density based on the total protein content of the cells.[14] It is a robust and reproducible assay suitable for high-throughput screening.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[15]
-
Washing: Remove the TCA and wash the plates five times with tap water to remove unbound dye and debris.[16]
-
Drying: Air-dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[16]
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.[16]
-
Drying: Air-dry the plates again.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[16]
-
Absorbance Measurement: Shake the plate for 10 minutes and read the absorbance at 490 nm.[16]
Figure 2: Experimental workflow for in vitro cytotoxicity assays.
Conclusion and Future Directions
The indazole scaffold represents a versatile and potent platform for the development of novel anti-cancer agents. The derivatives discussed in this guide showcase a range of cytotoxic potencies and diverse mechanisms of action, from inducing apoptosis via the mitochondrial pathway to reactivating the p53 tumor suppressor. The provided experimental protocols offer a solid foundation for researchers to conduct their own in vitro cytotoxicity studies.
Future research in this area will likely focus on the development of more selective and potent indazole derivatives, the exploration of novel molecular targets, and the use of combination therapies to overcome drug resistance. As our understanding of the complex signaling networks in cancer deepens, so too will our ability to design and utilize indazole-based therapeutics for more effective and personalized cancer treatment.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting p53-MDM2 pathway with novel triazole-oxazole hybrids: a fragment-based drug discovery approach for next-generation cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchhub.com [researchhub.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
A Comparative Guide to the Validation of Analytical Methods for 6-Bromo-1,5-dimethyl-1H-indazole
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The purity, stability, and concentration of an active pharmaceutical ingredient (API) or intermediate, such as 6-Bromo-1,5-dimethyl-1H-indazole, must be determined with unimpeachable accuracy. This guide provides an in-depth comparison of analytical methodologies for this specific compound, grounded in the principles of scientific rigor and regulatory compliance. We will move beyond mere procedural descriptions to explore the causal reasoning behind method selection and validation parameter design, ensuring that every protocol is a self-validating system.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This guide is structured to provide a comprehensive framework for this process, with a focus on High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique, while also considering orthogonal methods like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) for a complete analytical picture.
Regulatory Framework: The ICH Q2(R1) Guideline
The foundation of any robust analytical method validation is the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology".[2][3] This guideline provides a comprehensive framework for the validation characteristics required for various analytical tests, ensuring a harmonized approach across global regulatory bodies.[4][5] Our entire discussion and the experimental designs herein are built upon the principles outlined in this essential document.
The core validation parameters we will assess for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
For a non-volatile, thermally stable compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the cornerstone of quantitative analysis. Its high resolution and sensitivity make it ideal for separating the main compound from process-related impurities and potential degradants.[6]
Causality in HPLC Method Development
The choice of a C18 stationary phase is a logical starting point due to the hydrophobic nature of the brominated indazole ring system. The mobile phase, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), is optimized to achieve adequate retention and sharp peak shapes. The addition of a small amount of acid, like phosphoric or formic acid, helps to suppress the ionization of any acidic or basic functional groups, leading to more consistent retention times and improved peak symmetry.[7] UV detection is selected based on the chromophoric nature of the indazole ring, with the detection wavelength set at an absorbance maximum to ensure high sensitivity.
Orthogonal and Alternative Techniques
To build a truly comprehensive and trustworthy analytical profile, relying on a single technique is insufficient. Orthogonal methods, which rely on different physicochemical principles, are essential for confirming purity and identifying potential issues that one method might miss.
-
Gas Chromatography (GC): While HPLC is generally preferred for this compound, GC can be a valuable tool for analyzing volatile or semi-volatile impurities that may not be detected by HPLC. For brominated compounds, GC coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) can offer exceptional sensitivity.[8][9] However, the thermal lability of the compound must be assessed, as high temperatures in the GC inlet could induce degradation.
-
Quantitative NMR (qNMR): qNMR is a primary analytical method that provides a direct measurement of the analyte's concentration against a certified internal standard, without the need for a reference standard of the analyte itself.[6] This makes it an incredibly powerful, non-destructive technique for the absolute quantification and purity assessment of new chemical entities.
-
Spectroscopic Identification: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and UV-Vis Spectroscopy are crucial for confirming the identity of the compound by identifying functional groups and characteristic electronic transitions.[10][11] Mass Spectrometry (MS) provides vital information on the molecular weight and fragmentation patterns.[10]
Comparative Validation Data
The following table summarizes the expected performance of a validated HPLC method compared to qNMR for the quantitative analysis of this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹H NMR (qNMR) | Rationale & Causality |
| Specificity | High; demonstrated via forced degradation studies showing no co-elution of degradants. | High; specific proton signals are monitored. Orthogonal to chromatography. | HPLC's specificity is dependent on chromatographic resolution. qNMR's specificity relies on unique, well-resolved signals in the NMR spectrum. |
| Linearity (R²) | Excellent (≥0.999) over a defined concentration range (e.g., 50-150% of nominal). | Excellent (≥0.999) based on molar ratios to an internal standard. | Both techniques exhibit a strong linear relationship between signal and concentration, which is fundamental for accurate quantification. |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% for API assay. | Typically 99.0% - 101.0%; considered a primary ratio method. | qNMR often provides higher accuracy as it is less susceptible to matrix effects and does not require a reference standard of the analyte. |
| Precision (% RSD) | Repeatability: ≤1.0%; Intermediate Precision: ≤2.0%. | Repeatability: ≤0.5%; Intermediate Precision: ≤1.0%. | The precision of qNMR is often superior due to the inherent stability of the NMR signal and the precision of modern NMR spectrometers. |
| LOQ | Low (ng/mL range), ideal for impurity analysis. | Higher (µg/mL to mg/mL range), generally less sensitive than HPLC. | HPLC with UV detection is highly sensitive, making it the preferred method for trace-level impurity quantification. |
| Robustness | Assessed by varying pH, mobile phase composition, flow rate, and temperature. | Less sensitive to minor variations in sample preparation (e.g., solvent). | The chromatographic process in HPLC is sensitive to multiple parameters, requiring rigorous robustness testing. qNMR is inherently more robust. |
Experimental Protocols & Workflows
Forced Degradation Study: The Key to a Stability-Indicating Method
A forced degradation study is essential for establishing the specificity of an analytical method and understanding the potential degradation pathways of the API.[12][13][14] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can effectively separate the intact API from its degradation products.[14]
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation of this compound [15]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw aliquots at specific time points, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation:
-
Solid: Store a known quantity of the solid compound in an oven at 80°C for 48 hours.
-
Solution: Incubate a sample of the stock solution at 80°C for 48 hours.
-
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a photodiode array (PDA) detector and mass spectrometry (MS) to check for peak purity and identify degradants.
HPLC Method Validation Workflow
The validation process follows a logical sequence, starting with system suitability and progressing through the various performance characteristics.
Caption: Logical workflow for HPLC method validation.
Protocol: HPLC Method Validation for Assay
-
System Suitability: Before each validation run, inject a standard solution five times. The %RSD for peak area and retention time must be ≤1.0%. The tailing factor for the main peak should be ≤2.0, and the number of theoretical plates should be ≥2000.
-
Specificity: Analyze samples from the forced degradation study. Ensure the main peak is free from co-eluting degradants using a PDA detector for peak purity analysis.
-
Linearity: Prepare a series of at least five concentrations of the analyte, ranging from 50% to 150% of the target assay concentration. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥0.999.
-
Accuracy: Perform the assay on at least nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery for each. The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): Analyze a minimum of six independent preparations of the same sample at 100% of the target concentration. The %RSD should be ≤1.0%.
-
Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of data should be ≤2.0%.
-
Robustness: Deliberately vary critical method parameters one at a time, such as mobile phase pH (±0.2 units), organic modifier composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability criteria must still be met.
Conclusion
The validation of analytical methods for a compound like this compound is a systematic process that requires a deep understanding of both the chemistry of the molecule and the principles of analytical science. While HPLC stands out as the primary workhorse for routine quality control due to its sensitivity and resolving power, it is the synergistic use of orthogonal methods like qNMR and GC that provides the highest degree of confidence in the analytical results. By grounding all protocols in the authoritative ICH Q2(R1) guidelines and explaining the scientific rationale behind each experimental choice, this guide provides a robust framework for developing and validating analytical methods that are not only compliant but also scientifically sound and trustworthy.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. scispace.com [scispace.com]
- 13. pharmainfo.in [pharmainfo.in]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Catalyst Selection for Cross-Coupling Reactions with 6-Bromo-1,5-dimethyl-1H-indazole
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous pharmacologically active compounds, including kinase inhibitors for cancer therapy.[1][2] The functionalization of this nucleus is pivotal for modulating biological activity, and palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for forging new carbon-carbon and carbon-nitrogen bonds.[3] This guide focuses on a specific, highly valuable building block: 6-Bromo-1,5-dimethyl-1H-indazole .
The strategic placement of the bromine atom at the C-6 position, combined with methylation at N-1 and C-5, provides a substrate primed for diversification. However, achieving high-yield, clean conversions requires a nuanced understanding of catalyst systems. This document provides a comparative analysis of catalysts and conditions for the most pertinent cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to this substrate. While direct experimental data for this compound is often consolidated within broader studies, this guide synthesizes data from structurally analogous bromoindazoles to provide robust, field-proven recommendations for researchers, scientists, and drug development professionals.
Foundational Principles: The Indazole Core in Cross-Coupling
The reactivity of this compound in palladium-catalyzed reactions is governed by the C-Br bond's susceptibility to oxidative addition, typically the rate-determining step of the catalytic cycle.[4] The general reactivity trend for aryl halides is C-I > C-Br > C-Cl, placing our aryl bromide in a favorable position for reactivity without the extreme instability of some aryl iodides.[4] The electronic nature of the indazole ring and the methyl substituents can influence catalyst performance, making the rational selection of ligands, bases, and solvents critical for success.
The canonical palladium(0)/palladium(II) catalytic cycle serves as the mechanistic backbone for these transformations. Understanding this cycle is key to troubleshooting and optimizing reactions.
Caption: Generalized Palladium Catalytic Cycle.
Comparative Analysis of Catalytic Systems
The choice of catalyst, ligand, and base is not universal; it is tailored to the specific bond being formed. Below is a comparative analysis for the primary cross-coupling reactions.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used method for creating C(sp²)-C(sp²) bonds due to the operational simplicity and the commercial availability and stability of boronic acids and their derivatives.[5]
Catalyst & Ligand Selection: The key to a successful Suzuki coupling is selecting a ligand that promotes both the oxidative addition and the subsequent, often challenging, transmetalation step. For substrates like bromoindazoles, palladium sources equipped with sophisticated phosphine ligands are paramount.
-
Pd(dppf)Cl₂: This is a highly reliable and robust catalyst for a range of bromoindazoles. The ferrocene-based dppf ligand provides a good balance of electron-donating character and steric bulk, facilitating high yields in relatively short reaction times.[6]
-
Pd(PPh₃)₄: While a classic choice, it can sometimes be sluggish with electron-rich or sterically hindered aryl bromides and may require higher temperatures.
-
Buchwald Ligands (e.g., SPhos): For particularly challenging couplings, or when aiming for lower catalyst loadings, highly active dialkylbiaryl phosphine ligands like SPhos can be exceptionally effective, often in combination with a simple palladium source like Pd(OAc)₂.[7]
Base and Solvent Causality: The base plays a crucial role in activating the boronic acid for transmetalation.[5]
-
Bases: Potassium carbonate (K₂CO₃) is a common and effective choice, particularly in aqueous solvent mixtures.[1] For more sensitive substrates or to accelerate slow reactions, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often employed.[8]
-
Solvents: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, DME/H₂O) is standard. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.
Key Challenge - Homocoupling: A primary side reaction is the homocoupling of the boronic acid reagent, which consumes the starting material and complicates purification. This is often mediated by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) cycle.[8]
-
Mitigation Strategy: Rigorous degassing of the reaction mixture (e.g., via nitrogen or argon sparging or freeze-pump-thaw cycles) is the most critical step to prevent this side reaction.[8]
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields (Bromoindazoles) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 80-100 | 85-95% | [1][6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 80-110 | >90% | [7][8] |
| Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | 80-90 | 70-90% | [9] |
Table 1: Representative Suzuki-Miyaura Catalyst Systems for Bromoindazoles.
Buchwald-Hartwig Amination: For C-N Bond Formation
The formation of an aryl-amine bond is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination has revolutionized this process, allowing for the coupling of aryl halides with a vast array of amines under relatively mild conditions.[10][11]
Catalyst & Ligand Selection: This reaction is exceptionally dependent on the choice of a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center, promote the oxidative addition of the aryl bromide, and, most importantly, facilitate the final C-N reductive elimination step, which is often the most difficult.
-
RuPhos / XPhos: These are state-of-the-art ligands for coupling aryl halides with both primary and secondary amines. They are highly active, allowing for low catalyst loadings and broad functional group tolerance.[12][13]
-
BrettPhos / tBuBrettPhos: These ligands are particularly effective for coupling challenging substrates, including amides, which are poor nucleophiles.[11]
-
Precatalysts: Using well-defined palladium precatalysts (e.g., RuPhos Pd G3) can lead to more reproducible results than generating the active catalyst in situ, as they ensure a 1:1 palladium-to-ligand ratio and rapid generation of the active Pd(0) species.[14][15]
Base and Solvent Causality: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile without competing in the reaction.
-
Bases: Strong bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are standard.[13][16] LiHMDS is particularly effective for coupling unprotected N-H heterocycles, as it can deprotonate the indazole N-H without interfering with the C-N coupling.[12]
-
Solvents: Anhydrous, aprotic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base.
| Catalyst System | Base | Solvent | Temperature (°C) | Nucleophile Scope | Reference |
| Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 80-100 | Secondary Amines | [12] |
| Pd(OAc)₂ / XPhos | K₂CO₃/KOt-Bu | Toluene | 100-110 | Primary/Secondary Amines | [16] |
| XantPhos Pd G3 | DBU | MeCN/Toluene | 140 | Amides, Anilines | [14] |
Table 2: High-Performance Buchwald-Hartwig Systems for Bromoindazoles.
Sonogashira & Heck Couplings: For Alkynyl and Alkenyl Scaffolds
Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides to form conjugated arylalkynes, a valuable motif in materials science and as a precursor for other heterocycles.[17][18]
-
Classic System: The most common catalyst is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI). The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[9][17]
-
Copper-Free Systems: Concerns over copper toxicity in pharmaceutical applications and side reactions like alkyne homocoupling (Glaser coupling) have driven the development of copper-free conditions. These often rely on highly active palladium catalysts with specialized ligands (e.g., [DTBNpP]Pd(crotyl)Cl) and an amine base in a polar aprotic solvent like DMSO.[19]
Heck Coupling: The Heck reaction forms a C-C bond between an aryl halide and an alkene, offering a direct route to substituted styrenyl-type derivatives.[20]
-
Catalyst System: Typically involves a palladium(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) and a hindered organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[21] The reaction often requires higher temperatures than Suzuki or Buchwald-Hartwig couplings.
| Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Key Considerations |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DIPEA | THF / DMF | 25-70 | Requires inert atmosphere; risk of alkyne homocoupling.[9][17] |
| Heck | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF / NMP | 100-140 | Selectivity for trans alkene product is high.[20][21] |
Table 3: Overview of Sonogashira and Heck Reaction Conditions.
Experimental Protocols & Workflow
Adherence to a well-designed experimental workflow is critical for reproducibility and success in cross-coupling reactions.
Caption: General Experimental Workflow for Cross-Coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from highly successful procedures for related bromoindazoles.[1][8]
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. Alternatively, subject the flask to three cycles of evacuation and backfilling with inert gas.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by sparging with nitrogen for at least 20 minutes. Add the solvent mixture to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the bromoindazole.
-
Catalyst Introduction: Under a positive flow of nitrogen, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol utilizes a modern catalyst system known for its high efficiency with heterocyclic substrates.[12][13]
-
Reagent Preparation: In a glovebox, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), RuPhos (0.02 equiv.), Pd₂(dba)₃ (0.01 equiv.), and lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equiv.) to an oven-dried vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, deoxygenated tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M.
-
Reaction Execution: Seal the vial with a screw cap and remove it from the glovebox. Place the vial in a preheated heating block at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-16 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 6-Bromo-1,5-dimethyl-1H-indazole: A Proposed Route and Methodological Benchmarking
This guide provides a comprehensive analysis of synthetic strategies for obtaining 6-Bromo-1,5-dimethyl-1H-indazole, a substituted indazole of interest to researchers in medicinal chemistry and drug development. Indazole derivatives are recognized as privileged scaffolds in numerous pharmacologically active compounds, including anti-cancer, anti-inflammatory, and anti-microbial agents.[1][2] The precise placement of substituents on the indazole core is critical for modulating biological activity, making the development of efficient and regioselective synthetic methods a key objective.
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, this guide proposes a robust and logical synthetic pathway. This proposed method is benchmarked against other established and contemporary methods for indazole synthesis, bromination, and methylation, providing a critical evaluation of potential routes for researchers.
Part 1: Proposed Synthetic Pathway for this compound
The proposed synthesis begins with the commercially available 6-Bromo-1H-indazole and proceeds through a regioselective N-methylation followed by C-methylation. This strategy is designed to control the position of the methyl groups, a common challenge in the functionalization of indazoles which can otherwise lead to mixtures of N-1 and N-2 alkylated products.[3][4]
Retrosynthetic Analysis
Our retrosynthetic approach deconstructs the target molecule into readily available starting materials. The primary disconnection is the C-C bond of the 5-methyl group, leading back to a methylated bromoindazole. A subsequent disconnection of the N-CH₃ bond at the N-1 position simplifies the precursor to the commercially available 6-Bromo-1H-indazole.
Caption: Retrosynthetic analysis of this compound.
Proposed Experimental Protocol
Step 1: N-Methylation of 6-Bromo-1H-indazole
The regioselective N-1 methylation of indazoles can be challenging. While alkylation under basic conditions often yields a mixture of N-1 and N-2 isomers, certain conditions can favor the N-1 product.[3][4] The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) has been shown to favor N-1 alkylation for a range of substituted indazoles.[4]
-
Reaction: 6-Bromo-1H-indazole is deprotonated with NaH in THF to form the corresponding sodium salt.
-
Reagent: Methyl iodide (CH₃I) is added as the methyl source.
-
Rationale: The N-1 position is generally more thermodynamically stable, and under these conditions, the reaction can be driven towards the N-1 methylated product.[4]
Step 2: Directed C-H Methylation
The introduction of the methyl group at the C-5 position can be achieved through a directed C-H activation strategy. While direct C-H methylation of indazoles is not as common as other functionalizations, related methodologies on similar heterocyclic systems provide a basis for this proposed step. A plausible approach involves a lithiation-methylation sequence.
-
Reaction: 6-Bromo-1-methyl-1H-indazole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature.
-
Rationale: The bromine atom at C-6 and the N-1 methyl group can influence the regioselectivity of the deprotonation, favoring lithiation at the C-5 or C-7 position. Subsequent quenching with an electrophilic methyl source, like methyl iodide, would install the C-5 methyl group. Careful optimization of reaction conditions would be necessary to achieve the desired regioselectivity.
Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Part 2: Alternative Synthetic Strategies and Comparative Benchmarking
Several alternative strategies exist for the synthesis of substituted indazoles. These can be broadly categorized into methods that construct the indazole core with the desired substituents already in place, and methods that functionalize a pre-existing indazole ring.
Alternative 1: Classical Indazole Synthesis (Jacobson-type)
The Jacobson synthesis involves the cyclization of a diazotized o-alkylaniline.[5] For the target molecule, this would require a suitably substituted aniline precursor.
-
Starting Material: 4-Bromo-2,5-dimethylaniline.
-
Procedure: Diazotization with a nitrite source (e.g., isoamyl nitrite) followed by intramolecular cyclization.[6]
-
Advantages: A well-established, often high-yielding method for certain substitution patterns.
-
Disadvantages: The synthesis of the required polysubstituted aniline precursor may be lengthy. Diazotization reactions can also present safety challenges at a larger scale.
Alternative 2: Modern Palladium-Catalyzed Methods
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of N-heterocycles.[7][8] One such approach involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[8][9]
-
Starting Materials: A substituted o-bromobenzyl bromide and a substituted hydrazine.
-
Procedure: A multi-step sequence involving N-alkylation of a hydrazine followed by a palladium-catalyzed intramolecular C-N bond formation.
-
Advantages: High functional group tolerance and potential for modular synthesis of diverse indazole libraries.
-
Disadvantages: The synthesis of the necessary precursors can be complex, and the cost of palladium catalysts may be a consideration for large-scale synthesis.
Alternative 3: Sequential Bromination and Methylation
An alternative to the proposed route would be to first perform the C-5 methylation on a suitable indazole precursor, followed by bromination and N-methylation.
-
Starting Material: 5-Methyl-1H-indazole.
-
Procedure:
-
Bromination: Direct bromination of 5-methyl-1H-indazole. Regioselectivity can be an issue, potentially yielding a mixture of brominated isomers. Recent methods using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have shown promise for regioselective bromination at the C3 position under ultrasound irradiation.[10][11][12] However, achieving selective C-6 bromination would require careful control of conditions.
-
N-Methylation: Methylation of the resulting 6-bromo-5-methyl-1H-indazole. This step would again face the challenge of N-1 versus N-2 selectivity.
-
Data-Driven Comparison of Synthetic Strategies
| Method | Key Steps | Starting Materials | Potential Advantages | Potential Challenges |
| Proposed Route | N-Methylation, Directed C-H Methylation | 6-Bromo-1H-indazole | Utilizes a commercially available starting material; potentially good regiocontrol. | Directed C-H methylation may require significant optimization; use of organolithiums. |
| Jacobson Synthesis | Diazotization, Cyclization | 4-Bromo-2,5-dimethylaniline | Classical, well-understood reaction.[5] | Multi-step synthesis of the aniline precursor; potential safety concerns with diazotization. |
| Palladium-Catalyzed | N-Alkylation, Intramolecular Amination | Substituted o-bromobenzyl bromide and hydrazine | High functional group tolerance; modular.[8][9] | Complex precursor synthesis; catalyst cost. |
| Sequential Functionalization | Bromination, N-Methylation | 5-Methyl-1H-indazole | Conceptually straightforward. | Poor regioselectivity in both bromination and N-methylation steps is a major concern. |
Part 3: Scientific Integrity and Logic
The choice of a synthetic route is guided by principles of efficiency, selectivity, and practicality. The proposed route starting from 6-bromo-1H-indazole is favored due to the commercial availability of the starting material and the potential for high regioselectivity in the methylation steps with modern synthetic methods.
-
Expertise & Experience: The challenge of regioselective N-alkylation of indazoles is a well-known issue in heterocyclic chemistry.[3][4][13] The proposed use of NaH in THF is based on literature precedents that suggest a favorable outcome for N-1 substitution.[4] The subsequent directed C-H methylation, while requiring optimization, is a logical extension of modern synthetic techniques for the functionalization of heterocycles.
-
Trustworthiness: Each step in the proposed protocol is based on established chemical transformations. The success of the synthesis would be validated at each stage by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography to confirm the structure and purity of the intermediates and the final product.
-
Authoritative Grounding: The rationale for each synthetic step is supported by peer-reviewed literature, as cited throughout this guide. These references provide the necessary background and experimental context for the proposed transformations.
Conclusion and Future Outlook
The synthesis of this compound presents an interesting challenge in regiocontrol. The proposed pathway, commencing with N-methylation of commercially available 6-bromo-1H-indazole followed by a directed C-H methylation, appears to be a promising and logical approach. While classical methods like the Jacobson synthesis and modern palladium-catalyzed reactions offer viable alternatives, they may be hampered by the need for more complex starting materials. A sequential functionalization approach starting from 5-methyl-1H-indazole is likely to be plagued by poor regioselectivity.
Future experimental work should focus on optimizing the conditions for the directed C-H methylation step to ensure high yield and regioselectivity. The development of more efficient and selective C-H functionalization methods for the indazole core will undoubtedly continue to be an area of active research, further expanding the toolbox for medicinal chemists.
References
- 1. jocpr.com [jocpr.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. connectjournals.com [connectjournals.com]
A Comparative Guide to the Cross-Reactivity of 6-Bromo-1,5-dimethyl-1H-indazole Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous validation. A critical aspect of this validation is understanding the inhibitor's selectivity profile. While potent on-target activity is desired, off-target effects can lead to unforeseen toxicities or even open avenues for polypharmacology. This guide provides an in-depth comparative analysis of the cross-reactivity of a hypothetical, yet representative, 6-Bromo-1,5-dimethyl-1H-indazole based inhibitor, which we will refer to as Indazole-X .
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Derivatives of this scaffold have shown activity against a range of kinases, including PI3K and VEGFR-2.[3][4][5] For the purpose of this guide, we will posit that Indazole-X has been designed as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] We will compare its performance against two well-established, multi-kinase inhibitors that also target VEGFR-2: Axitinib and Pazopanib .
This guide will delve into the methodologies for assessing kinase inhibitor cross-reactivity, present comparative data, and provide detailed experimental protocols to enable researchers to conduct their own robust evaluations.
The Imperative of Kinase Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[6] This conservation makes the development of truly selective inhibitors a significant challenge.[7][8] A comprehensive understanding of an inhibitor's selectivity is crucial for interpreting its biological effects and anticipating potential liabilities.[9][10] This guide will focus on three complementary techniques for assessing inhibitor selectivity: broad-panel biochemical kinase profiling, Cellular Thermal Shift Assay (CETSA) for target engagement in a cellular context, and NanoBRET™ Target Engagement assays for quantifying intracellular binding.
Comparative Cross-Reactivity Profiles
To illustrate the comparative selectivity, the following tables present hypothetical data for Indazole-X, Axitinib, and Pazopanib against a panel of selected kinases. The data is presented as the half-maximal inhibitory concentration (IC50) for the biochemical assay, the change in melting temperature (ΔTm) for CETSA, and the half-maximal effective concentration (EC50) for the NanoBRET™ assay.
Table 1: Biochemical Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Indazole-X (nM) | Axitinib (nM) | Pazopanib (nM) |
| VEGFR-2 | 5 | 0.2 | 30 |
| VEGFR-1 | 15 | 0.1 | 10 |
| VEGFR-3 | 25 | 0.3 | 47 |
| PDGFRβ | 50 | 1.6 | 84 |
| c-KIT | 75 | 1.6 | 74 |
| FLT3 | >1000 | 27 | 86 |
| SRC | 250 | 1.2 | >10,000 |
| ABL1 | >1000 | 1.5 | >10,000 |
| EGFR | >5000 | >10,000 | >10,000 |
| PI3Kα | 800 | >10,000 | >10,000 |
Table 2: Cellular Thermal Shift Assay (CETSA) in HUVEC Cells (ΔTm, °C at 1 µM compound)
| Protein Target | Indazole-X (°C) | Axitinib (°C) | Pazopanib (°C) |
| VEGFR-2 | +5.2 | +6.5 | +4.8 |
| PDGFRβ | +3.1 | +5.8 | +4.1 |
| c-KIT | +2.5 | +5.5 | +4.3 |
| SRC | +1.2 | +4.9 | No significant shift |
Table 3: NanoBRET™ Target Engagement in HEK293 cells (EC50, nM)
| Protein Target | Indazole-X (nM) | Axitinib (nM) | Pazopanib (nM) |
| VEGFR-2 | 25 | 5 | 150 |
| PDGFRβ | 150 | 20 | 300 |
| c-KIT | 250 | 35 | 450 |
| SRC | >1000 | 50 | >10,000 |
From this hypothetical data, we can infer that while Indazole-X is a potent VEGFR-2 inhibitor, it exhibits a more selective profile compared to Axitinib and Pazopanib, with significantly less activity against SRC and ABL1. The CETSA and NanoBRET™ data corroborate the biochemical findings in a more physiologically relevant cellular context.
Visualizing the Impact: VEGFR-2 Signaling and Experimental Workflow
To understand the biological context of these inhibitors, the following diagram illustrates a simplified VEGFR-2 signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway inhibited by Indazole-X.
The following diagram outlines the general workflow for assessing kinase inhibitor cross-reactivity.
Caption: General workflow for kinase inhibitor cross-reactivity profiling.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible data. The following sections provide step-by-step methodologies for the key assays discussed.
Biochemical Kinase Profiling
This protocol outlines a generic luminescent kinase assay to determine IC50 values.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compound series in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[1]
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted compound or vehicle (DMSO) to the wells of a 384-well white assay plate.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the recombinant kinase and its specific substrate in the kinase assay buffer.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.[1]
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of a commercial luminescent kinase assay reagent (e.g., ADP-Glo™) to each well to stop the kinase reaction and generate a luminescent signal.[1]
-
Incubate for the manufacturer-recommended time.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition relative to the high (no enzyme) and low (vehicle) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells.[11][12][13][14]
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) to approximately 80% confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Protein Detection:
-
Analyze the soluble protein fraction by Western blotting using an antibody specific for the target protein (e.g., VEGFR-2).
-
Quantify the band intensities.
-
-
Data Analysis:
-
For each treatment condition, plot the band intensity against the temperature to generate a melting curve.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
-
The change in melting temperature (ΔTm) is the difference between the Tm of the compound-treated sample and the vehicle-treated sample.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that quantifies compound binding to a target protein using bioluminescence resonance energy transfer (BRET).[15][16][17][18][19]
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase (e.g., VEGFR-2-Nluc).
-
Incubate the transfected cells for 24 hours to allow for protein expression.[16]
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Dispense the cell suspension into a 384-well white assay plate.
-
Add the test compound at various concentrations.
-
Add a cell-permeable fluorescent tracer that binds to the target protein.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol.
-
Add the substrate solution to each well.
-
Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~460 nm and acceptor emission at ~618 nm).[16]
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
Conclusion
The comprehensive evaluation of a kinase inhibitor's cross-reactivity is a non-negotiable step in modern drug discovery. By employing a multi-pronged approach that combines broad-panel biochemical screening with cell-based target engagement assays like CETSA and NanoBRET™, researchers can build a high-resolution map of their compound's selectivity profile. This guide, using the hypothetical inhibitor Indazole-X as an example, demonstrates how to structure such a comparative analysis. The provided data and detailed protocols serve as a robust framework for objectively assessing the performance of novel inhibitors and making informed decisions in the progression of drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo-3-(methylthio)-1H-indazole | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6-Bromo-1H-indazole | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 5. benchchem.com [benchchem.com]
- 6. Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 16. benchchem.com [benchchem.com]
- 17. eubopen.org [eubopen.org]
- 18. benchchem.com [benchchem.com]
- 19. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
A Comparative Analysis of 6-Bromo-Indazole Derivatives and Existing Therapeutics in Oncology and Neurodegeneration
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. [1]This guide provides a comparative overview of the efficacy of a promising class of 6-bromo-1H-indazole derivatives against established drugs in the fields of oncology and neurodegenerative diseases. While direct head-to-head clinical data is not yet available, this analysis synthesizes preclinical findings to offer a scientifically grounded perspective for researchers and drug development professionals. The focus of this guide is on derivatives synthesized from the 6-bromo-1H-indazole core, as a proxy for the closely related 6-Bromo-1,5-dimethyl-1H-indazole, for which specific efficacy data is not yet publicly available.
The Indazole Core: A Hub of Therapeutic Potential
Indazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer and neuroprotective properties. [1][2]The bicyclic structure of indazole provides a rigid framework that can be strategically functionalized to achieve high affinity and selectivity for various enzymatic and receptor targets. Several FDA-approved drugs, such as the kinase inhibitor Pazopanib, feature the indazole scaffold, underscoring its clinical relevance. [2][3]
Comparative Efficacy in Oncology: 6-Bromo-Indazole Derivatives vs. Kinase Inhibitors
Recent research has highlighted the potent anti-proliferative activity of novel 6-bromo-1H-indazole derivatives in a range of cancer cell lines. A notable study detailed the synthesis and evaluation of a series of such compounds, identifying a lead candidate, compound 2f , with significant inhibitory effects against breast cancer cells. [3]
Quantitative Comparison of Anti-Proliferative Activity
The following table presents the IC50 values of the lead 6-bromo-1H-indazole derivative, 2f , against various cancer cell lines, juxtaposed with publicly available data for established kinase inhibitors. It is crucial to note that these are not from direct comparative studies and experimental conditions may vary.
| Compound/Drug | Target/Class | A549 (Lung Cancer) IC50 (µM) | 4T1 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| Indazole Derivative 2f | Multi-kinase inhibitor (putative) | 0.82 | 0.23 | 0.96 | 1.15 | 0.64 |
| Imatinib | Bcr-Abl Tyrosine Kinase Inhibitor | ~2.5 | N/A | ~5 | ~10 | ~5 |
| Dasatinib | Multi-kinase Inhibitor (including Bcr-Abl and Src) | ~0.01-0.1 | ~0.01-0.1 | ~0.1-1 | ~0.1-1 | ~0.1-1 |
| Afatinib | EGFR/HER2 Inhibitor | ~0.01 (EGFR mutant) | N/A | ~1-10 | ~1-10 | ~1-10 |
Data for Indazole Derivative 2f is sourced from a preclinical study. [3]Data for existing drugs are approximate values from various public sources and are intended for illustrative comparison.
The preclinical data suggests that the 6-bromo-indazole derivative 2f exhibits potent, single-digit micromolar to nanomolar activity across a panel of cancer cell lines, indicating a broad spectrum of anti-cancer potential. [3]
Mechanism of Action: A Deeper Dive
Compound 2f has been shown to induce apoptosis in breast cancer cells through the upregulation of Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, it was found to inhibit cancer cell migration and invasion by reducing the expression of matrix metalloproteinase-9 (MMP9). [3]This dual action on both cell survival and metastasis is a highly desirable characteristic for an anti-cancer therapeutic.
In comparison, existing kinase inhibitors have well-defined mechanisms. For instance, Imatinib targets the Bcr-Abl fusion protein in chronic myeloid leukemia, while Afatinib irreversibly inhibits the epidermal growth factor receptor (EGFR) family of kinases. [4][5] Signaling Pathway of Indazole Derivative 2f in Cancer
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 5. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Bromo-1,5-dimethyl-1H-indazole
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Bromo-1,5-dimethyl-1H-indazole. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible scientific practice. This document is designed to equip you with the necessary knowledge to handle and dispose of this halogenated heterocyclic compound with confidence and precision, ensuring the safety of your personnel and the integrity of your facility's environmental compliance program.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the first step in managing its lifecycle. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from structurally analogous compounds, such as 6-Bromo-1H-indazole and 6-Bromo-1-methyl-1H-indazole.
Based on these analogs, this compound is anticipated to be a solid that presents the following primary hazards:
This classification necessitates careful handling to avoid direct contact, inhalation, and ingestion.[1][2][4] The compound's bromine atom also places it in the category of halogenated organic compounds, which have specific disposal requirements due to their potential to form harmful byproducts upon improper incineration.[4][5][6]
| Hazard Classification | Category | Primary Risk | Recommended Precaution |
| Skin Irritation | 2 | Causes skin irritation.[2][3] | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4][7] |
| Eye Irritation | 2 | Causes serious eye irritation.[2][3] | Wear tight-sealing safety goggles or face protection.[1][4][7] |
| Respiratory Irritation | 3 | May cause respiratory irritation.[2][3] | Handle only in a well-ventilated area or a certified chemical fume hood.[4][8] |
| Acute Oral Toxicity | 4 (Anticipated) | Harmful if swallowed.[9] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3] |
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][11][12]
-
EPA (RCRA): This act provides the "cradle to grave" framework for hazardous waste management.[10] It mandates that generators of hazardous waste are responsible for its proper identification, handling, storage, and ultimate disposal.[11][12] this compound waste must be classified and managed as a hazardous waste.
-
OSHA (Laboratory Standard): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[13][14][15] This written plan must outline procedures for the safe use, storage, and disposal of hazardous chemicals, including specific protocols for compounds like the one .[13][16]
Your institution's Environmental Health and Safety (EHS) department is the primary resource for navigating these regulations and will have established specific procedures that align with federal, state, and local laws.
Core Disposal Principles: Segregation, Containerization, and Labeling
The proper disposal of this compound hinges on three unwavering principles. Adherence to these steps is critical to prevent dangerous chemical reactions, ensure regulatory compliance, and facilitate safe handling by waste management personnel.
Principle 1: Segregation
This is the most critical step. Halogenated organic compounds must always be segregated from non-halogenated organic waste.[4][5][6][7]
-
Why? Mixing halogenated waste with other waste streams, particularly non-halogenated solvents, can complicate the disposal process and significantly increase costs.[5] Furthermore, improper incineration of mixed waste can lead to the formation of dioxins and other persistent organic pollutants.
-
Action: Designate a specific, clearly marked waste container solely for "Halogenated Organic Solid Waste."[4][7]
Principle 2: Containerization
The choice of container is vital for safely accumulating waste in the laboratory prior to pickup.
-
Compatibility: Use a container made of a material compatible with the chemical. For solid waste like this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[17][18] Do not use food-grade containers like milk jugs.[10]
-
Integrity: The container must be in good condition, free of leaks, and able to be sealed tightly to prevent spills or the release of vapors.[17][19] Keep the container closed at all times except when actively adding waste.[10][18][19]
-
Secondary Containment: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab.[18][20] This area should be at or near the point of generation and should utilize secondary containment (e.g., a spill tray) to capture any potential leaks.[17][21]
Principle 3: Labeling
Accurate and thorough labeling is a regulatory requirement and essential for safety.
-
Content: The label must clearly state "Hazardous Waste."[5]
-
Identification: List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages.[6] For this waste stream, the label must clearly read "this compound."
-
Hazard Information: Check the appropriate boxes to indicate the hazards (e.g., Toxic, Irritant).[5]
Step-by-Step Disposal Protocol
This workflow provides a direct, procedural guide for the lifecycle of this compound waste within the laboratory.
-
Preparation: Before generating waste, identify your lab's Satellite Accumulation Area (SAA).[20] Procure a designated "Halogenated Organic Solid Waste" container from your EHS department. Ensure it is clean, empty, and has a new hazardous waste tag affixed.[5]
-
Waste Generation: During your experimental work, collect all materials contaminated with this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE) like gloves and weigh boats.
-
Spill cleanup materials.
-
-
Accumulation:
-
Place the waste into the designated container.
-
The moment the first piece of waste enters the container, write the current date on the "Accumulation Start Date" line of the hazardous waste tag.[18]
-
Securely close the lid. The container must remain closed unless you are actively adding waste.[10]
-
Return the container to its designated spot in the SAA.
-
-
Container Full/Disposal Request:
-
Do not overfill the container. Leave at least 10% of headspace to prevent expansion and spills.
-
Once the container is full, or if you have finished the project generating this waste, complete the hazardous waste tag with all required information.
-
Submit a waste pickup request to your institution's EHS department following their specific online or paper-based procedure.[18][20]
-
-
Awaiting Pickup: Continue to store the sealed and fully labeled container in the SAA until it is collected by trained EHS personnel or a licensed hazardous waste vendor.
Disposal Workflow Diagram
Caption: Decision workflow for disposal of this compound.
Emergency Procedures for Spills
In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert all personnel in the vicinity.
-
Assess the Spill: If the spill is large, involves highly dispersed dust, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line immediately.
-
Small Spill Cleanup: For a small, contained spill of solid material:
-
Ensure you are wearing appropriate PPE: lab coat, nitrile gloves, and safety goggles.[4][7]
-
Gently sweep up the solid material to avoid creating dust.[1][2] Use absorbent pads for any associated solvent.
-
Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into the designated "Halogenated Organic Solid Waste" container.[5]
-
Wipe the area with a suitable solvent and then with soap and water.
-
Wash your hands thoroughly after the cleanup is complete.
-
Waste Minimization Strategies
Responsible chemical management includes minimizing waste generation at the source.[18][20]
-
Prudent Purchasing: Order only the quantity of chemical needed for your experiment to avoid surplus.[17][18]
-
Scale Reduction: Where feasible, reduce the scale of experiments to use smaller quantities of materials.[18][20]
-
Inventory Management: Maintain an accurate chemical inventory to prevent ordering duplicates and to track chemicals that are approaching their expiration date.[17][18]
By adhering to these detailed procedures, you actively contribute to a culture of safety and environmental responsibility. This protocol, grounded in established regulatory standards and scientific principles, provides a reliable framework for managing this compound waste from generation to its final, proper disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. echemi.com [echemi.com]
- 9. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pfw.edu [pfw.edu]
- 11. epa.gov [epa.gov]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. osha.gov [osha.gov]
- 14. mastercontrol.com [mastercontrol.com]
- 15. compliancy-group.com [compliancy-group.com]
- 16. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 17. acewaste.com.au [acewaste.com.au]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 20. odu.edu [odu.edu]
- 21. actenviro.com [actenviro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
